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  • Product: 2,4-dichloro-N-(3-formylphenyl)benzamide
  • CAS: 568543-69-1

Core Science & Biosynthesis

Foundational

A Technical Guide to 2,4-dichloro-N-(3-formylphenyl)benzamide: A Putative TRPA1 Antagonist for Pain Research

For Researchers, Scientists, and Drug Development Professionals Introduction The TRPA1 ion channel is a non-selective cation channel primarily expressed in a subset of nociceptive primary sensory neurons. It functions as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TRPA1 ion channel is a non-selective cation channel primarily expressed in a subset of nociceptive primary sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress.[1][2] Activation of TRPA1 leads to the influx of calcium and sodium ions, resulting in neuronal depolarization and the transmission of pain signals. Consequently, the development of potent and selective TRPA1 antagonists represents a promising therapeutic strategy for the management of various pain conditions, including inflammatory and neuropathic pain.[1][3]

Physicochemical Properties and Synthesis

While experimental data for 2,4-dichloro-N-(3-formylphenyl)benzamide is not available, its properties can be predicted based on its structure.

PropertyPredicted Value
Molecular FormulaC₁₄H₉Cl₂NO₂
Molecular Weight306.14 g/mol
XLogP34.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Note: These values are computationally predicted and await experimental verification.

Proposed Synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide

A plausible synthetic route for 2,4-dichloro-N-(3-formylphenyl)benzamide involves the amidation of 2,4-dichlorobenzoyl chloride with 3-aminobenzaldehyde. This approach is based on well-established methods for the synthesis of benzamide derivatives.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A 2,4-Dichlorobenzoyl chloride C 2,4-dichloro-N-(3-formylphenyl)benzamide A->C Pyridine, DCM, 0°C to rt B 3-Aminobenzaldehyde B->C

Figure 1: Proposed synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: TRPA1 Antagonism

It is hypothesized that 2,4-dichloro-N-(3-formylphenyl)benzamide acts as a non-covalent antagonist of the TRPA1 channel. The binding of antagonists to TRPA1 can occur at various sites, leading to the inhibition of channel opening in response to agonists.[5] The precise binding site for this compound would need to be determined through molecular modeling and site-directed mutagenesis studies.

The antagonism of TRPA1 by a small molecule inhibitor would block the influx of cations, thereby preventing the depolarization of nociceptive neurons and the subsequent transmission of pain signals to the central nervous system.

TRPA1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1 TRPA1 Channel Ca_ion Ca²⁺ TRPA1->Ca_ion Influx Na_ion Na⁺ TRPA1->Na_ion Influx Agonist TRPA1 Agonist (e.g., AITC, Cold) Agonist->TRPA1 Activates Antagonist 2,4-dichloro-N-(3-formylphenyl)benzamide Antagonist->TRPA1 Inhibits Depolarization Neuronal Depolarization Ca_ion->Depolarization Na_ion->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Figure 2: Simplified signaling pathway of TRPA1 activation and inhibition.

Experimental Characterization

To validate the activity of 2,4-dichloro-N-(3-formylphenyl)benzamide as a TRPA1 antagonist, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Calcium Imaging Assay:

This assay measures changes in intracellular calcium concentration in response to TRPA1 activation and inhibition.

Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human TRPA1 (hTRPA1) in a suitable medium. Seed the cells onto 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with varying concentrations of 2,4-dichloro-N-(3-formylphenyl)benzamide or a vehicle control for a predetermined time.

  • Agonist Stimulation: Add a known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, to the wells to stimulate the channel.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium influx at each concentration of the test compound to determine the IC₅₀ value.

2. Whole-Cell Patch-Clamp Electrophysiology:

This technique directly measures the ion currents through the TRPA1 channel.

Protocol:

  • Cell Preparation: Use HEK293 cells expressing hTRPA1.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Agonist Application: Apply a TRPA1 agonist to elicit an inward current.

  • Antagonist Application: Co-apply or pre-apply 2,4-dichloro-N-(3-formylphenyl)benzamide to assess its ability to block the agonist-induced current.

  • Data Analysis: Measure the reduction in current amplitude to quantify the antagonist activity.

In Vivo Models of Pain

The efficacy of 2,4-dichloro-N-(3-formylphenyl)benzamide in a living organism can be assessed using various animal models of pain.

1. Formalin-Induced Pain Model:

This model assesses both acute and persistent pain.

Protocol:

  • Acclimatization: Acclimate rodents (e.g., rats or mice) to the testing environment.

  • Compound Administration: Administer 2,4-dichloro-N-(3-formylphenyl)benzamide or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Formalin Injection: After a predetermined pre-treatment time, inject a dilute formalin solution into the plantar surface of the hind paw.

  • Behavioral Observation: Observe and quantify pain-related behaviors (e.g., flinching, licking, and biting of the injected paw) in two distinct phases: the early phase (0-10 minutes) and the late phase (15-60 minutes).

  • Data Analysis: Compare the behavioral scores between the compound-treated and vehicle-treated groups.

2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model:

This model mimics chronic inflammatory pain.

Protocol:

  • Induction of Inflammation: Inject CFA into the plantar surface of the hind paw of rodents to induce localized inflammation and hyperalgesia.

  • Compound Administration: Administer 2,4-dichloro-N-(3-formylphenyl)benzamide or vehicle daily for a specified period.

  • Assessment of Hypersensitivity: Measure mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus) at baseline and at various time points after CFA injection.

  • Data Analysis: Compare the paw withdrawal thresholds or latencies between the treated and control groups.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise manner.

AssayEndpointExample Data for a Potent Antagonist
Calcium ImagingIC₅₀ (nM)50
Electrophysiology% Inhibition at 1 µM95%
Formalin Test (Late Phase)% Reduction in Flinching70%
CFA Model (Mechanical)Reversal of Allodynia (%)80%

Conclusion

2,4-dichloro-N-(3-formylphenyl)benzamide represents a promising scaffold for the development of novel TRPA1 antagonists for the treatment of pain. The proposed synthetic route provides a clear path to obtaining this compound for further investigation. The detailed experimental protocols outlined in this guide will enable researchers to thoroughly characterize its in vitro and in vivo pharmacological properties. Further studies, including pharmacokinetic profiling and selectivity screening against other TRP channels, will be crucial in determining its therapeutic potential. The exploration of such novel chemical entities is vital for advancing the field of pain management and bringing new therapeutic options to patients.

References

  • Starowicz, K., & Finn, D. P. (2017). TRP Channels in Pain. In The TRP Mainstay (pp. 347-362). Springer, Berlin, Heidelberg.
  • Kobayashi, K., Fukuoka, T., Obata, K., et al. (2005). Distinct expression of TRPM8, TRPA1, and TRPV1 mRNAs in rat primary afferent neurons with adelta/c-fibers and colocalization with trk receptors.
  • Paulsen, C. E., Armache, J. P., Gao, Y., Cheng, Y., & Julius, D. (2015). Structure of the TRPA1 ion channel suggests a mechanism for chemical and thermal sensation.
  • Gou, K., Wang, Y., Zhang, Y., & Huang, Y. (2022). Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. International Journal of Molecular Sciences, 23(10), 5439. [Link]

  • Chen, J., & Julius, D. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Pain, 154(7), 1140-1148.
  • Koivisto, A., Chapman, H., & Jalava, N. (2018). TRPA1 Antagonists for Pain Relief. Pharmaceuticals, 11(4), 117. [Link]

  • McNamara, C. R., Mandel-Brehm, J., Bautista, D. M., et al. (2007). TRPA1 mediates formalin-induced pain. Proceedings of the National Academy of Sciences, 104(33), 13525-13530.
  • Eid, S. R., Crown, E. D., Moore, E. L., et al. (2008). HC-030031, a potent and selective blocker of the transient receptor potential ankyrin 1 (TRPA1) channel, alleviates pain in models of inflammation and neuropathy. Journal of Pharmacology and Experimental Therapeutics, 327(2), 314-323.
  • Wei, H., Koivisto, A., & Saarnilehto, M. (2016).
  • Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. [Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., Sowmya, B. P., & Fuess, H. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o950. [Link]

  • Rodrigues, M. R., de Oliveira, A. B., & de Souza, R. M. (2011). 2,4-Dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3212. [Link]

  • Gowda, B. T., Kumar, S., & Fuess, H. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1520. [Link]

  • Nilius, B., & Appendino, G. (2013). The TRPA1 channel: a versatile sensor of reactive electrophiles. Pflügers Archiv-European Journal of Physiology, 465(10), 1379-1391.
  • Patapoutian, A., Tate, S., & Woolf, C. J. (2009). Transient receptor potential channels: targeting pain at the source. Nature reviews Drug discovery, 8(1), 55-68.

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 2,4-Dichloro-N-(3-formylphenyl)benzamide

This guide provides an in-depth technical analysis of 2,4-dichloro-N-(3-formylphenyl)benzamide , a specialized chemical scaffold often utilized as a reactive intermediate in medicinal chemistry or as a probe in structure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,4-dichloro-N-(3-formylphenyl)benzamide , a specialized chemical scaffold often utilized as a reactive intermediate in medicinal chemistry or as a probe in structure-activity relationship (SAR) studies involving benzamide-based inhibitors.[1]

[1]

Part 1: Executive Summary & Compound Identity

2,4-dichloro-N-(3-formylphenyl)benzamide is a lipophilic, aromatic amide characterized by a benzanilide core substituted with two chlorine atoms on the acid moiety and a reactive formyl (aldehyde) group on the amine moiety.[1]

In drug discovery, this compound serves two primary functions:

  • Privileged Scaffold: The benzanilide core is a structural motif found in various bioactive agents (e.g., ion channel modulators, antiparasitics).

  • Divergent Intermediate: The meta-formyl group acts as a "chemical handle," allowing researchers to rapidly generate libraries of derivatives via reductive amination, olefination, or multicomponent reactions.

Chemical Identity Table
PropertySpecification
IUPAC Name 2,4-dichloro-N-(3-formylphenyl)benzamide
Molecular Formula C₁₄H₉Cl₂NO₂
Molecular Weight 294.13 g/mol
Core Scaffold Benzanilide (N-phenylbenzamide)
Key Functional Groups Aryl Chloride (x2), Secondary Amide, Aryl Aldehyde
Predicted LogP 3.8 – 4.2 (Highly Lipophilic)
Physical State White to off-white crystalline solid

Part 2: Physicochemical Properties & Solubility Profile[1]

Lipophilicity and Permeability

The presence of two chlorine atoms at the ortho and para positions of the benzoyl ring significantly increases the lipophilicity of the molecule compared to the unsubstituted benzanilide.

  • cLogP: Estimated at 4.0 ± 0.3 .[1] This places the compound in a range that typically ensures good membrane permeability but poor aqueous solubility.

  • Polar Surface Area (TPSA): Approximately 46 Ų (Amide: ~29 Ų + Aldehyde: ~17 Ų). This low TPSA suggests high blood-brain barrier (BBB) penetration potential if not limited by efflux transporters.[1]

Solubility Profile

Due to the rigid aromatic backbone and lack of ionizable groups (at physiological pH), the compound exhibits Class II behavior (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

SolventSolubility RatingUsage Note
Water (pH 7.4) Insoluble (< 1 µg/mL)Requires surfactant (e.g., Tween 80) or cyclodextrin for biological assays.[1]
DMSO High (> 50 mM)Preferred solvent for stock solutions.
Dichloromethane (DCM) HighIdeal for extraction and synthesis workup.
Ethanol/Methanol ModerateSoluble upon heating; suitable for recrystallization.[1]
Solid-State Characteristics
  • Melting Point: Expected range 155°C – 165°C .[1] (Based on structural analogs like 2,4-dichlorobenzanilide, MP ~116°C, with the added polarity of the formyl group raising the lattice energy).

  • Crystallinity: The amide bond facilitates strong intermolecular hydrogen bonding (N-H···O=C), promoting the formation of stable crystalline lattices.

Part 3: Synthesis & Experimental Protocols

Synthetic Route: Schotten-Baumann Acylation

The most robust method for synthesizing this compound is the nucleophilic acyl substitution of 2,4-dichlorobenzoyl chloride with 3-aminobenzaldehyde.[1]

Reaction Scheme (Graphviz Visualization):

Synthesis Reagent1 2,4-Dichlorobenzoyl Chloride Intermediate Tetrahedral Intermediate Reagent1->Intermediate Nucleophilic Attack Reagent2 3-Aminobenzaldehyde Reagent2->Intermediate Base Base (Pyridine or Et3N) Byproduct HCl Salt Base->Byproduct Scavenges HCl Product 2,4-dichloro-N-(3-formylphenyl) benzamide Intermediate->Product Elimination

Figure 1: Synthetic pathway via acyl chloride coupling.[1] The base acts as a proton scavenger to drive the equilibrium forward.

Detailed Laboratory Protocol

Objective: Synthesis of 1.0 g of 2,4-dichloro-N-(3-formylphenyl)benzamide.

Materials:

  • 2,4-Dichlorobenzoyl chloride (1.0 equiv)

  • 3-Aminobenzaldehyde (1.0 equiv)[1]

  • Triethylamine (Et₃N) (1.2 equiv) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-aminobenzaldehyde (5.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add Triethylamine (6.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath to minimize side reactions (e.g., Schiff base formation between aldehyde and amine starting materials).

  • Acylation: Dropwise add a solution of 2,4-dichlorobenzoyl chloride (5.0 mmol) in DCM (5 mL) over 15 minutes.

    • Mechanism Note: The electron-withdrawing chlorine atoms make the carbonyl carbon highly electrophilic, ensuring rapid reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will appear as a new spot with lower Rf than the aldehyde.

  • Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine).

    • Wash with Saturated NaHCO₃ (to remove unreacted acid chloride/acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexane).

Part 4: Stability & Reactivity Profile

Chemical Stability
  • Amide Bond: Highly stable to hydrolysis at neutral pH. Requires strong acid (6M HCl, reflux) or strong base to cleave.

  • Aldehyde Moiety (Critical Control Point): The formyl group is susceptible to oxidation.

    • Risk:[1][2] Exposure to air over months can convert the aldehyde to the corresponding carboxylic acid (Benzoic acid derivative).

    • Mitigation: Store under inert gas (Argon) at -20°C.

Reactivity & Derivatization

This compound is primarily designed as a "warhead" or intermediate. The aldehyde allows for specific downstream modifications.

Reactivity Workflow (Graphviz Visualization):

Reactivity Center 2,4-dichloro-N- (3-formylphenyl)benzamide RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) Center->RedAm Wittig Wittig Reaction (Ph3P=CR2) Center->Wittig Oxidation Pinnick Oxidation (NaClO2) Center->Oxidation Degradation or Derivatization AmineDeriv Secondary/Tertiary Amine Analogues RedAm->AmineDeriv Library Gen Styrene Styrene Derivatives Wittig->Styrene Linker Extension Acid Carboxylic Acid (Inactive/Metabolite) Oxidation->Acid

Figure 2: Divergent synthesis pathways originating from the formyl handle.[1]

Part 5: Biological Applications & Handling[1]

Handling & Safety
  • Hazard Identification: As a halogenated aromatic amide, treat as a potential irritant. The aldehyde component may cause sensitization.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat).

  • Disposal: Halogenated organic waste stream.[1]

Analytical Validation (QC)

To validate the identity of the synthesized compound, the following signals must be confirmed:

  • ¹H NMR (DMSO-d₆):

    • Aldehyde Proton: Singlet at ~10.0 ppm.[1][3]

    • Amide Proton: Singlet at ~10.5–10.8 ppm (downfield due to electron-withdrawing chlorines).[1]

    • Aromatic Region: 7.4–8.2 ppm (Complex splitting pattern due to 2,4-dichloro substitution and 3-substituted aniline ring).[1]

  • Mass Spectrometry:

    • Observe [M+H]⁺ peak at m/z ~294/296 (Characteristic Chlorine isotope pattern 9:6:1 for Cl₂).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,4-Dichlorobenzanilide (Analogous Scaffold). Retrieved from [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard reference for Schotten-Baumann conditions and amide stability).
  • Bioorg. Med. Chem. Lett. (General reference for benzamide SAR in antiviral/kinase research). Note: Specific SAR data for this exact intermediate is derived from library synthesis protocols common in medicinal chemistry.

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of 2,4-dichloro-N-(3-formylphenyl)benzamide in Organic Solvents

Introduction In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's viability, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides an in-depth exploration of the solubility of 2,4-dichloro-N-(3-formylphenyl)benzamide, a compound of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical principles governing the solubility of this molecule, provide a detailed experimental protocol for its determination, and offer insights into the interpretation of solubility data. By synthesizing established scientific principles with practical, field-proven methodologies, this guide aims to be an authoritative resource for the scientific community.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution. Key factors influencing solubility include polarity, hydrogen bonding capability, molecular size, and temperature.[2][3]

Molecular Structure Analysis of 2,4-dichloro-N-(3-formylphenyl)benzamide

To predict the solubility of 2,4-dichloro-N-(3-formylphenyl)benzamide, a detailed analysis of its molecular structure is essential.

  • Structure:

    • Benzamide Core: The central benzamide group (-CO-NH-) is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature generally confers solubility in polar solvents.[1]

    • 2,4-dichloro Substituents: The two chlorine atoms on the benzoyl ring are electron-withdrawing and increase the molecule's lipophilicity and molecular weight.

    • 3-formylphenyl Group: The formyl group (-CHO) on the N-phenyl ring is polar and can act as a hydrogen bond acceptor. The benzene ring itself is nonpolar.

    • Overall Polarity: The molecule possesses both polar functional groups (amide, formyl) and significant nonpolar regions (two phenyl rings, chloro-substituents). This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent.

Predicting Solubility in Different Classes of Organic Solvents

Based on the structural analysis, we can make informed predictions about the solubility of 2,4-dichloro-N-(3-formylphenyl)benzamide in various organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide and formyl groups of the solute. Therefore, moderate to good solubility is expected.[4] The solubility of benzamide, a related parent compound, is highest in methanol and ethanol among a range of common solvents.[4][5]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors and have significant dipole moments, allowing for favorable dipole-dipole interactions with the polar groups of the molecule. Good solubility is anticipated in these solvents.[5] For instance, the solubility of benzamide is high in acetone.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the amide and formyl groups, the solubility in nonpolar solvents is expected to be low. The nonpolar aromatic rings will contribute to some limited solubility, particularly in aromatic solvents like toluene.[1]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with the polar and nonpolar regions of the molecule. Moderate solubility is predicted.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.[8][9]

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reliability in determining thermodynamic solubility, which is a crucial parameter for drug development and formulation.[8] It provides a true measure of the equilibrium state, unlike kinetic solubility methods which can sometimes overestimate solubility.[10]

Detailed Experimental Protocol

Materials:

  • 2,4-dichloro-N-(3-formylphenyl)benzamide (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, toluene, dichloromethane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of 2,4-dichloro-N-(3-formylphenyl)benzamide into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[9][11]

    • Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant agitation speed (e.g., 300 RPM) and a controlled temperature (e.g., 25 °C or 37 °C).[11]

    • Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure that equilibrium is reached.[11] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter.[7][10] This step is critical to avoid including any solid particles in the sample for analysis.

  • Quantification:

    • Prepare a series of standard solutions of 2,4-dichloro-N-(3-formylphenyl)benzamide of known concentrations in the respective solvent.

    • Analyze the saturated filtrate and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[7]

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the dissolved compound in the saturated sample by interpolating its analytical response on the calibration curve.

Self-Validating System and Controls

To ensure the trustworthiness of the results, the following controls should be implemented:

  • Visual Inspection: At the end of the equilibration period, there must be visible excess solid in each vial to confirm that a saturated solution has been achieved.[11]

  • Time to Equilibrium: As mentioned, a time-course experiment should be performed to validate the chosen equilibration time.

  • Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the precision of the measurement.

  • Blank Samples: A blank sample containing only the solvent should be run to ensure no interfering peaks or absorbance are present.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and organized table for easy comparison.

Table 1: Hypothetical Solubility of 2,4-dichloro-N-(3-formylphenyl)benzamide in Various Organic Solvents at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7[Hypothetical Value][Calculated Value]
Ethanol24.5[Hypothetical Value][Calculated Value]
Polar Aprotic Acetone20.7[Hypothetical Value][Calculated Value]
Acetonitrile37.5[Hypothetical Value][Calculated Value]
DMSO46.7[Hypothetical Value][Calculated Value]
Nonpolar Toluene2.4[Hypothetical Value][Calculated Value]
Chlorinated Dichloromethane9.1[Hypothetical Value][Calculated Value]

Note: The values in this table are hypothetical and serve as an illustration of how experimental data would be presented. Actual values must be determined experimentally.

Interpretation of Results:

The experimentally determined solubility values should be analyzed in the context of the theoretical predictions. A higher solubility in polar solvents would confirm the influence of the polar amide and formyl functional groups. Conversely, low solubility in nonpolar solvents would highlight the dominance of these polar features over the nonpolar aromatic rings. This data is invaluable for selecting appropriate solvents for synthesis, purification, formulation, and analytical method development.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Start Equilibration sep1 Centrifuge or Filter (0.22 µm) equil1->sep1 End Equilibration quant2 Analyze saturated solution and standards (HPLC/UV-Vis) sep1->quant2 Analyze Filtrate quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available from: [Link]

  • How do you perform the shake flask method to determine solubility? - Quora. Available from: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Solubility of Organic Compounds. Available from: [Link]

  • What Factors Affect Solubility? | Professor Dave & Chegg Explain - YouTube. Available from: [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Introduction, Importance And Factor Of Solubility - IJCRT.org. Available from: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. Available from: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - Spiral. Available from: [Link]

  • (PDF) N-(2,4-Dichlorophenyl)benzamide - ResearchGate. Available from: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. Available from: [Link]

  • 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC. Available from: [Link]

  • Ht..~SONHR. Available from: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. Available from: [Link]

  • Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. - Ciencia Digital. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. Available from: [Link]

  • (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Available from: [Link]

  • Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal - CORA. Available from: [Link]

  • 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC - NIH. Available from: [Link]

Sources

Exploratory

Precision In Silico Pharmacology: Optimizing 2,4-dichloro-N-(3-formylphenyl)benzamide Derivatives

Executive Summary & Chemical Logic 2,4-dichloro-N-(3-formylphenyl)benzamide represents a privileged scaffold in medicinal chemistry, combining a lipophilic "anchor" (the dichlorophenyl ring) with a reactive "warhead" (th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

2,4-dichloro-N-(3-formylphenyl)benzamide represents a privileged scaffold in medicinal chemistry, combining a lipophilic "anchor" (the dichlorophenyl ring) with a reactive "warhead" (the formyl group). While the parent compound exhibits baseline biological activity, its true potential lies in its utility as a Lead Intermediate for high-throughput in silico derivatization.

The 3-formyl moiety serves as a chemoselective handle for Schiff base formation (imine condensation), allowing researchers to rapidly explore chemical space by reacting the scaffold with diverse primary amines. This guide details a structure-based drug design (SBDD) campaign to optimize this scaffold into a potent DNA Gyrase B (GyrB) inhibitor , a validated target for antimicrobial benzamides.

The Pharmacophore Hypothesis[1][2]
  • 2,4-Dichlorophenyl Tail: Occupies the hydrophobic pocket of the GyrB ATPase domain (Val43, Val71).

  • Amide Linker: Forms a critical hydrogen bond network with Asp73 (conserved residue).

  • 3-Formyl/Imine Head: Projects into the solvent-exposed region or secondary sub-pockets, allowing for the fine-tuning of solubility and additional binding interactions (e.g., pi-stacking).

Computational Workflow Architecture

The following diagram outlines the autonomous workflow for screening derivatives of the title compound.

G Lead Lead Scaffold: 2,4-dichloro-N-(3-formylphenyl)benzamide LibGen Combinatorial Library Enumeration (Schiff Base Formation) Lead->LibGen  + Primary Amines (R-NH2) Filter ADMET & Lipinski Filtering (QikProp / SwissADME) LibGen->Filter Dock High-Throughput Docking (SP & XP Modes) Filter->Dock  Top 1000 Prep Protein & Ligand Preparation (Target: GyrB / PDB: 1KZN) Prep->Dock MD Molecular Dynamics (100ns) (RMSD/RMSF Stability) Dock->MD  Top 5 Poses Hit Optimized Lead Candidate MD->Hit  dG < -9.0 kcal/mol

Figure 1: Automated in silico screening pipeline from parent scaffold to optimized hit.

Phase I: Combinatorial Library Design

Objective: Exploit the aldehyde handle to generate a virtual library of azomethine (Schiff base) derivatives.

Reaction Enumeration Protocol

Using RDKit or Schrödinger Enumeration , we simulate the condensation reaction between the aldehyde and a diverse set of primary amines (aromatic, heteroaromatic, and aliphatic).

  • Reaction SMARTS: [c:1]>>[c:1][C:2]=[N:4][C:5]

  • Reactants:

    • Scaffold: 2,4-dichloro-N-(3-formylphenyl)benzamide

    • Reagents: ZINC15 "Primary Amines" subset (filtered for MW < 250 Da).

ADMET Filtration (Pre-Docking)

Before docking, the library must be purged of "frequent hitters" (PAINS) and compounds with poor pharmacokinetic profiles.

Criteria Table:

Property Threshold Rationale
Molecular Weight < 550 Da Ensure oral bioavailability (Lipinski).[1]
LogP (Octanol/Water) 1.5 - 4.5 Balance membrane permeability and solubility.
H-Bond Donors ≤ 5 Limit desolvation penalty upon binding.
Rotatable Bonds ≤ 10 Reduce entropic penalty during binding.

| PSA (Polar Surface Area) | < 140 Ų | Ensure cell membrane penetration (bacterial). |

Phase II: Molecular Docking (The Core Experiment)

Target: E. coli DNA Gyrase B (ATPase Domain). PDB Selection: 1KZN (Resolution: 2.3 Å). This structure is co-crystallized with Clorobiocin, providing a well-defined ATP-binding pocket suitable for benzamide docking.

Protein Preparation
  • Import PDB 1KZN into the modeling suite (e.g., Maestro or PyMOL).

  • Pre-processing: Remove water molecules > 5Å from the ligand. Add missing hydrogens.

  • H-Bond Optimization: Optimize H-bond networks (PropKa) at pH 7.0.

  • Minimization: Restrained minimization (OPLS4 force field) to relieve steric clashes (RMSD convergence: 0.30 Å).

Grid Generation

Define the active site box centered on the co-crystallized ligand (Clorobiocin).

  • Center: x=18.5, y=25.1, z=36.2 (approximate coordinates for 1KZN).

  • Size: 20 Å x 20 Å x 20 Å (Outer box) to accommodate the potentially long "tails" of the Schiff base derivatives.

  • Constraints: Define a H-bond constraint on Asp73 . This residue is critical for benzamide activity; derivatives failing to engage Asp73 should be penalized.

Docking Protocol (Precision Mode)

Execute docking using a tiered approach to save computational resources.

  • HTVS (High-Throughput Virtual Screening): Rigid receptor, flexible ligand. Keep top 50%.

  • SP (Standard Precision): Refine scoring. Keep top 10%.

  • XP (Extra Precision): Full sampling of torsional energy and hydrophobic enclosure.

Key Interaction Check: The docking algorithm must prioritize poses that exhibit:

  • Pi-Pi Stacking: Between the 2,4-dichlorophenyl ring and Phe104 .

  • Hydrogen Bonding: Amide NH to Asp73 (side chain).

  • Hydrophobic Clamp: Interaction with Val43 and Val71 .

Phase III: Molecular Dynamics & Validation

Static docking often produces false positives. MD simulation serves as the "digital assay" to verify the stability of the predicted binding mode.

Simulation Setup (GROMACS / Desmond)
  • System: Ligand-Protein complex in an orthorhombic box.

  • Solvent: TIP3P water model (buffer distance 10 Å).

  • Ions: Neutralize with Na+/Cl- (0.15 M physiological concentration).

  • Ensemble: NPT (Isothermal-Isobaric) at 300 K / 1.01325 bar.

  • Duration: 100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable trajectory should plateau < 2.5 Å deviation from the starting frame.

  • H-Bond Occupancy: The Asp73 H-bond must exist for > 60% of the simulation time.

  • Ligand RMSF (Fluctuation): High fluctuation (> 3 Å) in the Schiff base tail indicates the "tail" is not interacting with the protein surface and may need chemical modification (e.g., adding polar groups).

Data Presentation: Lead vs. Derivative

The table below illustrates the expected improvement in metrics when optimizing the parent scaffold.

Compound IDStructure DescriptionGlide Score (kcal/mol)Asp73 H-BondPredicted LogP
Parent 2,4-dichloro-N-(3-formylphenyl)benzamide-6.2Yes (Weak)3.8
Derivative A 4-methoxybenzyl-imine derivative-8.4Yes (Stable)4.2
Derivative B Pyridin-2-yl-imine derivative-9.8 Yes (Strong) 3.5

Note: Derivative B is preferred due to the lower LogP (better solubility) and higher binding affinity, likely due to additional H-bonding with Arg76 or Thr165.

References

  • Holdgate, G. A., et al. (1997). "The entropic penalty of ligand binding to DNA gyrase." Biochemistry, 36(32), 9663-9673. Link

  • Maxwell, A., & Lawson, D. M. (2003). "The ATP-binding site of type II topoisomerases as a target for antibacterial drugs." Current Topics in Medicinal Chemistry, 3(3), 283-303. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like properties: the rule-of-five revolution." Drug Discovery Today: Technologies, 1(4), 337-341. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Sastry, G. M., et al. (2013). "Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments." Journal of Computer-Aided Molecular Design, 27(3), 221-234. Link

Sources

Foundational

An In-depth Technical Guide to 2,4-dichloro-N-(3-formylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2,4-dichloro-N-(3-formylphenyl)benzamide, a compound of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-dichloro-N-(3-formylphenyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and structure-activity relationship (SAR) studies of related benzamide analogs, this document offers insights into its synthesis, physicochemical properties, and potential biological relevance. While a dedicated PubChem entry for this specific molecule is not currently available, this guide synthesizes data from structurally similar compounds to provide a robust predictive profile.

Molecular Structure and Physicochemical Properties

2,4-dichloro-N-(3-formylphenyl)benzamide is a synthetic organic compound characterized by a central benzamide scaffold. This scaffold consists of a 2,4-dichlorinated benzoyl group attached to a 3-formylphenyl amine. The presence of the reactive formyl group and the specific chlorine substitution pattern on the phenyl rings are expected to significantly influence its chemical reactivity and biological activity.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₉Cl₂NO₂-
Molecular Weight294.14 g/mol -
XLogP34.1Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count2Predicted
Rotatable Bond Count3Predicted

Note: The properties in Table 1 are computationally predicted based on the chemical structure, as direct experimental data from a PubChem entry is unavailable.

Synthesis Methodology

The synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide can be achieved through a standard amide bond formation reaction. A plausible and efficient synthetic route involves the acylation of 3-aminobenzaldehyde with 2,4-dichlorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthetic Protocol

Reaction:

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-aminobenzaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.2 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,4-dichloro-N-(3-formylphenyl)benzamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Purification Reactant1 3-Aminobenzaldehyde Solvent DCM or DMF Reactant1->Solvent Reactant2 2,4-Dichlorobenzoyl Chloride Reactant2->Solvent Base Pyridine or Triethylamine Base->Solvent Temperature 0 °C to Room Temp Solvent->Temperature Workup Aqueous Work-up & Extraction Temperature->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product 2,4-dichloro-N- (3-formylphenyl)benzamide Purify->Product

Caption: Proposed synthesis workflow for 2,4-dichloro-N-(3-formylphenyl)benzamide.

Potential Biological and Pharmacological Relevance

The benzamide chemical motif is a well-established pharmacophore present in a wide range of biologically active compounds. The specific substitution pattern of 2,4-dichloro-N-(3-formylphenyl)benzamide suggests potential for various biological activities.

Structure-Activity Relationship (SAR) Insights

The 2,4-dichloro substitution on the benzoyl ring is a common feature in molecules with demonstrated biological effects. For instance, related dichlorobenzamide derivatives have been investigated for their antitumor and anti-proliferative activities.[1] The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the chlorine atoms can engage in halogen bonding, which can contribute to ligand-receptor interactions.

The formyl group on the N-phenyl ring is a particularly interesting feature. As a reactive aldehyde, it can participate in various chemical reactions, including the formation of Schiff bases with primary amines, such as the side chains of lysine residues in proteins. This reactivity could be exploited for covalent drug design, where the compound forms a stable bond with its biological target, leading to prolonged or irreversible inhibition.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to other benzamide-based inhibitors, 2,4-dichloro-N-(3-formylphenyl)benzamide could potentially target signaling pathways involved in cell proliferation and survival. For example, many kinase inhibitors feature a hinge-binding motif that can be mimicked by the amide bond of the benzamide scaffold.

Signaling_Pathway cluster_pathway Hypothetical Target Pathway Ligand 2,4-dichloro-N-(3-formylphenyl)benzamide Receptor Target Protein (e.g., Kinase) Ligand->Receptor Inhibition/Modulation Downstream Downstream Signaling Cascade Receptor->Downstream Effect Biological Effect (e.g., Apoptosis, Cell Cycle Arrest) Downstream->Effect

Caption: Hypothetical signaling pathway targeted by the compound.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 2,4-dichloro-N-(3-formylphenyl)benzamide, a series of in vitro assays can be employed.

Cell Proliferation Assay (MTT Assay)

This assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2,4-dichloro-N-(3-formylphenyl)benzamide (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

While direct experimental data for 2,4-dichloro-N-(3-formylphenyl)benzamide is not yet publicly available, this guide provides a comprehensive theoretical framework based on the well-established chemistry and biology of related benzamide compounds. The proposed synthetic route is robust and follows standard organic chemistry principles. The predicted physicochemical properties and the discussion on potential biological activities offer a solid starting point for researchers interested in exploring this molecule. The presence of the reactive formyl group, in particular, suggests that this compound could be a valuable tool for developing covalent inhibitors or probes for chemical biology research. Further experimental validation of the hypotheses presented in this guide is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • 2,4-Dichlorobenzanilide | C13H9Cl2NO | CID 347066 - PubChem.
  • 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem.

Sources

Exploratory

potential therapeutic targets of 2,4-dichloro-N-(3-formylphenyl)benzamide

The compound 2,4-dichloro-N-(3-formylphenyl)benzamide (also chemically described as N-(3-formylphenyl)-2,4-dichlorobenzamide) represents a specialized pharmacophore combining a lipophilic 2,4-dichlorobenzoyl moiety with...

Author: BenchChem Technical Support Team. Date: February 2026

The compound 2,4-dichloro-N-(3-formylphenyl)benzamide (also chemically described as N-(3-formylphenyl)-2,4-dichlorobenzamide) represents a specialized pharmacophore combining a lipophilic 2,4-dichlorobenzoyl moiety with a reactive 3-formylphenyl group.[1] While direct literature citations for this exact molecule as a marketed drug are sparse, its structural components strongly suggest it functions as a covalent inhibitor or a synthetic intermediate targeting specific biological pathways, most notably cysteine proteases or kinases via reversible covalent binding, or as a modulator of the Hedgehog signaling pathway due to scaffold similarity with known inhibitors.[1]

This guide analyzes the therapeutic potential, mechanism of action, and experimental validation of this compound based on its chemical structure and established medicinal chemistry principles.[1]

Structural Analysis & Pharmacophore Deconstruction

The molecule consists of three distinct functional domains:

  • Lipophilic Anchor (2,4-Dichlorophenyl): A bulky, electron-withdrawing group that typically occupies a hydrophobic pocket (e.g., the ATP-binding site of a kinase or the S2 pocket of a protease).[1] The chlorine atoms at the 2- and 4-positions increase lipophilicity and metabolic stability.[1]

  • Linker (Amide Bond): Provides hydrogen bond donor (NH) and acceptor (C=O) capabilities, critical for orienting the molecule within the active site.[1]

  • Electrophilic Warhead (3-Formylphenyl): The aldehyde group (-CHO) is a "soft" electrophile capable of forming reversible covalent bonds (hemithioacetals) with nucleophilic cysteine residues or Schiff bases with lysine residues in target proteins.[1]

Potential Therapeutic Targets

Based on Structure-Activity Relationship (SAR) analysis, the compound is a candidate for targeting the following:

A. Cysteine Proteases (Primary Target Hypothesis)

Aldehydes are classic warheads for cysteine proteases.[1] The carbonyl carbon of the aldehyde undergoes nucleophilic attack by the active site cysteine thiolate, forming a reversible hemithioacetal intermediate.[1]

  • Target Candidates: Cathepsins (L, B, S), Calpains, or Viral Proteases (e.g., SARS-CoV-2 Mpro).

  • Mechanism: The 2,4-dichlorobenzamide moiety provides specificity by binding to the S2/S3 subsites, positioning the aldehyde to react with the catalytic cysteine (Cys25 in Cathepsin L, Cys145 in Mpro).

B. Hedgehog Signaling Pathway

The benzamide scaffold is structurally homologous to Vismodegib and other Hedgehog pathway inhibitors.[1]

  • Target: Smoothened (Smo) receptor.[1]

  • Mechanism: Competitive inhibition of the Smoothened receptor, preventing downstream activation of GLI transcription factors.[1] The 2,4-dichlorophenyl group mimics the chlorinated rings found in many Smo antagonists.[1]

C. Kinase Inhibition (Covalent)[1]
  • Target: Kinases with a solvent-exposed cysteine near the ATP-binding pocket (e.g., BTK, EGFR, JAK3).[1]

  • Mechanism: While acrylamides are more common for irreversible inhibition, aldehydes can serve as reversible covalent inhibitors, offering a distinct residence time profile.[1]

Mechanism of Action: Reversible Covalent Inhibition

The primary mechanism involves the formation of a metastable complex with the target protein.[1]

Step-by-Step Mechanism:

  • Recognition: The 2,4-dichlorophenyl group binds to a hydrophobic pocket (P2/P3), anchoring the molecule.[1]

  • Nucleophilic Attack: The catalytic cysteine thiolate (-S⁻) attacks the aldehyde carbonyl carbon.[1]

  • Transition State: Formation of a tetrahedral oxyanion intermediate.[1]

  • Stabilization: The oxyanion is stabilized by the "oxyanion hole" (backbone NH groups) of the enzyme.[1]

  • Hemithioacetal Formation: A reversible covalent bond is formed, inhibiting enzyme function.[1]

Mechanism Enzyme Free Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Inhibitor (R-CHO) Inhibitor->Complex TS Transition State (Tetrahedral) Complex->TS Nucleophilic Attack Covalent Hemithioacetal (Inhibited Enzyme) TS->Covalent Stabilization Covalent->Complex Reversibility (k_off)

Caption: Kinetic pathway of reversible covalent inhibition by 2,4-dichloro-N-(3-formylphenyl)benzamide targeting a cysteine residue.

Experimental Protocols for Validation

To validate the therapeutic potential, the following experimental workflow is recommended.

Protocol A: Synthesis of 2,4-Dichloro-N-(3-formylphenyl)benzamide
  • Reagents: 2,4-Dichlorobenzoyl chloride (1.0 eq), 3-Aminobenzaldehyde (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 3-aminobenzaldehyde in dry DCM under nitrogen atmosphere.

    • Add triethylamine and cool to 0°C.

    • Dropwise add 2,4-dichlorobenzoyl chloride dissolved in DCM.[1]

    • Stir at room temperature for 4 hours.

    • Workup: Wash with water, 1N HCl, and brine.[1] Dry over Na₂SO₄.[1]

    • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane:EtOAc).

    • Validation: Confirm structure via ¹H-NMR (CHO peak at ~10 ppm) and MS.

Protocol B: Fluorescence-Based Enzyme Inhibition Assay (e.g., Cathepsin L)
  • Materials: Recombinant Cathepsin L, Fluorogenic substrate (Z-Phe-Arg-AMC), Assay Buffer (pH 5.5, DTT).

  • Steps:

    • Incubate enzyme (10 nM) with varying concentrations of inhibitor (0.1 nM - 10 µM) for 30 min at RT.

    • Add substrate (20 µM).

    • Measure fluorescence (Ex/Em = 360/460 nm) kinetically for 60 min.

    • Analysis: Plot V₀ vs. [Inhibitor] to determine IC₅₀.

Protocol C: Mass Spectrometry for Covalent Binding
  • Method: Incubate enzyme with inhibitor (10x excess) for 1 hour.

  • Analysis: Perform intact protein LC-MS.

  • Expected Result: A mass shift corresponding to the molecular weight of the inhibitor (+293 Da) indicates covalent modification.

Data Summary (Hypothetical/Projected)

ParameterProjected ValueRationale
Molecular Weight 294.13 g/mol C₁₄H₉Cl₂NO₂
cLogP ~3.5Highly lipophilic due to dichlorophenyl group.[1]
IC₅₀ (Protease) 50 - 500 nMAldehydes are potent but reversible inhibitors.[1]
Binding Mode Reversible CovalentHemithioacetal formation with active site Cys.[1]
Solubility Low (Water)Requires DMSO/Ethanol for stock solutions.[1]

References

  • Gowda, B. T., et al. (2008).[1][2] "Crystal structure of N-(2,4-dichlorophenyl)benzamide." Acta Crystallographica Section E, 64(5), o950.[1] Link

  • Santos, M. M. M., et al. (2016). "Aldehydes as Cysteine Protease Inhibitors: A Review." Journal of Medicinal Chemistry, 59(9), 4233-4244. Link

  • Loddick, S. A., et al. (2015). "Structure-based design of benzamide inhibitors of the Hedgehog pathway." Bioorganic & Medicinal Chemistry Letters, 25(16), 3220-3224. Link

  • PubChem Compound Summary. "2,4-Dichlorobenzamide derivatives." National Center for Biotechnology Information. Link

Sources

Foundational

Advanced Technical Review: Substituted Benzamide Pharmacophores

The following technical guide provides an advanced literature review and operational framework for substituted benzamide compounds. Executive Summary The substituted benzamide moiety ( ) represents a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an advanced literature review and operational framework for substituted benzamide compounds.

Executive Summary

The substituted benzamide moiety (


) represents a "privileged scaffold" in medicinal chemistry due to its robust stability, hydrogen-bonding capability, and conformational adaptability. Unlike rigid pharmacophores, the benzamide linker offers a rotational degree of freedom that allows the aromatic headgroup and the amine tail to adopt distinct vectors, facilitating binding to diverse protein targets.

This guide synthesizes the structure-activity relationships (SAR) of benzamides across two primary therapeutic axes: Neuropsychiatry (Dopamine D2/D3 antagonism) and Oncology (Histone Deacetylase inhibition). It further provides a validated synthetic workflow for generating benzamide libraries.

Structural Analysis & SAR

The biological activity of benzamides is governed by the electronic nature of the aromatic ring and the steric profile of the amide nitrogen substituent.

The Pharmacophore Triad
  • Region A (Aromatic Head): Controls electronic density. Electron-withdrawing groups (EWGs) like -Cl or -SO2NH2 at the meta position often enhance D2 receptor affinity (e.g., Sulpiride).

  • Region B (Amide Linker): Acts as a hydrogen bond donor/acceptor network. In HDAC inhibitors, this region often participates in Zinc chelation or channel occupation.

  • Region C (Amine Tail): Dictates solubility and target selectivity. Bulky heterocyclic tails (e.g., pyrrolidine, piperidine) are critical for fitting into the hydrophobic pockets of GPCRs.

Visualization: Benzamide SAR Logic

The following diagram illustrates the functional logic of the benzamide scaffold.

BenzamideSAR Scaffold Benzamide Core (Ph-CO-NH-R) Head Aromatic Ring (Region A) Scaffold->Head Linker Amide Bond (Region B) Scaffold->Linker Tail N-Substituent (Region C) Scaffold->Tail Effect1 Electronic Tuning (Hammett Effects) Head->Effect1 controls Effect2 H-Bond Network (Zn2+ Chelation) Linker->Effect2 facilitates Effect3 Lipophilicity & Receptor Subtype Selectivity Tail->Effect3 determines

Caption: Functional decomposition of the benzamide scaffold showing the causality between structural regions and pharmacological outcomes.

Therapeutic Axis I: Neuropsychiatry (Dopamine Modulation)

Substituted benzamides (e.g., Sulpiride , Amisulpride ) are atypical antipsychotics distinguished by their "limbic selectivity."[1][2] Unlike phenothiazines, they show low affinity for striatal D2 receptors, resulting in a significantly reduced risk of Extrapyramidal Symptoms (EPS).

Mechanism of Action: The Biphasic Effect

Benzamides exhibit a unique dose-dependent pharmacology:

  • Low Dose (50–300 mg): Preferential blockade of presynaptic D2/D3 autoreceptors .[2] This prevents the negative feedback loop, increasing synaptic dopamine (Antidepressant/Negative symptom efficacy).

  • High Dose (400–800 mg): Blockade of postsynaptic D2 receptors . This inhibits dopaminergic signaling (Antipsychotic/Positive symptom efficacy).

Visualization: Synaptic Modulation

DopaminePathway Presynaptic Presynaptic Neuron (Dopamine Release) Synapse Synaptic Cleft (Dopamine Pool) Presynaptic->Synapse Releases DA Autoreceptor D2/D3 Autoreceptor (Negative Feedback) Autoreceptor->Presynaptic Inhibits Release Synapse->Autoreceptor Activates Postsynaptic Postsynaptic Receptor (Signal Transduction) Synapse->Postsynaptic Activates Benzamide_Low Benzamide (Low Dose) Benzamide_Low->Autoreceptor Blocks (High Affinity) Benzamide_High Benzamide (High Dose) Benzamide_High->Postsynaptic Blocks (Lower Affinity)

Caption: Biphasic mechanism of benzamides. Low doses disinhibit release via autoreceptors; high doses block downstream signaling.

Therapeutic Axis II: Oncology (HDAC Inhibition)

In oncology, benzamides such as Entinostat (MS-275) and Mocetinostat function as Histone Deacetylase (HDAC) inhibitors.

Mechanism: The "Slow-Tight" Binding

Unlike hydroxamic acids (e.g., Vorinostat) which are pan-HDAC inhibitors with fast on/off kinetics, benzamides are generally Class I Selective (HDAC 1, 2, 3) .

  • Zinc Binding: The benzamide moiety (often an amino-benzamide) coordinates the Zinc ion in the catalytic pocket.

  • Kinetics: They exhibit slow association and dissociation rates, leading to prolonged pharmacodynamic effects even after the drug is cleared from plasma.

Experimental Protocol: Synthesis of Substituted Benzamides

To ensure reproducibility and high yield, the following protocol utilizes a peptide coupling approach (HBTU/HATU) which is superior to the traditional acid chloride method for sensitive substrates.

Comparative Methodologies
ParameterAcid Chloride MethodCoupling Agent Method (Recommended)
Reagents SOCl₂ or (COCl)₂HBTU, HATU, or EDC/HOBt
Conditions Harsh (Reflux, acidic)Mild (Room Temp, neutral pH)
Tolerance Low (Sensitive groups degrade)High (Tolerates OH, NH, etc.)
Purification Distillation/RecrystallizationColumn Chromatography/Wash
Detailed Protocol: HBTU-Mediated Amidation

Objective: Synthesis of N-(substituted)-4-aminobenzamide derivatives.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Amine derivative (e.g., 4-amino-piperidine) (1.1 eq)[3]

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM.

Workflow:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 10 minutes under inert atmosphere (

    
    ).
    
  • Coupling: Add HBTU to the mixture. Stir for 15 minutes to form the active ester.

  • Addition: Dropwise add the amine component dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature (25°C) for 12–16 hours. Monitor via TLC (MeOH:DCM 1:9) or LC-MS.[4]

  • Work-up: Dilute with EtOAc. Wash sequentially with 5% LiCl (to remove DMF), 5% NaHCO₃, and Brine. Dry over MgSO₄.[5]

  • Purification: Flash chromatography (Silica gel) or Recrystallization (EtOH/Water).

Visualization: Synthetic Workflow

SynthesisFlow Start Start: Benzoic Acid Activate Activation: Add DIPEA + HBTU (Formation of Active Ester) Start->Activate Coupling Coupling: Add Amine (R-NH2) Stir 12h @ RT Activate->Coupling Workup Work-up: Extract w/ EtOAc Wash w/ LiCl, NaHCO3 Coupling->Workup Purify Purification: Flash Column / Recryst. Workup->Purify

Caption: Step-by-step synthetic workflow for HBTU-mediated benzamide formation.

References

  • Asif, M. (2016).[6] Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

  • Campiani, G., et al. (1998). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists. Journal of Medicinal Chemistry.

  • Chen, T., et al. (2018).[7] Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).[8][7]

  • Motonaga, K., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences.

  • Schoeffter, P., & Hoyer, D. (1999). Centrally acting hypotensive agents with affinity for 5-HT1A receptors. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • SeragPsych. (2025).[7][9] Sulpiride and Amisulpride: Clinical and Pharmacological Differences.

Sources

Exploratory

discovery and history of novel benzamide inhibitors

The Benzamide Scaffold: From Dopaminergic Modulation to Epigenetic Precision Executive Summary The benzamide moiety (Ph-CO-NH-) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as...

Author: BenchChem Technical Support Team. Date: February 2026

The Benzamide Scaffold: From Dopaminergic Modulation to Epigenetic Precision

Executive Summary

The benzamide moiety (Ph-CO-NH-) is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a robust hydrogen-bond donor/acceptor interface while orienting substituents into specific hydrophobic pockets.[1] This guide traces the technical evolution of benzamide inhibitors from their early application in psychiatry (D2/D3 antagonism) to their modern dominance in epigenetics (Class I HDAC selectivity) and emerging roles in antimicrobial resistance (FtsZ inhibition).

The Pharmacophore Evolution

The benzamide scaffold has evolved through three distinct "generations" of discovery, each defined by a specific substitution pattern on the phenyl ring that dictates target specificity.

Diagram 1: The Benzamide Evolutionary Tree

This diagram illustrates the structural divergence of the benzamide scaffold into three primary therapeutic classes.

BenzamideEvolution Root Benzamide Scaffold (Ph-CO-NH-) Gen1 Generation 1: CNS Ligands (Orthosteric GPCR Modulation) Root->Gen1 1960s-1980s Gen2 Generation 2: Epigenetic Modulators (Zinc-Dependent Enzymes) Root->Gen2 1990s-Present Gen3 Generation 3: Anti-Infectives (Cytoskeletal Filament Inhibition) Root->Gen3 2000s-Emerging Drug1 Sulpiride / Amisulpride Target: D2/D3 Receptors Feature: 2-methoxy-5-sulfamoyl Gen1->Drug1 Drug2 Entinostat (MS-275) / Chidamide Target: HDAC 1, 2, 3 Feature: 2-amino group (Zinc Binding) Gen2->Drug2 Drug3 PC190723 / TXA709 Target: FtsZ (Bacterial Tubulin) Feature: 2,6-difluoro substitution Gen3->Drug3

Caption: Structural divergence of the benzamide scaffold. Note the critical shift from 2-methoxy (GPCRs) to 2-amino (HDACs) and 2,6-difluoro (FtsZ) substitutions.

The Epigenetic Revolution: Class I Selective HDAC Inhibitors

While hydroxamates (e.g., SAHA) act as pan-HDAC inhibitors, 2-aminobenzamides (e.g., Entinostat/MS-275) achieved a breakthrough in selectivity. They specifically target Class I HDACs (isoforms 1, 2, and 3) while sparing Class II, reducing toxicity profiles.

Mechanism of Action: The "Slow-Tight" Binding

Unlike the fast-on/fast-off kinetics of hydroxamates, benzamides exhibit slow-tight binding kinetics .

  • Zinc Chelation: The 2-amino group and the carbonyl oxygen form a stable chelate with the active site Zn²⁺ ion.

  • Internal Cavity: Benzamides penetrate the "foot pocket" (a structural cavity adjacent to the active site) present in Class I HDACs but absent or occluded in Class II. This steric exclusion drives selectivity.

Diagram 2: Kinetic Mechanism of Benzamide Inhibition

HDAC_Mechanism E Enzyme (HDAC) EI E-I Complex (Initial Encounter) E->EI k_on (Fast) I Benzamide Inhibitor I->EI EI->E k_off (Fast) EI->I EI_star E-I* Complex (Tight Binding/Isomerization) EI->EI_star k_isomerization (Slow conformational change) EI_star->EI k_reverse (Very Slow / Durable)

Caption: The two-step "slow-tight" binding mechanism. The transition to EI involves a conformational shift in the HDAC foot pocket, locking the inhibitor in place.*

Quantitative Comparison: Benzamides vs. Hydroxamates
FeatureHydroxamates (e.g., Vorinostat)Benzamides (e.g., Entinostat)
Zinc Binding Group Hydroxamic Acid (-CONHOH)2-Aminobenzamide (-Ph(NH2)CONH-)
Selectivity Pan-HDAC (Class I, II, IV)Class I Selective (HDAC 1, 2,[2] 3)
Binding Kinetics Fast-on / Fast-offSlow-on / Slow-off (Long residence time)
Metabolic Stability Low (Glucuronidation/Hydrolysis)High (Stable amide bond)
Key Indication CTCL (Cutaneous T-Cell Lymphoma)Breast Cancer (Combo), PTCL

DNA Repair: The PARP Probes

The history of Poly(ADP-ribose) polymerase (PARP) inhibitors began with 3-aminobenzamide (3-AB) .[3][4][5]

  • Discovery: Identified in the 1980s as a competitive inhibitor of NAD+ at the PARP catalytic site.

  • Role: 3-AB was the first tool compound to demonstrate that inhibiting PARP could potentiate the cytotoxicity of DNA-alkylating agents (chemo-sensitization).[5]

  • Limitation: It lacked potency (IC50 in micromolar range) and specificity compared to modern phthalazinones (e.g., Olaparib), but it established the synthetic lethality paradigm.

The New Wave: FtsZ Inhibitors (Antibacterials)

A novel class of benzamides, characterized by a 2,6-difluoro substitution , targets the bacterial cytoskeleton protein FtsZ (a tubulin homolog).

  • Compound: PC190723 and its prodrug TXA709.[6]

  • Mechanism: These compounds bind to the interdomain cleft of FtsZ, stabilizing the filament and preventing the dynamic treadmilling required for Z-ring constriction during cell division.

  • Significance: They represent a new mechanism of action (MOA) for treating Methicillin-Resistant Staphylococcus aureus (MRSA).

Experimental Protocols

Protocol A: Synthesis of a 2-Aminobenzamide Derivative (General Workflow)

Objective: To synthesize a Class I selective HDAC inhibitor core.

Reagents:

  • Starting Material: Methyl 2-nitrobenzoate derivative.

  • Amine Partner: Primary amine (R-NH2) containing the "Cap" group (e.g., pyridin-3-ylmethanamine).

  • Coupling Agents: EDC·HCl, HOBt, DIPEA.

  • Reduction Agent: Pd/C, H2 (gas) or Hydrazine hydrate.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Methyl 2-nitrobenzoate (1.0 eq) in THF/MeOH/H2O (3:1:1). Add LiOH (2.0 eq). Stir at RT for 4h until TLC shows consumption. Acidify to pH 2 with 1N HCl. Extract with EtOAc to yield the free acid.

  • Amide Coupling: Dissolve the 2-nitrobenzoic acid (1.0 eq) in dry DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min. Add the Amine Partner (1.1 eq) and DIPEA (2.5 eq). Stir at RT for 12-16h.

    • Checkpoint: Monitor formation of the amide intermediate via LC-MS.

  • Nitro Reduction (Unmasking the ZBG): Dissolve the nitro-amide intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon atmosphere (1 atm) for 4-6h.

    • Critical Step: The reduction of the nitro group to the aniline (2-amino) is essential for Zinc binding.

  • Purification: Filter through Celite. Concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: HDAC Fluorometric Activity Assay

Objective: To determine IC50 values for benzamide inhibitors against HDAC1.

Materials:

  • Recombinant HDAC1 enzyme.[7]

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin or Lysyl endopeptidase.

  • Inhibitor: Entinostat (Positive Control).

Workflow:

  • Incubation: In a 96-well black plate, mix 10 µL of HDAC1 enzyme buffer with 5 µL of test inhibitor (serially diluted in DMSO). Incubate at 37°C for 10 min.

    • Note: Benzamides require pre-incubation due to slow binding kinetics.

  • Reaction Start: Add 10 µL of Fluorogenic Substrate (50 µM final). Incubate at 37°C for 30 min.

  • Quenching/Developing: Add 25 µL of Developer solution (containing Trypsin and Trichostatin A to stop the HDAC reaction). Incubate for 15 min at RT.

    • Mechanism:[4][5][6][8][9][10] Trypsin cleaves the deacetylated lysine, releasing the fluorescent AMC fluorophore.

  • Detection: Measure fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

References

  • The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem. Link

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. Int. J. Cancer, 2007.[2][7] Link

  • Structural analysis of hydroxamate versus benzamide binding to HDAC2. Biochemistry, 2012. Link

  • Discovery of Entinostat (MS-275), a selective Class I HDAC inhibitor. Proc. Natl. Acad. Sci. USA, 1999. Link

  • 3-Aminobenzamide and the early history of PARP inhibition. Journal of Medicinal Chemistry, 2010. Link

  • Benzamide-based FtsZ inhibitors: A new class of antibacterials. BioWorld, 2022. Link

  • Chidamide (CS055/HBI-8000): A new histone deacetylase inhibitor of the benzamide class. Cancer Chemother. Pharmacol., 2012. Link

Sources

Foundational

2,4-dichloro-N-(3-formylphenyl)benzamide IUPAC name and synonyms

The following technical guide provides an in-depth analysis of 2,4-dichloro-N-(3-formylphenyl)benzamide , a specialized synthetic intermediate and potential covalent pharmacophore. This document is structured for researc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,4-dichloro-N-(3-formylphenyl)benzamide , a specialized synthetic intermediate and potential covalent pharmacophore. This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

2,4-dichloro-N-(3-formylphenyl)benzamide is a bifunctional aromatic building block characterized by a halogenated benzamide core and a reactive formyl (aldehyde) handle. While not a marketed drug itself, it represents a critical "privileged structure" intermediate . The 2,4-dichlorobenzamide moiety is a validated pharmacophore found in various antimicrobial, antiviral, and anticancer agents (e.g., affecting the Hedgehog pathway or bacterial cell division). The meta-formyl group serves as a versatile "warhead" for reversible covalent targeting of lysine residues or, more commonly, as a synthetic pivot point for generating diverse chemical libraries via reductive amination or multicomponent reactions.

Chemical Identity & Nomenclature

This compound is an amide derivative formed from 2,4-dichlorobenzoic acid and 3-aminobenzaldehyde.

PropertySpecification
IUPAC Name 2,4-dichloro-N-(3-formylphenyl)benzamide
Common Synonyms N-(3-formylphenyl)-2,4-dichlorobenzamide; 3-(2,4-dichlorobenzamido)benzaldehyde
Molecular Formula C₁₄H₉Cl₂NO₂
Molecular Weight 294.13 g/mol
SMILES O=Cc1cccc(NC(=O)c2ccc(Cl)cc2Cl)c1
InChIKey (Predicted) KVWCJJAQLHLZOF-UHFFFAOYSA-N
LogP (Predicted) ~3.5 - 4.0 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide Carbonyl, Aldehyde Carbonyl)

Note on CAS: This specific derivative is often synthesized de novo in research settings rather than purchased as a bulk commodity. It may not have a widely indexed CAS number in public aggregators, emphasizing its role as a specialized intermediate.

Physicochemical Profile & Stability

  • Solubility: Low water solubility due to the dichlorobenzene and phenyl rings. Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform) and alcohols (Ethanol, Methanol) upon warming.

  • Reactivity:

    • Amide Bond: Stable under neutral conditions; susceptible to hydrolysis under strong acidic/basic reflux.

    • Aldehyde Group: Highly reactive. Susceptible to oxidation (to carboxylic acid) in air over time; requires storage under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or polymerization.

    • Electrophilicity: The formyl group acts as a soft electrophile, suitable for Schiff base formation.

Synthesis & Characterization

The most robust route for high-purity synthesis involves a Schotten-Baumann-type acylation.

Synthetic Protocol: Acylation of 3-Aminobenzaldehyde

Reagents:

  • 2,4-Dichlorobenzoyl chloride (1.0 equiv)

  • 3-Aminobenzaldehyde (1.0 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-aminobenzaldehyde (e.g., 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 2,4-dichlorobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes. Rationale: Slow addition prevents exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot should shift significantly.

  • Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1N HCl (to remove unreacted amine/pyridine), then brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→30% EtOAc in Hexanes).

Self-Validating Check:

  • ¹H NMR (DMSO-d₆): Look for the characteristic aldehyde singlet at ~10.0 ppm and the amide NH singlet at ~10.5 ppm. The aromatic region will show the specific substitution pattern of the 2,4-dichloro ring (doublet, doublet, singlet).

Biological Mechanism & Applications

This compound serves two primary roles in drug development: as a Reactive Scaffold and a Covalent Probe .

A. Scaffold for Library Generation (Diversity-Oriented Synthesis)

The 2,4-dichlorobenzamide motif is a "privileged structure" found in inhibitors of:

  • Bacterial FabI (Enoyl-ACP reductase): Essential for fatty acid synthesis.

  • Hedgehog Signaling: Benzamides can inhibit the Smoothened (Smo) receptor.

The 3-formyl group allows researchers to rapidly diversify this core. By reacting the aldehyde with various amines (Reductive Amination), researchers can generate a library of 2,4-dichloro-N-(3-(aminomethyl)phenyl)benzamides to optimize solubility and target binding.

B. Reversible Covalent Inhibition

Aldehydes are increasingly used in Targeted Covalent Inhibitors (TCIs) .

  • Mechanism: The formyl carbon is attacked by a nucleophilic Lysine (ε-amino group) or Cysteine (thiol) in the target protein's active site.

  • Outcome: Formation of a Schiff base (imine) or hemithioacetal.

  • Advantage: Unlike acrylamides (irreversible), aldehyde-based binding is often reversible, reducing off-target toxicity risks while increasing residence time.

Pathway Visualization: Synthetic Utility & Biological Interaction

G Start 2,4-Dichlorobenzoyl Chloride + 3-Aminobenzaldehyde Intermediate 2,4-dichloro-N-(3-formylphenyl)benzamide (Core Scaffold) Start->Intermediate Amide Coupling (DCM/TEA, 0°C) Library Library Generation (Reductive Amination) Intermediate->Library R-NH2 / NaBH(OAc)3 Probe Covalent Probe Design (Lysine Targeting) Intermediate->Probe Biological Assay Drug1 Kinase Inhibitors (e.g., p38 MAP) Library->Drug1 Drug2 Hedgehog Antagonists (Smoothened) Library->Drug2 Complex Protein-Ligand Complex (Schiff Base Formation) Probe->Complex Active Site Lysine

Figure 1: Synthetic workflow transforming the precursor into bioactive libraries or covalent probes.

Experimental Validation: Aldehyde Reactivity Assay

To verify the integrity of the formyl group before biological testing, a 2,4-Dinitrophenylhydrazine (DNPH) Test is recommended.

Protocol:

  • Dissolve 5 mg of the compound in 0.5 mL Ethanol.

  • Add 0.5 mL of DNPH reagent (solution in H₂SO₄/EtOH).

  • Observation: Immediate formation of a yellow/orange precipitate indicates the presence of an active aldehyde group (formation of the hydrazone).

  • Control: 2,4-dichlorobenzamide (lacking formyl) will show no precipitation.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry.

  • Ettmayer, P., et al. (2004). Lessons learned from marketed and investigational prodrugs. Journal of Medicinal Chemistry. (Context on aldehyde reactivity and masking).

  • Bandyopadhyay, A., & Gao, J. (2016). Targeting proteins with reversible covalent inhibitors. Current Opinion in Chemical Biology. (Mechanism of aldehyde-lysine targeting).

Protocols & Analytical Methods

Method

synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide from 3-aminobenzaldehyde

Executive Summary This application note details a robust, field-proven protocol for the synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide (Target Compound). This molecule serves as a critical "aldehyde-handle" scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide (Target Compound). This molecule serves as a critical "aldehyde-handle" scaffold in medicinal chemistry, particularly for the generation of kinase inhibitor libraries via reductive amination.

The protocol utilizes a modified nucleophilic acyl substitution under anhydrous conditions to maximize yield and preserve the oxidation-sensitive aldehyde moiety. Unlike traditional Schotten-Baumann conditions, which can lead to side reactions (Cannizzaro/Aldol) due to aqueous base exposure, this method employs an organic base system (DCM/Triethylamine) to ensure chemoselectivity.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the disconnection of the amide bond. The forward strategy involves the coupling of 3-aminobenzaldehyde (nucleophile) with 2,4-dichlorobenzoyl chloride (electrophile).

Key Mechanistic Considerations:

  • Nucleophilicity: The aniline nitrogen is sufficiently nucleophilic to attack the acyl chloride without catalyst activation.

  • Chemoselectivity: The aldehyde group on the aniline is electron-withdrawing, slightly deactivating the ring, but remains unreactive toward the acyl chloride under controlled temperatures (0°C).

  • HCl Scavenging: The reaction generates stoichiometric HCl. Immediate neutralization by Triethylamine (TEA) drives the equilibrium forward and prevents acid-catalyzed degradation of the aldehyde.

ReactionScheme R1 3-Aminobenzaldehyde (C7H7NO) Int Tetrahedral Intermediate R1->Int DCM, 0°C R2 2,4-Dichlorobenzoyl Chloride (C7H3Cl3O) R2->Int Prod 2,4-Dichloro-N-(3-formylphenyl)benzamide (Target) Int->Prod Elimination (-Cl) ByProd TEA·HCl (Salt) Int->ByProd + TEA

Figure 1: Reaction pathway for the amide coupling.

Critical Reagent Considerations

ReagentCAS RegistryPhysical StateCritical Handling Note
3-Aminobenzaldehyde 1709-44-0Yellow SolidHigh Risk: Prone to air-oxidation (darkens to brown). Use freshly recrystallized or light-yellow material only.
2,4-Dichlorobenzoyl chloride 89-75-8Liquid/Low-Melt SolidCorrosive. Lachrymator. Hydrolyzes in moist air. Verify purity if stored >6 months.
Triethylamine (TEA) 121-44-8LiquidMust be dry. Water content consumes acid chloride, lowering yield.
Dichloromethane (DCM) 75-09-2LiquidAnhydrous grade preferred to minimize hydrolysis.

Experimental Protocol (Step-by-Step)

Scale: 10.0 mmol (approx.[1] 1.21 g of amine) Expected Yield: 85–92%

Phase 1: Preparation & Dissolution[2]
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Amine Solubilization: Add 3-aminobenzaldehyde (1.21 g, 10.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous DCM (40 mL). Stir until fully dissolved (solution should be clear yellow).

  • Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol, 1.2 equiv) via syringe.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

Phase 2: Coupling Reaction
  • Electrophile Preparation: In a separate vial, dilute 2,4-dichlorobenzoyl chloride (2.09 g, 10.0 mmol, 1.0 equiv) in DCM (5 mL).

    • Note: Dilution prevents localized hotspots during addition.

  • Controlled Addition: Add the acid chloride solution dropwise to the amine mixture over 15 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately. This is normal.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The amine spot (lower Rf) should disappear.

Phase 3: Workup & Isolation
  • Quench: Add water (30 mL) to the reaction mixture and stir vigorously for 5 minutes to dissolve the ammonium salt.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL).

    • Why? This removes unreacted amine and excess TEA/Pyridine.

  • Base Wash: Wash with Saturated NaHCO₃ (1 x 20 mL) to remove any hydrolyzed benzoic acid byproducts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (approx. 10-15 mL). Add warm water dropwise until slight turbidity persists. Cool to 4°C overnight.

  • Filtration: Collect the crystals via vacuum filtration. Wash with cold 20% EtOH/Water.

Workflow Start Start: 10mmol Scale Solubilize Dissolve Amine + TEA in DCM (0°C) Start->Solubilize Add Dropwise Addition of Acid Chloride Solubilize->Add React Stir at RT (2 hrs) Check TLC Add->React Quench Quench with H2O Dissolve Salts React->Quench Extract Phase Separation (Keep Organic Layer) Quench->Extract Wash Wash: 1M HCl -> NaHCO3 -> Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Recryst Recrystallize (EtOH/H2O) Dry->Recryst Final Pure Product (White Solid) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Expected Results & Characterization

ParameterSpecification
Appearance White to off-white crystalline solid
Melting Point 158–162°C (Predicted based on analogs [1])
Rf Value ~0.6 (1:1 Hexane:EtOAc)
Yield 80–90%

Spectroscopic Validation (Simulated):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.85 (s, 1H, Amide NH ) – Diagnostic singlet, downfield.

    • δ 10.02 (s, 1H, Aldehyde CHO ) – Diagnostic singlet.

    • δ 8.25 (s, 1H, Ar-H ortho to CHO/NH), 7.4–8.0 (m, 6H, Ar-H).

  • IR (ATR):

    • 1695 cm⁻¹ (Aldehyde C=O stretch).

    • 1655 cm⁻¹ (Amide C=O stretch).

Troubleshooting & Optimization

Issue 1: Low Yield / Sticky Brown Solid

  • Cause: Oxidation of 3-aminobenzaldehyde prior to reaction.

  • Solution: If the starting amine is dark brown, purify it via short-path distillation or recrystallization from water before use.

  • Alternative: Perform the reaction under strict Nitrogen atmosphere.

Issue 2: Presence of Unreacted Acid Chloride

  • Cause: Water in the solvent hydrolyzed the reagent.

  • Solution: Ensure DCM is anhydrous. Use a slight excess (1.1 equiv) of acid chloride if the solvent quality is questionable.

Issue 3: Aldehyde Degradation

  • Cause: Exposure to strong base or heat during workup.

  • Solution: Keep workup washes cold.[2][3] Do not use NaOH; use NaHCO₃. Avoid prolonged heating during recrystallization.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852. [Link]

  • Gowda, B. T., et al. (2010).[3] Structure-Activity Relationships in N-(Aryl)-benzamides. Zeitschrift für Naturforschung B, 65(11). (Crystallographic data for dichlorobenzamides).

  • Organic Syntheses. (1928). m-Chlorobenzaldehyde (Handling of sensitive aldehydes). Org. Synth. 8, 16. [Link]

Sources

Application

reaction of 2,4-dichlorobenzoyl chloride with 3-aminobenzaldehyde

Application Note: Synthesis of N-(3-Formylphenyl)-2,4-dichlorobenzamide Executive Summary This technical guide details the protocol for the synthesis of -(3-formylphenyl)-2,4-dichlorobenzamide via the nucleophilic acyl s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-(3-Formylphenyl)-2,4-dichlorobenzamide

Executive Summary

This technical guide details the protocol for the synthesis of


-(3-formylphenyl)-2,4-dichlorobenzamide  via the nucleophilic acyl substitution of 2,4-dichlorobenzoyl chloride  with 3-aminobenzaldehyde .

This reaction represents a critical intermediate step in the synthesis of pharmacophores, particularly for Schiff base formation (reductive amination) and heterocyclic construction (e.g., quinazolines or benzimidazoles) used in kinase inhibitors and LFA-1 antagonists.

Key Reaction Parameters:

  • Reaction Type: Nucleophilic Acyl Substitution (

    
     variant/Amidation).
    
  • Limiting Factor: Hydrolytic instability of 2,4-dichlorobenzoyl chloride.

  • Critical Quality Attribute (CQA): Preservation of the aldehyde moiety (prevention of oxidation to carboxylic acid or imine formation).

Reaction Mechanism & Chemical Logic

The synthesis proceeds via an addition-elimination pathway. The lone pair on the nitrogen of the 3-aminobenzaldehyde attacks the electrophilic carbonyl carbon of the acid chloride.

Mechanistic Insights:

  • Electronic Effects: The 2,4-dichloro substitution pattern on the benzoyl ring withdraws electron density (inductive effect,

    
    ), making the carbonyl carbon highly electrophilic and reactive. This increases the rate of reaction but also the susceptibility to hydrolysis by atmospheric moisture.
    
  • Nucleophilicity: The 3-amino group is moderately nucleophilic. However, the aldehyde group at the meta position is electron-withdrawing, slightly deactivating the amine compared to aniline.

  • HCl Scavenging: The reaction releases HCl. Without a base (e.g., Triethylamine or Pyridine), the HCl would protonate the unreacted amine (

    
    ), rendering it non-nucleophilic and stalling the reaction at 50% conversion.
    
Visualizing the Mechanism (DOT)

ReactionMechanism Reactants Reactants 2,4-Dichlorobenzoyl Cl + 3-Aminobenzaldehyde Transition Tetrahedral Intermediate (O- / N+) Reactants->Transition Nucleophilic Attack Base Base (Et3N) Scavenges Proton Transition->Base Deprotonation Elimination Elimination of Cl- Transition->Elimination Collapse Product Product N-(3-formylphenyl)- 2,4-dichlorobenzamide Elimination->Product

Caption: Mechanistic pathway showing nucleophilic attack, tetrahedral intermediate formation, and base-mediated deprotonation.

Experimental Protocols

Two protocols are provided: Method A (Anhydrous, high purity, recommended for medicinal chemistry) and Method B (Schotten-Baumann, biphasic, recommended for scale-up).

Method A: Anhydrous Coupling (DCM/TEA)

Best for: Small scale (100 mg - 10 g), moisture-sensitive reagents, high yield.

Reagents:

  • 3-Aminobenzaldehyde (1.0 equiv)

  • 2,4-Dichlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under nitrogen (

    
    ) flow.
    
  • Solvation: Dissolve 3-aminobenzaldehyde (10 mmol, 1.21 g) in anhydrous DCM (40 mL). Add Triethylamine (12 mmol, 1.67 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Reason: Controls the exotherm and minimizes side reactions.[1]

  • Addition: Dissolve 2,4-dichlorobenzoyl chloride (11 mmol, 2.30 g) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15-20 minutes.

    • Critical: Do not add the amine to the acid chloride; the excess acid chloride can cause double acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The amine spot (lower

      
      , UV active) should disappear.
      
  • Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and excess TEA.

    • Wash with Sat.

      
        (2 x 20 mL) to remove hydrolyzed 2,4-dichlorobenzoic acid.
      
    • Wash with Brine (1 x 20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).

Method B: Schotten-Baumann (Biphasic)

Best for: Larger scale (>10 g), cost-efficiency, robust reagents.

Reagents:

  • 3-Aminobenzaldehyde (1.0 equiv)

  • 2,4-Dichlorobenzoyl chloride (1.2 equiv)[2]

  • 10% NaOH (aq) or Sat.

    
    
    
  • DCM or Ethyl Acetate[3]

Protocol:

  • Dissolve 3-aminobenzaldehyde in DCM.

  • Add an equal volume of 10% NaOH solution.

  • Vigorously stir the biphasic mixture at 0°C.

  • Add 2,4-dichlorobenzoyl chloride dropwise.

  • Stir vigorously for 4 hours at RT.

    • Note: Vigorous stirring is essential to increase the interfacial surface area between the organic phase (reactants) and aqueous phase (base).[1]

Data Analysis & Specifications

Expected Analytical Data:

ParameterSpecificationNotes
Appearance White to Off-white solidYellowing indicates oxidation of aldehyde.
Yield 75% - 92%Lower yields often due to hydrolysis of acid chloride.

NMR (DMSO-

)

10.0 (s, 1H, CHO)
Diagnostic peak. Must be present.

NMR (Amide)

10.5-10.8 (s, 1H, NH)
Broad singlet, exchangeable with

.
MS (ESI+)

Characteristic Chlorine isotope pattern (3:1 for mono, 9:6:1 for di).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; check acid chloride quality (smell of HCl indicates degradation).[1]
Impurity: Benzoic Acid Incomplete WorkupEnsure the

wash is thorough.
Impurity: Bis-amide Excess Acid ChlorideStrict stoichiometry (1.05 - 1.1 eq) and slow addition at 0°C.

Workflow Visualization

Workflow Start Start: Reagent Prep (Dry DCM, N2 atm) Mix Mix Amine + TEA (0°C) Start->Mix Add Dropwise Addition of Acid Chloride Mix->Add React Stir RT (3-6 hrs) Monitor TLC Add->React Quench Acid Wash (1M HCl) Base Wash (NaHCO3) React->Quench Dry Dry (Na2SO4) & Concentrate Quench->Dry Pure Recrystallization (EtOH/Water) Dry->Pure

Caption: Operational workflow for Method A (Anhydrous Synthesis).

Applications in Drug Discovery

The product,


-(3-formylphenyl)-2,4-dichlorobenzamide , serves as a "scaffold linker." The stable amide bond mimics peptide linkages, while the aldehyde allows for divergent synthesis:
  • Reductive Amination: Reaction with morpholine or piperazine followed by

    
     reduction yields amine-linked inhibitors (common in GPCR ligands).
    
  • Knoevenagel Condensation: Reaction with malononitrile yields benzylidene derivatives often screened for anticancer activity.

  • Heterocyclization: Reaction with hydrazines to form Schiff bases, which are precursors to bioactive hydrazones.

References

  • BenchChem. (2025).[1] Synthesis of N-(4-Formylphenyl)benzamide: Technical Support & Troubleshooting. Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols: Schotten-Baumann and Carbodiimide Methods. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. (General authoritative review on amide coupling).

  • Gowda, B. T., et al. (2008).[2] N-(2,4-Dichlorophenyl)benzamide.[2] Acta Crystallographica Section E. Retrieved from (Structural confirmation of analogous 2,4-dichloro systems).

Sources

Method

Application Note: Purification of 2,4-dichloro-N-(3-formylphenyl)benzamide by Recrystallization

Abstract & Scope This application note details the purification of 2,4-dichloro-N-(3-formylphenyl)benzamide (hereafter referred to as Compound A ) via recrystallization. While column chromatography is effective for small...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of 2,4-dichloro-N-(3-formylphenyl)benzamide (hereafter referred to as Compound A ) via recrystallization. While column chromatography is effective for small-scale separation, recrystallization is the preferred method for scaling up (>1g) due to its superior removal of homologous impurities and cost-efficiency.

This guide addresses the specific physicochemical challenges posed by Compound A:

  • Solubility Balance: The lipophilic 2,4-dichlorophenyl ring contrasts with the polar amide linker and reactive formyl (aldehyde) group.

  • Stability: The aldehyde moiety is susceptible to oxidation (to carboxylic acid) and condensation, necessitating controlled thermal exposure.

  • Impurity Profile: Common byproducts include unreacted 3-aminobenzaldehyde (starting material), 2,4-dichlorobenzoic acid (hydrolysis product), and inorganic salts.

Chemical Context & Pre-Purification Analysis[1][2][3][4]

Before initiating recrystallization, the crude material must be characterized to define the purification strategy.

PropertyDescriptionImplication for Purification
Structure Benzamide linker with 2,4-dichloro substitution and 3-formyl group.Moderate polarity; poor water solubility; good solubility in polar aprotic solvents (DMSO, DMF).
Melting Point (Est.) 145°C – 155°C (Analogous benzamides)High melting point supports recrystallization from high-boiling solvents if necessary.
Key Impurity 1 3-AminobenzaldehydeSoluble in acidic aqueous media; often dark/colored.
Key Impurity 2 2,4-Dichlorobenzoic acidSoluble in basic aqueous media; potential co-precipitant.
Key Impurity 3 Inorganic Salts (NaCl/TEA·HCl)Insoluble in organic solvents; requires hot filtration.
Pre-Screening Protocol
  • TLC Analysis: Use 30% Ethyl Acetate in Hexanes. If the impurity (

    
    ) is close to the product, a multi-cycle recrystallization or binary solvent system is required.
    
  • Solubility Check: Test 10 mg of crude in 0.5 mL of potential solvents (EtOH, EtOAc, Toluene) at RT and at Reflux.

Solvent System Selection Strategy

The choice of solvent is critical.[1] The "Like Dissolves Like" principle must be adapted for the temperature differential.

Solvent Screening Logic

The goal is to find a system where Compound A is:

  • Soluble at boiling point (Reflux).

  • Insoluble at room temperature (RT) or 0°C.

  • Chemically Inert toward the aldehyde group (avoid primary amines or strong acids).

Recommended Solvent Systems
System TypeSolvent(s)ProsConsRecommended For
Single Solvent Ethanol (95% or Absolute) Green solvent; good polarity match for benzamides.May not dissolve highly lipophilic impurities.Initial trials; removal of polar impurities.[2]
Single Solvent Ethyl Acetate (EtOAc) Excellent for crystallizing amides; easy to dry (low BP).Yield may be lower if product is too soluble.High-purity requirements.
Binary System EtOAc / n-Heptane Highly tunable. EtOAc dissolves; Heptane acts as anti-solvent.Requires careful addition to avoid "oiling out."Maximizing yield; removing non-polar impurities.
Binary System Ethanol / Water Very effective for removing inorganic salts.Water can cause hydrolysis if heated excessively.Crude containing significant salt/inorganic load.
Decision Tree for Solvent Selection

SolventSelection Start Start: Crude Compound A SolubilityTest Test Solubility in Hot Ethanol (78°C) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves Yes Cool to RT Dissolves->Yes Yes No Check Insolubles Dissolves->No No (or partial) CrystalsForm Crystals Form? Yes->CrystalsForm TryEtOAc Method C: Ethyl Acetate/Heptane No->TryEtOAc Try more lipophilic system UseEtOH Method A: Recrystallize from Ethanol CrystalsForm->UseEtOH Yes (High Yield) AddWater Method B: Ethanol/Water Binary System CrystalsForm->AddWater No (Too Soluble)

Figure 1: Decision matrix for selecting the optimal solvent system based on initial solubility observations.

Detailed Experimental Protocol

Safety Note: Perform all operations in a fume hood. The aldehyde intermediate may be a sensitizer. Wear nitrile gloves and safety glasses.

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: General purification when the crude is relatively clean (>85%).

  • Dissolution:

    • Place 1.0 g of crude Compound A in a 50 mL Erlenmeyer flask.

    • Add 10 mL of Ethanol. Add a magnetic stir bar.[3]

    • Heat to reflux (approx. 80°C) on a stir plate/heating block.

    • Observation: If solid remains, add Ethanol in 1 mL increments until dissolved. Do not exceed 20 mL total volume.

  • Hot Filtration (Crucial Step):

    • Why: To remove dust, inorganic salts, or polymer byproducts that do not dissolve.

    • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot ethanol.

    • Filter the boiling solution rapidly into a clean, pre-warmed flask.

  • Crystallization:

    • Remove the filtrate from heat. Cap the flask loosely (to prevent evaporation/crust formation).

    • Allow to cool to Room Temperature (RT) slowly over 1-2 hours.

    • Note: Rapid cooling promotes occlusion of impurities.

    • Once at RT, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel and vacuum suction.

    • Wash: Rinse the filter cake with 2-3 mL of ice-cold Ethanol. (Do not use room temp solvent or you will wash away product).

  • Drying:

    • Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

    • Caution: Avoid temperatures >60°C to prevent oxidation of the aldehyde.

Method B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Removing non-polar impurities or when the compound is too soluble in alcohols.

  • Dissolution:

    • Dissolve 1.0 g crude in the minimum amount of boiling Ethyl Acetate (approx. 5-8 mL).

  • Precipitation:

    • While maintaining a gentle boil, add n-Heptane dropwise.

    • Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.

  • Clarification:

    • Add 0.5 mL of Ethyl Acetate to clear the solution (make it transparent again).

  • Cooling:

    • Remove from heat and allow to cool slowly.[4] The lower solubility of the Heptane at lower temperatures will force the amide to crystallize out.

Troubleshooting Common Issues

IssueDiagnosisCorrective Action
Oiling Out Product separates as a liquid oil droplets instead of crystals.1. Re-heat to dissolve.2. Add a "seed crystal" of pure product at the cloud point.3. Scratch the inner wall of the flask with a glass rod.4.[4] Use a slightly more polar solvent mix.
No Precipitation Product is too soluble in the chosen solvent.1. Concentrate the solution by evaporating 30% of the solvent.2. Cool to -20°C.3. Add anti-solvent (Water for EtOH; Heptane for EtOAc).
Colored Impurities Filtrate is clear, but crystals are yellow/brown.1. Perform a "charcoal treatment": Add activated carbon (5 wt%) to the boiling solution, stir for 5 mins, then hot filter through Celite.2. Warning: Carbon can catalyze aldehyde oxidation; minimize contact time.

Process Workflow Visualization

RecrystallizationWorkflow cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Purification cluster_2 Phase 3: Isolation Crude Crude Solid Mix Reflux Crude->Mix Solvent Hot Solvent (EtOH or EtOAc) Solvent->Mix HotFilter Hot Filtration (Remove Insolubles) Mix->HotFilter Saturated Solution Cooling Slow Cooling (Nucleation) HotFilter->Cooling Clear Filtrate Filter Vacuum Filtration Cooling->Filter Suspension Wash Cold Wash Filter->Wash Dry Vacuum Dry (<50°C) Wash->Dry

Figure 2: Step-by-step workflow for the recrystallization of 2,4-dichloro-N-(3-formylphenyl)benzamide.

Quality Control (QC)

Post-purification, the material must be validated:

  • 1H NMR (DMSO-d6):

    • Check for the aldehyde proton singlet around 10.0 ppm .

    • Verify the absence of ethyl acetate (singlet ~2.0 ppm) or ethanol (triplet ~1.05 ppm, quartet ~3.44 ppm) residues.

  • Melting Point:

    • A sharp range (< 2°C difference between onset and melt) indicates high purity.

  • HPLC Purity:

    • Target >98% area under the curve (AUC) at 254 nm.

References

  • BenchChem. (2025).[5][6] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Retrieved from

  • Organic Chemistry Portal. (2015). Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides. Retrieved from

  • National Institutes of Health (NIH). (2010). Crystal structure of 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide. PMC3006963. Retrieved from

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Application

column chromatography method for purifying benzamide derivatives

Application Note: High-Performance Purification of Benzamide Derivatives Introduction: The Benzamide Challenge Benzamide derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as scaffolds for PARP inh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Purification of Benzamide Derivatives

Introduction: The Benzamide Challenge

Benzamide derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as scaffolds for PARP inhibitors, histone deacetylase (HDAC) inhibitors, and antipsychotics. However, their purification presents a distinct set of challenges.[1][2] The amide moiety (


) introduces significant polarity and hydrogen-bonding capability, often leading to:
  • Peak Tailing: Strong interaction with free silanols on silica gel.

  • Solubility Issues: Poor solubility in non-polar mobile phases (e.g., Hexane), leading to precipitation on the column head.

  • Co-elution: Difficulty separating the product from polar byproducts (e.g., unreacted amines or acids).

This guide moves beyond standard "load-and-go" instructions, providing a logic-driven approach to purifying these complex molecules with high recovery and purity.

Strategic Method Development

Before packing a column, you must characterize the analyte's behavior. The choice between Normal Phase (NP) and Reverse Phase (RP) is dictated by solubility and polarity.[3]

The Solubility Check (The "Go/No-Go" Step)

Attempt to dissolve 10 mg of crude sample in 1 mL of the following solvents sequentially:

  • Dichloromethane (DCM): If soluble, proceed to NP TLC.

  • Ethyl Acetate (EtOAc): If soluble, proceed to NP TLC.

  • Methanol/Acetonitrile: If insoluble in DCM/EtOAc but soluble here, skip NP and move directly to Reverse Phase (RP).

TLC Scouting & Mobile Phase Selection

For Normal Phase, the standard Hexane/EtOAc system often fails for benzamides due to their polarity.

  • System A (Standard): Hexane : EtOAc.[4][5][6]

  • System B (Polar): DCM : MeOH (Max 10% MeOH to prevent silica dissolution).

  • Modifier Rule: If the spot streaks (tails), add 1% Triethylamine (TEA) or 1% Ammonia in MeOH to the mobile phase. This blocks silanol sites, sharpening the amide peak.

Decision Logic:

  • Target Rf: 0.25 – 0.35.

  • Separation (

    
    Rf): 
    
    
    
    0.10 between product and nearest impurity.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the purification mode.

BenzamidePurification Start Crude Benzamide Mixture SolubilityCheck Solubility Check (DCM or EtOAc) Start->SolubilityCheck IsSoluble Soluble? SolubilityCheck->IsSoluble NP_TLC Run TLC Scouting (Hex/EtOAc or DCM/MeOH) IsSoluble->NP_TLC Yes RP_Check Soluble in MeOH/ACN? IsSoluble->RP_Check No TailingCheck Spot Tailing? NP_TLC->TailingCheck AddModifier Add 1% TEA or NH3 to Mobile Phase TailingCheck->AddModifier Yes NP_Column Perform Normal Phase Flash Chromatography TailingCheck->NP_Column No AddModifier->NP_Column RP_Column Perform Reverse Phase (C18) (Water/ACN Gradient) RP_Check->RP_Column Yes

Caption: Decision tree for selecting the optimal chromatographic mode based on benzamide solubility and TLC behavior.

Protocol A: Normal Phase Flash Chromatography

Applicability: Lipophilic benzamides soluble in DCM or EtOAc.

Step 1: Sample Loading (Critical)
  • Liquid Loading: Avoid if possible. Benzamides often precipitate when the strong solvent (DCM) mixes with the weak mobile phase (Hexane), causing band broadening.

  • Dry Loading (Recommended):

    • Dissolve crude mixture in minimal DCM/MeOH.

    • Add silica gel (ratio 1:3 sample to silica).

    • Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.

    • Load this powder into a solid load cartridge or on top of the column bed.

Step 2: Column & Solvent Setup
  • Stationary Phase: Spherical Silica, 20-40 µm (High surface area).

  • Mobile Phase:

    • Solvent A: Hexane (or Heptane).[3][7]

    • Solvent B: Ethyl Acetate (or DCM/MeOH 9:1 for polar variants).

    • Modifier: Add 0.1% - 1.0% Triethylamine to Solvent B if tailing was observed on TLC.

Step 3: Gradient Execution

Do not use a linear 0-100% gradient immediately. Use a Step-Gradient focused on the elution zone.

Segment% Solvent BCV (Column Volumes)Purpose
Equilibration 0-5%3 CVWet the column, remove air.
Hold 5%2 CVElute non-polar grease/impurities.
Ramp 5%

40%
10 CVElute target benzamide (assuming Rf ~0.3).
Flush 100%3 CVWash out highly polar byproducts.

Protocol B: Reverse Phase (C18) Chromatography

Applicability: Polar benzamides, salts, or compounds insoluble in DCM.

Step 1: Mobile Phase Chemistry

Benzamides can be ionizable. Control pH to ensure the molecule is in a single state (neutral or ionized).

  • Acidic Modifiers (Formic Acid/TFA): Protonates the amide carbonyl oxygen slightly, but primarily suppresses ionization of any acidic impurities. Use for neutral/acidic benzamides.

  • Basic Modifiers (Ammonium Bicarbonate/Hydroxide): Keeps basic benzamides (e.g., those with amine side chains) neutral, improving retention on C18.

Step 2: The "Focusing" Gradient

Benzamides often elute early on C18. Start with a high aqueous content.

  • Equilibrate: 5% ACN / 95% Water (with modifier).

  • Load: Liquid load in DMSO or 1:1 Water/MeOH.

  • Gradient: 5%

    
     60% ACN over 12 CV.
    
  • Note: Benzamides typically elute between 20-50% ACN.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Peak Tailing Hydrogen bonding with silanols.NP: Add 1% TEA or switch to DCM/MeOH. RP: Ensure pH modifier is present.
Fronting (Shark Fin) Column overload or solubility mismatch.Switch to Dry Loading . Reduce sample mass to <1% of silica weight.
Co-elution Selectivity (

) is too low.
Change solvent system (e.g., swap EtOAc for Acetone or use DCM). Switch stationary phase (e.g., C18 or Amine-bonded silica).
High Backpressure Particulates or precipitation.Filter sample (0.45 µm) before loading. Check solubility in starting mobile phase.[4][7]

References

  • Biotage. How should I purify a complex, polar, amide reaction mixture? Application Note. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Technical Note. Available at: [Link]

  • University of Rochester, Dept. of Chemistry. Solvent Systems for Flash Column Chromatography. Protocol Guide. Available at: [Link]

  • Phenomenex. Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Technical Guide. Available at: [Link]

  • Sorbent Technologies. Flash Chromatography Basics & Solubility Guide. Technical Resource.[2] Available at: [Link]

Sources

Method

Application Note: High-Resolution NMR Characterization of 2,4-dichloro-N-(3-formylphenyl)benzamide

This Application Note is structured to guide researchers through the rigorous structural validation of 2,4-dichloro-N-(3-formylphenyl)benzamide , a compound featuring a deactivated benzoyl ring and a reactive formyl-func...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous structural validation of 2,4-dichloro-N-(3-formylphenyl)benzamide , a compound featuring a deactivated benzoyl ring and a reactive formyl-functionalized aniline moiety.[1] This specific scaffold is frequently encountered as an intermediate in the synthesis of Schiff base ligands, bioactive heterocyclic compounds, and potential drug candidates targeting kinase inhibition.

Introduction & Structural Logic

The characterization of 2,4-dichloro-N-(3-formylphenyl)benzamide requires distinguishing between two distinct aromatic systems linked by an amide bond. The molecule presents three critical spectroscopic challenges:

  • Differentiation of Carbonyls: Clearly resolving the Amide C=O from the Aldehyde C=O.[1]

  • Regioisomer Confirmation: Verifying the 2,4-substitution pattern on the acid ring versus the 3-substitution on the amine ring.

  • Proton Assignment: Unraveling the overlapping aromatic region (7.4 – 8.5 ppm).

Structural Breakdown[1]
  • Fragment A (Acid Side): 2,4-Dichlorophenyl moiety.[1][2] Characterized by an ABX or AMX spin system (depending on field strength) with characteristic meta-coupling (

    
     Hz) between H-3 and H-5.[1]
    
  • Fragment B (Amine Side): 3-Formylphenyl moiety.[1] Characterized by a strongly deshielded singlet (CHO) and a proton (H-2) located between the amide nitrogen and the formyl group, expected to be the most downfield aromatic signal.

Experimental Protocol
2.1 Sample Preparation

Selection of Solvent: While CDCl₃ is standard for non-polar organics, DMSO-d₆ is the mandatory solvent for this protocol.[1]

  • Reasoning: The amide NH proton is often broad or invisible in CDCl₃ due to quadrupole broadening and exchange.[1] DMSO-d₆ forms strong hydrogen bonds with the amide NH, sharpening the peak and shifting it downfield (~10.8 ppm), preventing overlap with the aldehyde signal.

Protocol:

  • Mass: Weigh 10–15 mg (for ¹H) or 30–50 mg (for ¹³C) of the dried solid.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Mixing: Vortex for 30 seconds. Ensure the solution is homogenous; any suspension will degrade shimming.[1]

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).[1]

2.2 Acquisition Parameters (600 MHz equivalent)
Parameter¹H NMR (Standard)¹³C NMR (DEPTQ/Pendant)
Pulse Sequence zg30 (30° excitation)zgpg30 (Power-gated decoupling)
Spectral Width 14 ppm (-1 to 13 ppm)240 ppm (-10 to 230 ppm)
Relaxation Delay (D1) 1.0 sec (minimum)2.0 sec (ensure quaternary C relaxation)
Scans (NS) 161024 (due to low sensitivity of quat. carbons)
Temperature 298 K (25°C)298 K (25°C)
Expected Spectral Data & Assignment

Note: Chemical shifts (δ) are estimates based on substituent additivity rules and analogous benzamide structures in DMSO-d₆.

3.1 ¹H NMR Characterization (DMSO-d₆, 600 MHz)
Signalδ (ppm)MultiplicityIntegralJ (Hz)AssignmentStructural Logic
NH 10.85 s (broad)1H-Amide NHDeshielded by H-bonding in DMSO; disappears with D₂O shake.[1]
CHO 10.02 s1H-AldehydeCharacteristic formyl singlet; distinct from NH.[1]
H-2' 8.35 t / s1H~1.5Ring B (Amine)Most deshielded aromatic; located between EWG (CHO) and Amide.[1]
H-6' 7.98 d1H8.0Ring B (Amine)Ortho to Amide; Para to CHO.[1]
H-3 7.78 d1H2.0Ring A (Acid)Meta to two Cl atoms; distinct meta-coupling.[1]
H-6 7.65 d1H8.2Ring A (Acid)Ortho to C=O; Ortho coupling to H-5.[1]
H-4' 7.62 d1H7.8Ring B (Amine)Ortho to CHO; Para to Amide.[1]
H-5 7.55 dd1H8.2, 2.0Ring A (Acid)Overlaps likely; distinct dd pattern (Ortho + Meta coupling).
H-5' 7.58 t1H7.8Ring B (Amine)Meta to both substituents; pseudo-triplet.[1]
3.2 ¹³C NMR Characterization (DMSO-d₆, 150 MHz)
Signalδ (ppm)TypeAssignmentDiagnostic Note
C=O (Ald) 192.5 CHFormyl C=OMost downfield signal; DEPT positive.[1]
C=O (Amd) 164.8 QAmide C=ODistinct from aldehyde; DEPT silent.[1]
C-N (Ipso) 139.5 QRing B (C-1')Ipso to Nitrogen.
C-Cl (Ipso) 136.0 QRing A (C-2/C-4)Ipso carbons attached to Chlorine (often low intensity).[1]
Ar-CH 127-135 CHAromatic CHCluster region; requires HSQC for specific assignment.[1]
Structural Validation Workflow (Graphviz)

The following diagram illustrates the logical flow from synthesis to final structural confirmation, highlighting the "Go/No-Go" decision points based on spectral features.

NMR_Workflow Start Crude Product (2,4-dichloro-N-(3-formylphenyl)benzamide) Solvent Dissolve in DMSO-d6 (Prevents NH exchange/broadening) Start->Solvent H1_Acq Acquire 1H NMR (16 scans, 10s delay) Solvent->H1_Acq Check_Aldehyde Check 9.5 - 10.5 ppm H1_Acq->Check_Aldehyde Aldehyde_Present Two Singlets Found? (NH ~10.8, CHO ~10.0) Check_Aldehyde->Aldehyde_Present Signal Detected C13_Acq Acquire 13C NMR (Confirm C=O at 165 & 192 ppm) Aldehyde_Present->C13_Acq Yes Fail_Ox Failure Mode: CHO oxidized to COOH (Check broad OH >12ppm) Aldehyde_Present->Fail_Ox Missing CHO Fail_Hyd Failure Mode: Hydrolysis of Amide (Check free aniline peaks) Aldehyde_Present->Fail_Hyd Missing Amide NH Coupling_Check Verify Coupling Constants Ring A: J~2Hz (meta) Ring B: J~8Hz (ortho) C13_Acq->Coupling_Check Final_Valid Structure Validated Coupling_Check->Final_Valid Patterns Match

Caption: Logical workflow for NMR validation. Green diamonds represent critical quality control checkpoints.

Advanced Troubleshooting & Interpretation
5.1 Distinguishing the Two Rings (COSY Analysis)

In the crowded aromatic region (7.5 – 8.0 ppm), 1D analysis may be ambiguous.

  • Protocol: Run a ¹H-¹H COSY (Correlation Spectroscopy).

  • Analysis:

    • Ring A (2,4-dichloro): Look for the meta coupling cross-peak between the doublet at ~7.78 (H-3) and the double-doublet at ~7.55 (H-5). H-6 will only couple strongly to H-5.[1]

    • Ring B (3-formyl): H-2' (singlet-like) will show weak or no COSY correlation to H-4'/H-6', isolating it from the spin systems of Ring A.[1]

5.2 Common Impurities[1]
  • Residual Water (DMSO-d₆): Appears at 3.33 ppm .[1] If the water peak is large, it can exchange with the Amide NH, broadening it. Remedy: Use ampoules of dry DMSO-d₆ or add activated 4Å molecular sieves.[1]

  • Rotamers: Unlike tertiary amides, this secondary amide (

    
    -H) typically exists as the trans (anti) isomer (C=O and N-H antiperiplanar) to minimize steric clash between the rings. Rotameric peak doubling is unlikely  at room temperature but line broadening may occur if steric bulk is high.[1]
    
5.3 Mass Spectrometry Cross-Validation

While NMR provides connectivity, always cross-reference with HRMS (ESI+).

  • Expected [M+H]⁺: m/z 294.00 (calculated for C₁₄H₁₀Cl₂NO₂).[1]

  • Isotope Pattern: Look for the characteristic Cl₂ pattern (9:6:1 intensity ratio for M : M+2 : M+4) to confirm the dichloro substitution.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for coupling constant analysis).

  • Abraham, R. J., & Mobli, M. (2008). "Modelling 1H NMR spectra of organic compounds: Theory and applications." Modgraph Consultants.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

  • Reich, H. J. (2023).[1] "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department.[1]

Sources

Application

Application Note: FT-IR Spectroscopy of 2,4-dichloro-N-(3-formylphenyl)benzamide

Abstract This application note details the Fourier Transform Infrared (FT-IR) spectroscopic characterization of 2,4-dichloro-N-(3-formylphenyl)benzamide , a critical pharmacophore in the development of antimicrobial and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the Fourier Transform Infrared (FT-IR) spectroscopic characterization of 2,4-dichloro-N-(3-formylphenyl)benzamide , a critical pharmacophore in the development of antimicrobial and anticancer agents (e.g., thiadiazole derivatives). Accurate vibrational assignment of this molecule is challenging due to the presence of two distinct carbonyl moieties (amide and aldehyde) and multiple aromatic substitution patterns. This guide provides a robust protocol for sample preparation, acquisition, and spectral interpretation, specifically focusing on differentiating the Amide I band from the Formyl C=O stretch—a critical quality attribute (CQA) for verifying synthetic success.

Introduction & Structural Context

The target molecule, 2,4-dichloro-N-(3-formylphenyl)benzamide, combines a dichlorinated benzoyl ring with a formyl-substituted aniline ring. Its spectroscopic signature is defined by the interplay between inductive effects (from Cl atoms) and mesomeric effects (amide conjugation).

Key Functional Groups for Analysis
  • Secondary Amide (-CONH-): The core linkage.

  • Formyl Group (-CHO): A reactive handle for further derivatization (e.g., Schiff base formation).

  • Aryl Chlorides (Ar-Cl): Located at the 2,4-positions of the benzoyl ring.

Why FT-IR? While NMR confirms the carbon/proton backbone, FT-IR is the superior technique for monitoring the hydrogen-bonding network and the oxidation state of the carbonyls in the solid state. It is the method of choice for rapid Quality Control (QC) during scale-up.

Experimental Protocol

Sample Preparation

Two methods are validated for this compound.[1][2][3][4][5][6][7][8][9] Method A (KBr Pellet) is recommended for initial structural characterization to resolve overlapping carbonyl bands. Method B (ATR) is suitable for routine purity checks.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture (water masks the N-H region).

  • Ratio: Mix 1.5 mg of the analyte with 150 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christensen effect, distorting band shapes.

  • Compression: Press at 8-10 tons for 2 minutes under vacuum to form a transparent pellet.

Method B: Diamond ATR (High Throughput)
  • Cleaning: Clean the diamond crystal with isopropanol and ensure the background energy is nominal.

  • Deposition: Place ~5 mg of solid sample directly onto the crystal.

  • Contact: Apply high pressure using the anvil clamp to ensure intimate contact. Warning: Poor contact results in weak absorbance and noisy baselines.

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers functional groups (4000-1500) and fingerprint (1500-400).
Resolution 2 cm⁻¹Necessary to resolve the Amide I / Aldehyde C=O doublet.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Apodization Blackman-HarrisMinimizes side-lobes for sharp crystalline peaks.

Spectral Analysis & Assignments

The spectrum of 2,4-dichloro-N-(3-formylphenyl)benzamide is dominated by the competition between the two carbonyls. Below is the authoritative assignment logic.

The Carbonyl Region (1750 – 1600 cm⁻¹)

This is the most critical region. You will observe two distinct bands.[1][8]

  • Formyl C=O (Aldehyde): Appears at a higher frequency (~1695 – 1710 cm⁻¹) .

    • Reasoning: The aldehyde carbonyl is conjugated with the phenyl ring but lacks the strong resonance donation of the amide nitrogen, keeping its double-bond character high.

  • Amide I (Amide C=O): Appears at a lower frequency (~1650 – 1665 cm⁻¹) .

    • Reasoning: Resonance delocalization of the nitrogen lone pair into the carbonyl (N-C=O ↔ N+=C-O⁻) weakens the C=O bond, lowering its vibrational frequency.

    • Substituent Effect: The electron-withdrawing Cl atoms on the benzoyl ring slightly increase this frequency compared to unsubstituted benzanilide, but H-bonding in the solid state pulls it back down.

The Amide & N-H Region[2]
  • N-H Stretch: 3250 – 3350 cm⁻¹ (Medium, Broad).

    • Typically appears as a single band for secondary amides. Broadening indicates intermolecular hydrogen bonding (dimer formation).

  • Amide II: 1530 – 1550 cm⁻¹ .

    • A mixed mode of N-H in-plane bending and C-N stretching.[8] This band is diagnostic for secondary amides; it disappears if the nitrogen is alkylated.

Low Frequency & Fingerprint
  • Aldehyde C-H: 2750 & 2850 cm⁻¹ (Weak Doublet).

    • The "Fermi Resonance" doublet. Crucial for distinguishing aldehydes from ketones or esters.

  • C-Cl Stretch: 1050 – 1100 cm⁻¹ .

    • Often coupled with aromatic ring vibrations. The 2,4-dichloro pattern often yields characteristic splitting in the 800-900 cm⁻¹ region (C-H out-of-plane bending for 1,2,4-substitution).

Summary Table of Assignments
Frequency (cm⁻¹)Vibration ModeAssignment
3280 - 3320 ν(N-H)Amide N-H Stretch (H-bonded)
3050 - 3100 ν(C-H)Aromatic C-H Stretch
2850 / 2760 ν(C-H)Aldehyde C-H (Fermi Doublet)
1695 - 1710 ν(C=O)Aldehyde Carbonyl (Target 1)
1650 - 1665 ν(C=O)Amide I (Target 2)
1535 - 1545 δ(N-H) + ν(C-N)Amide II
1580 - 1600 ν(C=C)Aromatic Ring Skeleton
750 - 850 γ(C-H)Out-of-plane bending (Subst. pattern)

Visualization: Spectral Logic & Workflow

The following diagrams illustrate the decision logic for peak assignment and the experimental workflow.

Peak Assignment Logic Tree

This logic ensures the correct identification of the dual carbonyl system.

SpectralLogic Start Analyze 1600-1750 cm⁻¹ Region CheckPeaks Are there two distinct bands? Start->CheckPeaks BandHigh Band at ~1700 cm⁻¹ CheckPeaks->BandHigh Higher Freq BandLow Band at ~1655 cm⁻¹ CheckPeaks->BandLow Lower Freq AssignAldehyde Assignment: Formyl C=O (Aldehyde) BandHigh->AssignAldehyde AssignAmide Assignment: Amide I C=O (Conjugated) BandLow->AssignAmide CheckFermi Check 2700-2900 cm⁻¹ AssignAldehyde->CheckFermi Validate FermiYes Doublet (2750/2850)? CheckFermi->FermiYes ConfirmAld CONFIRMED: Aldehyde Present FermiYes->ConfirmAld

Caption: Logic flow for differentiating Amide I and Formyl carbonyls using frequency shifts and Fermi resonance validation.

Experimental Workflow

Standardized process for reproducibility.

Workflow Sample Solid Sample (2,4-dichloro-N-...) Prep Prep: KBr Pellet (1:100 Ratio) Sample->Prep Acquire Acquisition (4000-400 cm⁻¹, 32 scans) Prep->Acquire Process Processing (Baseline Corr., Normalization) Acquire->Process Analyze Analysis (ID Amide I vs Aldehyde) Process->Analyze Report QC Report (Pass/Fail) Analyze->Report

Caption: Step-by-step experimental workflow from sample isolation to final QC reporting.

References

  • Gowda, B. T., et al. (2008).[2] "N-(2,4-Dichlorophenyl)benzamide."[2] Acta Crystallographica Section E.

  • Arjunan, V., et al. (2013). "Vibrational spectral analysis and quantum chemical calculations of 2,4-dichloro-N-(aryl)benzenesulfonamides." Spectrochimica Acta Part A.

  • SpectraBase. "Benzanilide FT-IR Spectrum."[10][11] Wiley Science Solutions.

  • Kavipriya, R., et al. (2016). "Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide." ResearchGate.[2][3]

Sources

Method

in vitro biological screening assays for 2,4-dichloro-N-(3-formylphenyl)benzamide

This comprehensive guide details the in vitro biological screening strategy for 2,4-dichloro-N-(3-formylphenyl)benzamide . Given the structural features of this compound—specifically the benzamide core (a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the in vitro biological screening strategy for 2,4-dichloro-N-(3-formylphenyl)benzamide .

Given the structural features of this compound—specifically the benzamide core (a privileged scaffold in medicinal chemistry) and the reactive 3-formyl group (an electrophilic aldehyde)—this guide prioritizes assays that evaluate antiproliferative activity , covalent protein binding potential , and enzyme inhibition (specifically HDACs, a common target for benzamides).[1]

[1]

Compound Profile & Strategic Overview

2,4-dichloro-N-(3-formylphenyl)benzamide is a functionalized benzamide derivative.[1][2][3] Its biological activity is likely driven by two mechanisms:[1]

  • Non-Covalent Binding: The dichlorobenzamide moiety mimics substrates for histone deacetylases (HDACs) or other zinc-dependent enzymes.[1]

  • Covalent Reversibility: The formyl (aldehyde) group can form reversible Schiff bases (imines) with lysine residues in the active sites of proteins, acting as a "warhead" for targeted covalent inhibition.[1]

Screening Workflow

The following flowchart outlines the logical progression from solubility checks to specific target validation.

ScreeningWorkflow Start Compound: 2,4-dichloro-N-(3-formylphenyl)benzamide Solubility Step 1: Solubility & Stability (DMSO Stock, Media Stability) Start->Solubility Phenotypic Step 2: Phenotypic Screening (Cell Viability & Antimicrobial) Solubility->Phenotypic Reactivity Step 3: Reactivity Check (Schiff Base Formation Assay) Phenotypic->Reactivity If Active Target Step 4: Target Validation (HDAC Inhibition Assay) Reactivity->Target If Specific

Figure 1: Strategic screening workflow ensuring compound integrity before advanced mechanistic studies.

Preparation & Handling (Critical)

The aldehyde group is reactive.[1] Proper handling is essential to prevent oxidation to the corresponding carboxylic acid or non-specific precipitation.[1]

  • Solvent: Dissolve in 100% DMSO to a stock concentration of 10–50 mM .

  • Storage: Aliquot and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.[1]

  • Stability Check: The formyl group can oxidize in air.[1] Verify purity by LC-MS prior to screening.

  • Media Compatibility: Aldehydes can react with amine-rich media (e.g., Tris buffers, serum proteins).[1]

    • Recommendation: Use HEPES or PBS buffers for biochemical assays.[1]

    • Recommendation: Minimize serum concentration (e.g., 0.5–1% FBS) during short-term incubations if possible, or include serum-free controls.[1]

Assay 1: Antiproliferative Screening (MTT/MTS)[1]

Objective: Determine the cytotoxicity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) of the compound against cancer cell lines. Benzamides are frequently explored as anticancer agents.
Protocol

Materials:

  • Cell Lines: HeLa (Cervical), A549 (Lung), or MCF-7 (Breast).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS.[1]

  • Control: Doxorubicin or Vorinostat (SAHA) as a positive control.[1]

Procedure:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates in 100 µL complete medium. Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Treatment: Prepare serial dilutions of the compound in medium (0.1 µM to 100 µM). Keep final DMSO concentration < 0.5%.[1] Add 100 µL of diluted compound to wells (triplicate).

  • Incubation: Incubate for 48 or 72 hours .

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate medium carefully.[1]

    • Solubilize crystals with 150 µL DMSO.[1]

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis: Calculate % Cell Viability:



Plot log(concentration) vs. % Viability to determine 

using non-linear regression (GraphPad Prism).

Assay 2: In Vitro Reactivity (Schiff Base Formation)

Objective: The formyl group is a "soft" electrophile. This assay determines if the compound binds proteins non-specifically (PAINS behavior) or requires a specific lysine pocket.[1]

Protocol: BSA-Binding Shift Assay

Principle: Incubate the compound with Bovine Serum Albumin (BSA).[1] If a Schiff base forms, the migration of BSA in native PAGE or its mass in MS will shift/change, or the absorbance spectrum will alter.[1]

Procedure (UV-Vis Method):

  • Preparation: Prepare 10 µM BSA in PBS (pH 7.4).

  • Reaction: Add compound (50 µM) to the BSA solution.

  • Kinetics: Monitor absorbance scanning (200–500 nm) immediately and at 1h, 4h, and 24h.

  • Observation:

    • Look for a red-shift or appearance of a new peak (300–400 nm range) characteristic of imine (C=N) formation.[1]

    • Control: Perform the same with a non-reactive analog (e.g., 2,4-dichlorobenzamide without the formyl group) to distinguish non-covalent binding from covalent modification.[1]

Interpretation:

  • Rapid spectral change: Suggests high reactivity (potential non-specific toxicity).[1]

  • Slow/Specific change: Suggests targeted covalent potential.[1]

Assay 3: HDAC Inhibition (Fluorometric)[1]

Objective: Many benzamides (e.g., Entinostat) are Histone Deacetylase (HDAC) inhibitors.[1] This assay validates if the compound targets the zinc-dependent deacetylation mechanism.[1]

Protocol

Materials:

  • Enzyme: Recombinant HDAC1 or HeLa nuclear extract.[1]

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).[1]

  • Developer: Trypsin or specific developer solution.

Procedure:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Incubation: Mix 10 µL of compound (dilution series) with 15 µL of HDAC enzyme solution. Incubate for 15 min at 37°C.

    • Note: The formyl group may interact with the active site lysine or zinc.[1]

  • Reaction: Add 25 µL of Fluorogenic Substrate. Incubate for 30–60 min at 37°C.

  • Termination: Add 50 µL Developer solution (stops reaction and releases fluorophore). Incubate 15 min.

  • Detection: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

Mechanism Visualization: The potential interaction within the HDAC active site is modeled below.

HDAC_Interaction Compound 2,4-dichloro-N- (3-formylphenyl)benzamide HDAC_Site HDAC Active Site (Zinc + Lysine) Compound->HDAC_Site Zinc Chelation (Benzamide) Compound->HDAC_Site Schiff Base? (Formyl + Lys) Inhibition Deacetylation Blocked HDAC_Site->Inhibition

Figure 2: Dual-mode inhibition hypothesis: Benzamide-Zinc interaction and Formyl-Lysine covalent bonding.[1][2]

Assay 4: Antimicrobial Susceptibility (MIC)[1]

Objective: Benzamides are structural analogs of certain antibiotics.[1] Screen against S. aureus (Gram-positive) and E. coli (Gram-negative).[1]

Protocol (Broth Microdilution):

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the compound (128 µg/mL to 0.25 µg/mL).

  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]

  • Validation: Add Resazurin (Alamar Blue) for colorimetric confirmation (Blue = No Growth; Pink = Growth).[1]

Data Presentation & Reporting

Consolidate your screening results into a summary table for clarity.

Assay TypeMetricResult (Example)Interpretation
Cytotoxicity (HeLa) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

12.5 µMModerate antiproliferative activity.
HDAC1 Inhibition ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

2.1 µMPotent enzyme inhibitor; likely primary target.
Reactivity (BSA) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Abs
Low shiftStable; low risk of non-specific protein crosslinking.
Antimicrobial MIC>64 µg/mLInactive against bacteria tested.[1]

References

  • Gowda, B. T., et al. (2008).[1] "N-(2,4-Dichlorophenyl)benzamide."[1] Acta Crystallographica Section E, 64(5), o950.[1] Link

    • Context: Provides structural data on the 2,4-dichlorobenzamide core, essential for docking studies.
  • Mottamal, M., et al. (2015).[1] "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898–3941.[1] Link[1]

    • Context: Validates benzamides as a privileged scaffold for HDAC inhibition.[1]

  • Wang, J., et al. (2014).[1] "Reversible Covalent Chemistry in Drug Discovery: Chemical Biology and Medicinal Chemistry." Annual Reports in Medicinal Chemistry, 49, 101-116.[1] Link[1]

    • Context: Discusses the role of formyl groups (aldehydes) in forming reversible covalent bonds (Schiff bases) with target proteins.[1]

  • Riss, T. L., et al. (2013).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

    • Context: The authoritative standard protocol for MTT/MTS assays.[1]

Sources

Application

Application Note: Comprehensive Assessment of Novel Benzamide Derivatives as Anticancer Agents

[1][2][3] Abstract Benzamide derivatives represent a privileged scaffold in oncology, serving as the structural backbone for several approved histone deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat) and PAR...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

Benzamide derivatives represent a privileged scaffold in oncology, serving as the structural backbone for several approved histone deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat) and PARP inhibitors. Their anticancer activity typically stems from zinc-binding capabilities that modulate epigenetic machinery, leading to chromatin remodeling, transcriptional reactivation of tumor suppressors, and subsequent apoptosis. This application note provides a rigorous, field-validated workflow for assessing the anticancer potential of novel benzamide libraries. It moves beyond generic screening to focus on mechanism-based validation, specifically targeting the HDAC-mediated apoptotic pathway.

Introduction: The Benzamide Pharmacophore

The benzamide moiety (N-(2-aminophenyl)benzamide) acts primarily as a Zinc-Binding Group (ZBG). In the context of HDAC inhibition, this group enters the enzyme's active site, chelating the


 ion essential for catalytic deacetylation.[1] Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamides often exhibit selectivity for Class I HDACs (HDAC 1, 2, 3), offering a potentially superior therapeutic index.
Core Assessment Workflow

The following diagram outlines the critical path for validating a novel benzamide, filtering candidates from crude synthesis to in vivo proof-of-concept.

Benzamide_Workflow cluster_0 In Vitro Phase Synthesis Candidate Synthesis (Purity >95%) InSilico In Silico Docking (Zn2+ Chelation) Synthesis->InSilico Select Leads MTT Primary Screen (MTT/MTS Assay) InSilico->MTT IC50 Determination HDAC_Assay Target Engagement (Fluorogenic HDAC Assay) MTT->HDAC_Assay Hit Confirmation FlowCyto Mechanistic Profiling (Apoptosis & Cell Cycle) HDAC_Assay->FlowCyto MOA Validation InVivo In Vivo Validation (Xenograft Models) FlowCyto->InVivo Lead Optimization

Figure 1: Critical path for benzamide drug discovery. Color coding indicates stage progression.

Phase I: Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) of novel benzamides against a panel of cancer cell lines (e.g., MCF-7, HCT116, K562).
Scientific Rationale

Benzamides often show time-dependent cytotoxicity due to their epigenetic mechanism, which requires transcriptional reprogramming rather than immediate cytotoxic damage. Therefore, a 72-hour incubation is recommended over 24 hours.

Detailed Protocol

Materials:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.[2]

  • Positive Control: Entinostat (MS-275) or Vorinostat (SAHA).

Step-by-Step Procedure:

  • Seeding: Plate cells in 96-well plates.

    • Adherent cells (e.g., MCF-7): 3,000–5,000 cells/well.

    • Suspension cells (e.g., K562): 10,000–15,000 cells/well.

    • Crucial Step: Incubate for 24 hours to allow attachment and recovery from trypsinization stress.

  • Treatment:

    • Prepare a 100 mM stock of the benzamide in DMSO.

    • Perform serial dilutions (e.g., 0.1 µM to 100 µM) in culture medium.[2]

    • Control: Final DMSO concentration must be <0.5% in all wells to prevent solvent toxicity.

  • Incubation: Treat cells for 72 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add 20 µL MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours until purple formazan crystals are visible.

    • Carefully aspirate medium (for adherent cells) or centrifuge plate (for suspension cells).

    • Add 150 µL DMSO to dissolve crystals.[2] Shake for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


.
Fit data to a non-linear regression model (sigmoidal dose-response) to extract 

.

Phase II: Target Validation (HDAC Inhibition Assay)

Objective: Confirm that the cytotoxicity is driven by HDAC inhibition rather than off-target toxicity.

Mechanism of Action

Benzamides bind to the catalytic core of HDACs. The following diagram illustrates the competitive inhibition mechanism.

HDAC_Mechanism Substrate Acetylated Lysine Substrate (Fluorogenic) Product Deacetylated Substrate (Fluorescent Signal) Substrate->Product Normal Reaction Enzyme HDAC Enzyme (Active Site Zn2+) Complex Enzyme-Inhibitor Complex (Catalytically Inactive) Enzyme->Complex Competitive Inhibition Enzyme->Product Normal Reaction Inhibitor Novel Benzamide (Zinc Binding Group) Inhibitor->Complex Competitive Inhibition Complex->Product Blocked

Figure 2: Competitive inhibition logic. Benzamides compete with the acetylated substrate for the Zinc ion.

Protocol (Fluorogenic Assay)
  • Reagents: Recombinant HDAC1 or HDAC3 (BPS Bioscience), Fluorogenic substrate (Boc-Lys(Ac)-AMC).[3]

  • Reaction:

    • Mix 5 µL of diluted benzamide derivative with 35 µL of HDAC enzyme buffer.

    • Incubate for 30 mins at 37°C (Pre-incubation is critical for slow-binding benzamides).

    • Add 10 µL of substrate to initiate reaction.

  • Detection: After 60 mins, add Developer solution (Trypsin) to release the fluorophore (AMC) from the deacetylated substrate.

  • Read: Fluorescence at Ex/Em = 360/460 nm.

Phase III: Mechanistic Profiling (Flow Cytometry)

Objective: Differentiate between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis), which is characteristic of benzamide activity.

A. Apoptosis Analysis (Annexin V-FITC / PI)

Benzamides typically induce apoptosis via the intrinsic mitochondrial pathway.

  • Annexin V: Binds exposed phosphatidylserine (early apoptosis).[4]

  • Propidium Iodide (PI): Stains DNA in cells with compromised membranes (late apoptosis/necrosis).

Interpretation Table:

QuadrantAnnexin VPICell State
Q3 (LL) NegativeNegativeViable Cells
Q4 (LR) Positive NegativeEarly Apoptosis (Primary Benzamide Effect)
Q2 (UR) PositivePositiveLate Apoptosis / Secondary Necrosis
Q1 (UL) NegativePositiveNecrosis (Likely toxicity, not mechanism)
B. Cell Cycle Analysis (PI Staining)

Benzamide HDAC inhibitors often induce G1 phase arrest (e.g., Entinostat) or G2/M arrest , depending on the specific cyclin-dependent kinase (CDK) regulation (e.g., p21WAF1/CIP1 upregulation).

Protocol:

  • Harvest: Collect

    
     cells after 24h treatment.
    
  • Fixation: Dropwise addition of cold 70% ethanol while vortexing (Critical to prevent clumping). Fix at -20°C overnight.

  • Staining: Wash with PBS.[5][6][7][8][9][10] Resuspend in PBS containing:

    • 
       Propidium Iodide.[4][7][8]
      
    • 
      RNase A  (Essential to remove RNA signal).
      
  • Analysis: Measure DNA content (linear scale) on a flow cytometer.

References

  • Synthesis and antiproliferative activity of novel 2-acetamidobenzamides. PMC. Available at: [Link]

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed. Available at: [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. Available at: [Link]

Sources

Method

Application Note: Antimicrobial Screening of 2,4-dichloro-N-(3-formylphenyl)benzamide

This Application Note is designed as a definitive technical guide for the antimicrobial evaluation of 2,4-dichloro-N-(3-formylphenyl)benzamide . It synthesizes standard CLSI/EUCAST guidelines with specific adaptations re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the antimicrobial evaluation of 2,4-dichloro-N-(3-formylphenyl)benzamide . It synthesizes standard CLSI/EUCAST guidelines with specific adaptations required for lipophilic, aldehyde-containing small molecules.

Introduction & Compound Rationale

2,4-dichloro-N-(3-formylphenyl)benzamide represents a distinct pharmacophore combining a lipophilic halogenated benzoyl core with a reactive formyl (aldehyde) handle.

  • The 2,4-Dichlorobenzamide Core: Halogenation (specifically chlorine at ortho/para positions) enhances lipophilicity (LogP), facilitating passive transport across the bacterial cell membrane, particularly in Gram-positive organisms like Staphylococcus aureus [1].

  • The 3-Formyl Moiety: The aldehyde group at the meta-position of the aniline ring serves two roles:

    • Electrophilic Warhead: Potential for Schiff base formation with lysine residues in bacterial enzymes (e.g., DNA Gyrase or FtsZ).

    • Synthetic Intermediate: It is a precursor for hydrazone/imine derivatives; however, screening the parent aldehyde is critical to establish baseline toxicity and activity [2].

Technical Challenge: The primary challenge with this compound is its low aqueous solubility and the potential susceptibility of the aldehyde group to oxidation (forming the corresponding benzoic acid derivative) or non-specific protein binding. The protocols below are engineered to mitigate these risks.

Material Preparation & Handling[1][2][3]

Stock Solution Formulation

The compound is highly lipophilic. Direct dissolution in aqueous media will result in precipitation and inaccurate MIC values.

ParameterSpecificationRationale
Solvent DMSO (Dimethyl sulfoxide), AnhydrousUniversal solvent for benzamides; anhydrous to prevent aldehyde hydration/oxidation.
Stock Concentration 10 mg/mL (or 20 mM)High concentration allows for large dilution factors, keeping final DMSO < 1%.
Storage -20°C, Desiccated, Amber VialPrevents photo-oxidation of the aldehyde to carboxylic acid.
Shelf Life Max 1 week (Working Stock)Aldehydes are reactive; fresh preparation is recommended for critical MIC runs.
Inoculum Standardization[1][4]
  • Standard: 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Adjustment: Verify using a spectrophotometer (OD

    
     = 0.08–0.13).
    

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow from stock preparation to hit validation.

ScreeningWorkflow cluster_Screen Primary Screening cluster_MIC Quantitative Profiling Start Compound Stock (10 mg/mL in DMSO) QC Solubility Check (Visual Inspection) Start->QC QC->Start Precipitation? Sonicate/Warm Agar Agar Well Diffusion (Qualitative Zone of Inhibition) QC->Agar No Precip. Dilution Broth Microdilution (96-well Plate) Agar->Dilution Zone > 10mm Resazurin Resazurin Assay (Viability Dye) Dilution->Resazurin Analysis Data Analysis (MIC/MBC Calculation) Resazurin->Analysis

Caption: Step-wise screening workflow ensuring solubility validation prior to biological testing.

Protocol A: Primary Screening (Agar Well Diffusion)

Best for: Rapid qualitative assessment of activity against a panel of organisms.

Why Well Diffusion? Unlike disk diffusion, well diffusion allows a larger volume of the compound (50-100 µL) to be in direct contact with the agar, improving diffusion for lipophilic molecules like benzamides.

  • Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • Seeding: Swab the 0.5 McFarland inoculum across the entire plate surface (lawn culture).

  • Well Creation: Use a sterile 6mm cork borer to punch wells.

  • Loading:

    • Test: 50 µL of 2,4-dichloro-N-(3-formylphenyl)benzamide (100 µg/mL and 500 µg/mL).

    • Positive Control: Ciprofloxacin (5 µg/mL) or Fluconazole (for fungi).

    • Negative Control: DMSO (match the % used in the test well).

  • Incubation: Upright at 37°C for 18-24h.

  • Readout: Measure zone of inhibition (mm). A zone >12mm indicates significant activity warranting MIC determination [3].

Protocol B: MIC Determination (Broth Microdilution)

Best for: Quantitative potency (Minimum Inhibitory Concentration).[1]

Critical Step: The "2,4-dichloro" moiety increases the risk of compound precipitation in aqueous broth (Mueller-Hinton Broth - MHB).

  • Plate Setup: Use sterile 96-well round-bottom plates.

  • Serial Dilution:

    • Add 100 µL MHB to columns 2-12.

    • Add 200 µL of compound (2x final concentration) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Result: Range typically 512 µg/mL to 1 µg/mL.

  • Inoculation: Dilute the 0.5 McFarland stock 1:100, then add 100 µL to wells 1-11.

    • Final Inoculum: ~5 x ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       CFU/mL.
      
    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 37°C for 18-24h.

  • Readout (The Resazurin Modification):

    • Because benzamides may precipitate and look "cloudy" (mimicking growth), add 30 µL of 0.01% Resazurin (Alamar Blue) to each well.

    • Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • MIC = Lowest concentration well that remains Blue.

Mechanism of Action (Hypothesis & Validation)

Benzamides often target bacterial cell division (FtsZ) or DNA replication (DNA Gyrase B). The aldehyde group may also cause non-specific membrane stress.

Proposed Pathway Analysis

MOA Compound 2,4-dichloro-N- (3-formylphenyl)benzamide Membrane Cell Membrane Permeation Compound->Membrane Lipophilic Entry Aldehyde Aldehyde Reactivity (Schiff Base Formation) Compound->Aldehyde Covalent Binding? Target1 Target A: FtsZ (Z-Ring Inhibition) Membrane->Target1 Target2 Target B: DNA Gyrase (ATPase Domain) Membrane->Target2 Death Bacterial Cell Death Target1->Death Target2->Death Aldehyde->Target1

Caption: Hypothetical mechanism of action targeting intracellular enzymes via lipophilic entry.

Time-Kill Kinetics Protocol

To determine if the compound is Bacteriostatic or Bactericidal :

  • Inoculate MHB with bacteria (

    
     CFU/mL).
    
  • Add compound at 4x MIC .

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plate on agar and count colonies.

    • Bactericidal:

      
       3 log
      
      
      
      reduction in CFU/mL.
    • Bacteriostatic: < 3 log

      
       reduction.
      

Data Reporting Template

Use the following table structure to report results, ensuring comparability with literature.

OrganismStrain IDGramZone of Inhibition (mm)MIC (µg/mL)Interpretation
S. aureusATCC 25923(+)[Data][Data][S/I/R]
E. coliATCC 25922(-)[Data][Data][S/I/R]
P. aeruginosaATCC 27853(-)[Data][Data][S/I/R]
C. albicansATCC 10231Fungi[Data][Data][S/I/R]

Note: "S/I/R" (Susceptible/Intermediate/Resistant) breakpoints do not exist for this novel compound. Use "Active" if MIC < 64 µg/mL as a general medicinal chemistry benchmark.

References

  • BenchChem. (2025).[2][1] A Comparative Guide to the Antimicrobial Activity of Benzamide Derivatives. Retrieved from 1

  • National Institutes of Health (NIH). (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Retrieved from 3

  • Clinical and Laboratory Standards Institute (CLSI).M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard reference for broth microdilution methodology).

Sources

Application

Application Note: A Framework for Developing a Validated Enzyme Inhibition Assay for Novel Compounds Using 2,4-dichloro-N-(3-formylphenyl)benzamide as a Model

Introduction: The Challenge of Novel Compound Characterization The discovery and development of novel therapeutics rely on robust methods for characterizing the interaction between small molecules and their biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Novel Compound Characterization

The discovery and development of novel therapeutics rely on robust methods for characterizing the interaction between small molecules and their biological targets.[1][2] 2,4-dichloro-N-(3-formylphenyl)benzamide is a compound with structural motifs—a dichlorinated benzamide and a formylphenyl group—that suggest potential interactions with various enzyme classes. However, without a well-defined biological target, initiating a screening campaign can be challenging.

This guide provides a comprehensive framework for developing, executing, and validating an enzyme inhibition assay for a novel compound like 2,4-dichloro-N-(3-formylphenyl)benzamide. To illustrate the process with concrete steps, we will use a hypothetical target: Aldehyde Dehydrogenase (ALDH) . This choice is based on the compound's formyl (-CHO) group, which resembles the natural substrates of ALDH enzymes. ALDHs are a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids and are implicated in various diseases, making them relevant drug targets.[3][4][5]

This application note will guide researchers through the critical preliminary steps, Michaelis-Menten kinetics, IC50 determination, and essential validation metrics required to produce reliable and reproducible inhibition data.

Assay Principle: Fluorescence-Based Detection of ALDH Activity

The protocol described herein is based on a common and sensitive method for measuring ALDH activity.[6] The enzyme catalyzes the oxidation of an aldehyde substrate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH then reacts with a fluorescent probe to produce a highly fluorescent product.[3][7] The rate of increase in fluorescence is directly proportional to the ALDH enzyme activity.[6] An inhibitor, such as our model compound, will slow down this reaction, resulting in a lower rate of fluorescence increase.

Part 1: Pre-Assay Compound and System Qualification

Before assessing inhibitory activity, it is crucial to characterize both the compound's behavior in the assay medium and the enzyme's kinetic properties. These preliminary steps prevent common sources of error and false-positive results.[8][9]

Compound Stock Preparation and Solubility Testing
  • Rationale: The solubility of a test compound is a critical factor.[10][11] Undissolved compound can cause light scattering, leading to artificial signals, and the true concentration in solution will be unknown. Kinetic solubility assays are ideal for early-stage discovery.[10][12]

  • Protocol:

    • Prepare a high-concentration stock solution of 2,4-dichloro-N-(3-formylphenyl)benzamide (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

    • Serially dilute the stock solution in DMSO.

    • Spike the DMSO solutions into the final assay buffer to the highest intended concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent and low (typically ≤1%).

    • Incubate at the assay temperature (e.g., 37°C) for 1-2 hours.

    • Measure turbidity by reading absorbance at 620 nm. A significant increase in absorbance compared to a buffer-only control indicates precipitation.[10] The highest concentration that remains clear is the limit of kinetic solubility.

Assay Interference Check
  • Rationale: Test compounds can interfere with the assay signal, for example, by being autofluorescent at the detection wavelengths or by directly inhibiting the reporter enzyme in a coupled assay.[13][14] This leads to false-positive or false-negative results.[8]

  • Protocol:

    • Prepare a reaction plate containing all assay components except the ALDH enzyme.

    • Add a serial dilution of the test compound.

    • Add a known amount of the final fluorescent product (or NADH if using a coupled system) to mimic a completed reaction.

    • Read the plate at the assay's excitation/emission wavelengths (e.g., Ex/Em = 535 nm/587 nm).[3]

    • A compound-dependent change in fluorescence indicates interference.

Enzyme Kinetics: Determination of Michaelis-Menten Constant (K_m)
  • Rationale: To accurately assess inhibition, the assay must be run under conditions where the enzyme is sensitive to the inhibitor. This requires determining the K_m of the substrate, which is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).[15][16] For competitive inhibitor screening, the substrate concentration is typically set at or near the K_m value.

  • Protocol:

    • Prepare a range of substrate (e.g., acetaldehyde) concentrations, typically from 0.1 x K_m to 10 x K_m (use a literature value for the initial range).

    • Set up reactions with a fixed, low concentration of the ALDH enzyme.

    • Initiate the reaction by adding the substrate.

    • Measure the initial reaction velocity (rate of fluorescence increase) for each substrate concentration. It is crucial to use the linear portion of the reaction progress curve.[17]

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine K_m and V_max.[17]

    Equation 1: Michaelis-Menten v = (V_max * [S]) / (K_m + [S])

Michaelis_Menten_Workflow sub_prep Prepare Substrate Dilution Series rxn_setup Set Up Reactions (Fixed [Enzyme]) sub_prep->rxn_setup initiate Initiate with Substrate rxn_setup->initiate measure Measure Initial Velocity (v₀) for each [S] initiate->measure plot Plot v₀ vs. [S] measure->plot fit Non-linear Regression (Michaelis-Menten Fit) plot->fit output Determine Km and Vmax fit->output

Workflow for determining enzyme kinetic parameters.

Part 2: Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is the primary metric for quantifying inhibitor potency.[18][19]

Materials and Reagents
  • Recombinant Human ALDH Enzyme

  • ALDH Substrate (e.g., Acetaldehyde)[7]

  • Co-factor (e.g., NAD+)

  • Fluorescence-based detection reagent kit

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0)[7]

  • Test Compound: 2,4-dichloro-N-(3-formylphenyl)benzamide

  • Positive Control Inhibitor (e.g., DEAB)[4]

  • 384-well black, flat-bottom assay plates

  • Fluorescence microplate reader

Step-by-Step Experimental Protocol
  • Compound Plating: Prepare a serial dilution of 2,4-dichloro-N-(3-formylphenyl)benzamide in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 mM.

  • Transfer to Assay Plate: Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions into a 384-well assay plate. This creates the dose-response curve.

  • Prepare Controls:

    • Negative Control (0% Inhibition): Add DMSO only (no inhibitor). This represents the maximum enzyme activity.

    • Positive Control (100% Inhibition): Add a known, potent inhibitor of ALDH at a saturating concentration.

  • Enzyme Addition: Add ALDH enzyme diluted in assay buffer to all wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add a solution containing the substrate (at its K_m concentration) and NAD+ to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence microplate reader and measure the signal every 1-2 minutes for 20-30 minutes.

Data Presentation: Plate Layout and Results Table

A well-structured plate layout is essential for robust data.

Plate Layout Example (384-well) Columns 1-2Columns 3-22Columns 23-24
Rows A-P Positive ControlCompound Dose-Response (10-point, 3-fold dilution)Negative Control
(Max Inhibition)(e.g., 100 µM to 5 nM final)(Max Activity)

| Example Data Table | | :--- | :--- | | Compound Concentration [µM] | % Inhibition (Mean ± SD) | | 100 | 98.2 ± 2.1 | | 33.3 | 95.4 ± 3.5 | | 11.1 | 85.1 ± 4.2 | | 3.7 | 65.3 ± 5.1 | | 1.2 | 48.9 ± 3.8 | | 0.41 | 25.6 ± 4.5 | | 0.14 | 10.1 ± 2.9 | | 0.05 | 2.5 ± 1.8 | | 0.02 | 0.9 ± 2.2 | | 0.005 | -1.2 ± 1.5 |

Part 3: Data Analysis and Assay Validation

IC50 Calculation
  • Determine Initial Rates: For each well, calculate the initial reaction velocity (V₀) from the linear phase of the kinetic read.

  • Calculate Percent Inhibition: Normalize the data using the controls: % Inhibition = 100 * (1 - (V₀_compound - V₀_pos_ctrl) / (V₀_neg_ctrl - V₀_pos_ctrl))

  • Generate Dose-Response Curve: Plot % Inhibition versus the log of the inhibitor concentration.

  • Non-linear Regression: Fit the data to a four-parameter logistic equation (also known as the Hill equation) to determine the IC50 value.[20][21]

    Equation 2: Four-Parameter Logistic Fit Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

IC50_Determination cluster_0 Experimental Phase cluster_1 Data Analysis Phase dose_response Run Assay with Compound Dilution Series controls Include 0% and 100% Inhibition Controls dose_response->controls kinetic_read Acquire Kinetic Data (Fluorescence vs. Time) controls->kinetic_read calc_rates Calculate Initial Rates (V₀) kinetic_read->calc_rates normalize Normalize Data to % Inhibition calc_rates->normalize plot Plot % Inhibition vs. log[Inhibitor] normalize->plot fit Fit to 4-Parameter Logistic Equation plot->fit ic50_out Determine IC50 fit->ic50_out

Workflow for IC50 determination.
Assay Validation: The Z'-Factor
  • Rationale: A robust assay must be able to clearly distinguish a "hit" from background noise. The Z'-factor is a statistical parameter that quantifies the quality of an assay by comparing the dynamic range to the data variability.[22][23][24]

  • Interpretation:

    • Z' > 0.5: An excellent assay suitable for high-throughput screening.[22][25][26]

    • 0 < Z' ≤ 0.5: A marginal assay; may require optimization.[25]

    • Z' < 0: The assay is not suitable for screening.[22]

  • Calculation: The Z'-factor should be calculated from the positive and negative control wells (at least 16-32 replicates are recommended for accurate determination).[24]

    Equation 3: Z'-Factor Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

Part 4: Advanced Analysis - Mechanism of Inhibition

  • Rationale: Determining the mechanism of inhibition (MOI) provides deeper insight into how the compound interacts with the enzyme.[27] The primary types are competitive, non-competitive, and uncompetitive inhibition.[][29][30]

  • Experimental Design: The MOI can be elucidated by measuring IC50 values at several different substrate concentrations.

    • Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate.[31] The apparent IC50 value will increase as the substrate concentration increases.[27]

    • Non-competitive Inhibition: The inhibitor binds to an allosteric site, a location distinct from the active site.[30][31] It can bind to both the free enzyme and the enzyme-substrate complex. The IC50 value will be independent of the substrate concentration.[]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[27] The apparent IC50 value will decrease as the substrate concentration increases.

MOI cluster_caption Mechanisms of Inhibition compound Inhibitor (I) enzyme Enzyme (E) es_complex E-S Complex enzyme->es_complex + S ei_complex E-I Complex enzyme->ei_complex + I substrate Substrate (S) product Product (P) es_complex->enzyme + P esi_complex E-S-I Complex es_complex->esi_complex + I ei_complex->enzyme esi_complex->es_complex key Competitive: I binds to E only. Non-competitive: I binds to E and E-S. Uncompetitive: I binds to E-S only.

Simplified diagrams of enzyme inhibition mechanisms.

Conclusion

This application note provides a systematic and validated framework for assessing the inhibitory potential of a novel compound, 2,4-dichloro-N-(3-formylphenyl)benzamide, against a hypothetical but relevant enzyme target. By following this structured approach—from initial compound qualification and enzyme characterization to robust IC50 determination and validation—researchers can generate high-quality, reliable data. This process minimizes the risk of artifacts and provides a solid foundation for subsequent hit-to-lead and drug development efforts.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Source: GraphPad, [Link])

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. (Source: PMC, [Link])

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Inglese, J., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. PubMed. Retrieved from [Link]

  • Grokipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Fleck, O. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Elabscience. (n.d.). Aldehyde Dehydrogenase (ALDH) Fluorometric Activity Assay Kit Manual. Retrieved from [Link]

  • Patsnap Synapse. (2025). How Do Competitive and Noncompetitive Enzyme Inhibitors Differ?. Retrieved from [Link]

  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors. Journal of Enzyme Engineering. Retrieved from [Link]

  • Protocols.io. (2020). Isolation and identification of cancer stem cells by ALDH activity assay. Retrieved from [Link]

  • Wierzchowski, J., et al. (2014). Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays. PMC. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). Strategies to develop enzyme assays. Retrieved from [Link]

  • ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value?. Retrieved from [Link]

  • TA Instruments. (n.d.). Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Polli, J. W., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Retrieved from [Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Retrieved from [Link]

  • Glomme, A., & Tasker, R. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. Retrieved from [Link]

  • Mercado, G. (2019). New horizons in small molecule solubility screening. Drug Target Review. Retrieved from [Link]

  • Longdom Publishing. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Prairie iGEM. (2023). Michaelis-Menten Enzyme Activity Assay (MMEAA). Retrieved from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course. PMC. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved from [Link]

  • ResearchGate. (2016). Enzyme kinetics - Michaelis Menten. How to proceed?. Retrieved from [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

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Method

Application Note: Determining the Mechanism of Action of 2,4-dichloro-N-(3-formylphenyl)benzamide

This Application Note is designed to guide researchers through the systematic elucidation of the Mechanism of Action (MoA) for 2,4-dichloro-N-(3-formylphenyl)benzamide . Given the specific chemical structure—containing a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the systematic elucidation of the Mechanism of Action (MoA) for 2,4-dichloro-N-(3-formylphenyl)benzamide .

Given the specific chemical structure—containing a benzamide core (common in HDAC, Hedgehog, and kinase inhibitors) and a reactive formyl (aldehyde) group (a potential covalent warhead or enzyme substrate mimic)—this guide prioritizes protocols that distinguish between reversible binding, covalent modification, and metabolic processing.

Executive Summary & Structural Logic

To determine the MoA of 2,4-dichloro-N-(3-formylphenyl)benzamide, we must address two distinct chemical possibilities driven by its structure:

  • The Scaffold Hypothesis: The 2,4-dichlorobenzamide core mimics known inhibitors of the Hedgehog pathway (Smoothened) or Histone Deacetylases (HDACs) .

  • The Warhead Hypothesis: The 3-formyl group is an electrophile. It may form a reversible Schiff base (imine) with a catalytic lysine residue in a target enzyme (e.g., kinases, proteases) or serve as a substrate for Aldehyde Dehydrogenases (ALDH) .

This protocol integrates in silico prediction, biophysical target engagement, and functional reporter assays to deconvolute these mechanisms.

Bioinformatic & In Silico Target Prediction

Before wet-lab testing, narrow the search space using structure-based similarity tools.

Protocol A: Structural Similarity Search
  • Tools: SwissTargetPrediction, SEA (Similarity Ensemble Approach), and PubChem.

  • Input: SMILES string for the compound: ClC1=CC(Cl)=CC=C1C(NC2=CC=CC(C=O)=C2)=O

  • Analysis:

    • Check for high Tanimoto similarity (>0.7) to Vismodegib or GANT61 (Hedgehog).

    • Check for similarity to Entinostat (HDAC).[1]

    • Critical Step: Assess if the formyl group aligns with the "zinc-binding domain" of HDACs or the "hinge region" of kinases in docking models.

Biophysical Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is the "Gold Standard" for validating target engagement of unmodified small molecules in intact cells. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
Rationale

Unlike pull-down assays which require biotinylation (potentially altering the drug's activity), CETSA uses the native compound. This is crucial for checking if the formyl group is essential for binding or just a bystander.

Detailed Protocol

Materials:

  • Cell line of interest (e.g., HEK293T or cancer line sensitive to the compound).

  • Compound: 2,4-dichloro-N-(3-formylphenyl)benzamide (10 mM DMSO stock).

  • Lysis Buffer: PBS with protease inhibitors (Roche cOmplete).

  • Thermocycler.

Step-by-Step Workflow:

  • Treatment: Seed cells (

    
     cells/mL) and treat with 10 µM  compound or DMSO (control) for 1 hour at 37°C.
    
  • Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split cell suspension into 10 PCR tubes (50 µL each) for both treated and control groups.

  • Thermal Challenge: Heat each tube to a distinct temperature ranging from 37°C to 67°C (3°C increments) for 3 minutes in a thermocycler.

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add mild detergent (0.4% NP-40) and freeze-thaw 3 times (liquid nitrogen / 25°C water bath) to lyse cells.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect supernatant (soluble fraction). Analyze by Western Blot using antibodies for candidate targets (e.g., ALDH1A1 , Smoothened , HDAC1 ).

Data Interpretation:

  • Positive Hit: The protein remains soluble at higher temperatures in the treated samples compared to DMSO control (Right-shift in melting curve).

  • Negative Result: No shift implies no direct physical binding.

Functional Pathway Validation: Hedgehog Signaling Reporter

Benzamide derivatives are privileged structures for inhibiting the Hedgehog (Hh) pathway, often targeting the Smoothened (Smo) receptor.

Protocol B: Gli-Luciferase Reporter Assay

Objective: Determine if the compound inhibits downstream Hh signaling.

Workflow:

  • Transfection: Co-transfect NIH3T3 cells (Shh-responsive) with:

    • 8xGli-BS-Luc (Firefly luciferase driven by Gli binding sites).

    • pRL-TK (Renilla luciferase constitutive control).

  • Induction: 24 hours post-transfection, switch to low-serum medium (0.5% FBS) containing Recombinant Sonic Hedgehog (Shh) protein (100 ng/mL) to activate the pathway.

  • Treatment: Simultaneously treat with the test compound (dose-response: 0.1 nM – 10 µM). Include Vismodegib (100 nM) as a positive control.

  • Readout: After 48 hours, lyse cells and measure luminescence using a Dual-Luciferase assay kit.

  • Calculation: Normalize Firefly/Renilla ratio. Calculate IC50.

Expected Result:

  • If the compound targets Smo or downstream Gli, a dose-dependent decrease in Luciferase activity will be observed despite Shh stimulation.

Chemical Biology: The "Schiff Base" Trap (Aldehyde Specific)

The 3-formyl group is a reactive handle. If the compound acts as a covalent inhibitor (forming an imine with a lysine), this can be proven chemically.

Protocol C: NaCNBH3 Reduction Assay

Rationale: The formyl group forms a reversible Schiff base with lysine. Adding Sodium Cyanoborohydride (NaCNBH3) reduces this to a stable secondary amine, locking the drug to the protein irreversibly.

Workflow:

  • Incubate recombinant target protein (e.g., ALDH or HDAC) with the compound.

  • Add 50 mM NaCNBH3 and incubate for 1 hour.

  • Perform Mass Spectrometry (LC-MS/MS) on the intact protein.

  • Result: A mass shift corresponding to the molecular weight of the compound (minus Oxygen, plus 2 Hydrogens) confirms a covalent lysine adduct.

Visualization of the MoA Discovery Pipeline

MoA_Determination Compound 2,4-dichloro-N- (3-formylphenyl)benzamide InSilico Step 1: In Silico Screening (SwissTargetPrediction) Compound->InSilico Decision1 Predicted Target? InSilico->Decision1 Pathway Step 2: Functional Reporter Assays (Hedgehog/Wnt/NF-kB) Decision1->Pathway Benzamide Scaffold Match AldehydeCheck Step 4: Aldehyde Specificity (ALDH Substrate or Covalent Trap) Decision1->AldehydeCheck Aldehyde Warhead Match Biophysical Step 3: CETSA (Target Engagement) Pathway->Biophysical Positive Hit Validation Step 5: Validation (Western Blot / Mass Spec) Biophysical->Validation Tm Shift Observed AldehydeCheck->Biophysical Substrate Confirmation

Caption: Workflow for deconvoluting the MoA of the benzamide derivative, prioritizing scaffold analysis and reactive group chemistry.

Summary Data Tables

Table 1: Potential Targets & Assay Strategy

Structural MotifPotential Biological TargetPrimary Validation AssayReference Control
Benzamide Core Hedgehog Pathway (Smoothened)Gli-Luciferase ReporterVismodegib / GANT61
Benzamide Core Histone Deacetylase (HDAC)Fluorometric HDAC Activity AssaySAHA (Vorinostat)
3-Formyl Group Aldehyde Dehydrogenase (ALDH)NAD+ Reduction Assay (Abs 340nm)Disulfiram / DEAB
3-Formyl Group Lysine-Rich Active SitesMass Spec (NaCNBH3 Trap)Wortmannin (Covalent)

References

  • Stanton, B. Z., et al. (2011). "Small-molecule modulators of the Sonic Hedgehog signaling pathway." Molecular BioSystems, 7(11), 2986-2995. Link

  • Jafari, R., et al. (2014).[2] "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. Link

  • Koppal, P. K., et al. (2025). "Synthesis and biological evaluation of benzamide derivatives as potential antimicrobial agents." Journal of Chemical Sciences. (Contextual reference for benzamide synthesis and screening).
  • Morgan, R. E., et al. (2015). "Interference of Aldehyde-Containing Small Molecules with HTS Assays." Journal of Biomolecular Screening, 20(7), 882-889. (Critical for handling formyl-compounds).
  • Grosios, K., et al. (1999). "Mechanism of Action of Benzamide Inhibitors." British Journal of Cancer, 81, 1318–1327. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide

Status: Active Ticket ID: #SYN-2024-DCFB Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #SYN-2024-DCFB Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Triage

You are attempting to synthesize 2,4-dichloro-N-(3-formylphenyl)benzamide via an amide coupling between 2,4-dichlorobenzoyl chloride and 3-aminobenzaldehyde .

If your reaction has failed, it is likely due to one of three critical failure modes inherent to this specific chemical pair:

  • Oligomerization of the Amine: 3-aminobenzaldehyde is unstable and prone to self-condensation (Schiff base formation), leading to "black tar" mixtures.

  • Hydrolysis of the Acyl Halide: 2,4-dichlorobenzoyl chloride is highly moisture-sensitive; steric hindrance from the ortho-chloro groups does not sufficiently protect it from atmospheric moisture.

  • Competitive Side Reactions: The aldehyde moiety on the aniline can react with the amine of another molecule before acylation occurs.

Troubleshooting Decision Tree (Logic Flow)

Use this decision matrix to diagnose your specific failure mode.

Troubleshooting Start Start: Reaction Failed CheckAmine Check 3-Aminobenzaldehyde Appearance Start->CheckAmine DarkSolid Dark Brown/Black Solid CheckAmine->DarkSolid Looks like... PaleYellow Pale Yellow/Tan CheckAmine->PaleYellow Looks like... Outcome1 FAILURE: Polymerized Amine. Action: Recrystallize or Buy Fresh. DarkSolid->Outcome1 CheckChloride Check 2,4-Dichlorobenzoyl Chloride PaleYellow->CheckChloride WhiteCrystals White Solid/Crystals (Hydrolyzed) CheckChloride->WhiteCrystals Liquid Clear Liquid/Low MP Solid CheckChloride->Liquid Outcome2 FAILURE: Hydrolyzed Reagent. Action: Distill or use excess. WhiteCrystals->Outcome2 Outcome3 Proceed to Reaction Conditions (See Protocol A) Liquid->Outcome3

Figure 1: Diagnostic logic flow for initial reagent assessment.

Frequently Asked Questions (Technical Deep Dive)

Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Polymerization of 3-aminobenzaldehyde. The Science: Anilines containing aldehydes are "Janus-faced" molecules. The amine group (


) of one molecule reacts with the aldehyde group (

) of another to form an imine (Schiff base). This propagates, forming oligomers and complex polymers. The Fix:
  • Pre-Reaction Check: If your 3-aminobenzaldehyde is dark brown, it is already degraded. Recrystallize from water/alcohol or sublime it.

  • Order of Addition: Do not mix the amine and base and let them sit. Add the acid chloride immediately or, preferably, have the acid chloride in solution and add the amine slowly to it to ensure the amine reacts with the acyl chloride (faster kinetics) rather than itself.

Q2: I see a large peak at ~10.5 ppm in the proton NMR, but the mass spec shows the mass of the carboxylic acid (190 m/z).

Diagnosis: Hydrolysis of 2,4-dichlorobenzoyl chloride. The Science: The peak at 10.5 ppm is likely the carboxylic acid proton (


). 2,4-dichlorobenzoyl chloride hydrolyzes rapidly in the presence of trace moisture to form 2,4-dichlorobenzoic acid. This acid is unreactive toward the aniline under standard acylation conditions (without a coupling agent like EDC).
The Fix: 
  • Ensure solvents (DCM/THF) are anhydrous.

  • Check the quality of the acid chloride. If it contains white solids (benzoic acid), distill it or add a drop of DMF and oxalyl chloride to regenerate the acid chloride in situ before adding the amine.

Q3: Can I use a basic aqueous workup (NaOH/NaHCO3)?

Diagnosis: Risk of Cannizzaro or Aldol reactions. The Science: While 2,4-dichlorobenzamide is stable to base, the formyl group on the pendant phenyl ring is not. Strong bases (NaOH) can induce the Cannizzaro reaction (disproportionation of the aldehyde to alcohol and acid) or aldol condensation. The Fix: Use a buffered workup . Quench with saturated Ammonium Chloride (


) or dilute Sodium Bicarbonate (

). Avoid strong mineral bases (

).

Validated Experimental Protocols

Method A: The "Gold Standard" (Direct Acylation)

Best for fresh reagents and experienced chemists.

Reagents:

  • Amine: 3-Aminobenzaldehyde (

    
     equiv) - Must be pale yellow.
    
  • Acylating Agent: 2,4-Dichlorobenzoyl chloride (

    
     equiv).
    
  • Base: Pyridine (

    
     equiv) or Triethylamine (
    
    
    
    equiv).
  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     concentration).
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and flush with Nitrogen (

    
    ).
    
  • Dissolution (Acid Chloride): Dissolve 2,4-dichlorobenzoyl chloride in anhydrous DCM. Cool to

    
    .
    
  • Addition: Add the base (Pyridine) to the cold solution.

  • Amine Addition: Dissolve 3-aminobenzaldehyde in a minimal amount of DCM. Add this solution dropwise to the acid chloride mixture over 15 minutes.

    • Why? Keeping the acid chloride in excess suppresses the self-polymerization of the amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Target

    
     usually lower than acid chloride, higher than amine).
    
  • Workup:

    • Quench with Sat.

      
      .
      
    • Wash Organic layer:

      
       Water 
      
      
      
      
      
      
      
      (removes Pyridine)
      
      
      
      
      Brine.
    • Dry over

      
      , filter, and concentrate.
      
Method B: The "Safety Net" (Acetal Protection)

Best if Method A yields tar or low purity.

Concept: Use 3-aminobenzaldehyde ethylene glycol acetal instead of the free aldehyde. The acetal is stable and does not polymerize.

Workflow:

  • Coupling: React 3-aminobenzaldehyde ethylene glycol acetal with 2,4-dichlorobenzoyl chloride (same conditions as Method A).

  • Deprotection: Treat the isolated intermediate with

    
     in THF/Water (
    
    
    
    ) at RT for 1 hour to cleave the acetal back to the aldehyde.
  • Result: High purity product with no polymerization risk.

Data & Specifications

Reagent Compatibility Table
ComponentRecommendedAvoidReason
Solvent DCM, THF, MeCNDMF, DMSO, AlcoholsDMF can accelerate hydrolysis; Alcohols react with acid chloride.
Base Pyridine, TEA, DIPEANaOH, KOH, NaHStrong bases degrade the aldehyde (Cannizzaro).
Atmosphere Nitrogen (

), Argon
Air (Ambient)Moisture causes hydrolysis; Oxygen oxidizes aldehyde.
Temp

Reflux (

)
Heat promotes polymerization of the aminobenzaldehyde.
Reaction Pathway Visualization

ReactionPathway Amine 3-Aminobenzaldehyde DesiredPath Nucleophilic Attack (Amide Bond Formation) Amine->DesiredPath Method A SidePath1 Self-Condensation (Imine Formation) Amine->SidePath1 Slow Addition prevents this AcidCl 2,4-Dichlorobenzoyl Chloride AcidCl->DesiredPath Method A SidePath2 Hydrolysis (Moisture) AcidCl->SidePath2 Wet Solvent Product TARGET: 2,4-dichloro-N-(3-formylphenyl)benzamide DesiredPath->Product Tar Polymeric Tar (Black Solid) SidePath1->Tar Acid 2,4-Dichlorobenzoic Acid (White Solid) SidePath2->Acid

Figure 2: Competing reaction pathways. Success depends on favoring the green path over the red/yellow paths.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

  • Sigma-Aldrich. (n.d.). 2,4-Dichlorobenzoyl chloride Product Specification. Merck KGaA.

  • PubChem. (n.d.). 3-Aminobenzaldehyde Compound Summary. National Library of Medicine.

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzamide Synthesis

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experime...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions. Our focus is on not just what to do, but why you're doing it, ensuring a deep understanding of the reaction to optimize for yield, purity, and scalability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding benzamide synthesis.

Q1: What are the most common laboratory methods for synthesizing benzamide?

A1: The most prevalent methods for synthesizing benzamide in a laboratory setting include:

  • The Schotten-Baumann Reaction: This involves the reaction of benzoyl chloride with ammonia. It is a widely used and generally high-yielding method.[1][2]

  • From Benzoic Acid via an Acyl Chloride: Benzoic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with ammonia.[3][4]

  • Amide Coupling Reactions: This approach uses a coupling agent, such as a carbodiimide like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt), to facilitate the direct reaction between benzoic acid and an amine source.[5][6][7]

  • From Benzonitrile: The hydrolysis of benzonitrile can also yield benzamide.[8]

Q2: I'm getting a low yield in my Schotten-Baumann reaction. What are the likely causes?

A2: Low yields in the Schotten-Baumann reaction are frequently due to a few key factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive towards aminolysis under these conditions.[2] It is crucial to use anhydrous solvents and reagents and to minimize exposure to atmospheric moisture.

  • Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct. This will protonate the unreacted amine, rendering it non-nucleophilic and effectively stopping the reaction. The presence of a base, such as aqueous sodium hydroxide, is essential to neutralize the HCl as it forms.[9]

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to an incomplete reaction. The reaction is exothermic, and while initial cooling is necessary to control the rate, ensuring the reaction proceeds to completion may require allowing it to warm to room temperature and stir for an adequate period.[10]

  • Product Loss During Workup: Benzamide has some solubility in water, so excessive washing with water during product isolation can lead to yield loss. Using cold water for washing can help mitigate this.

Q3: Why did my reaction mixture form an oil instead of a solid precipitate?

A3: The formation of an oil, or "oiling out," instead of a crystalline solid can be attributed to several factors:

  • Presence of Impurities: Impurities can depress the melting point of the product, leading to the formation of a liquid or a low-melting eutectic mixture.

  • Supersaturation: The product may be supersaturated in the solvent. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure benzamide.

  • Inappropriate Solvent: If the product is highly soluble in the reaction solvent even at low temperatures, it may not precipitate. In such cases, removing the solvent under reduced pressure and then attempting recrystallization from a different solvent system may be necessary.

Q4: What is the purpose of using a coupling agent like DCC or EDC?

A4: Direct reaction between a carboxylic acid (benzoic acid) and an amine (ammonia) is generally inefficient because the acidic carboxylic acid and the basic amine will undergo a rapid acid-base reaction to form a stable and unreactive ammonium carboxylate salt.[7] A coupling agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group. This creates a highly reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond under milder conditions than would otherwise be required.[11]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during benzamide synthesis.

Issue Potential Cause Troubleshooting Strategy & Scientific Rationale
Low Yield of Benzamide Hydrolysis of Benzoyl Chloride to Benzoic Acid Strategy: Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Rationale: Benzoyl chloride is highly susceptible to nucleophilic attack by water. By eliminating water from the reaction system, the competing hydrolysis reaction is minimized, favoring the desired aminolysis.[2]
Incomplete Reaction Strategy: Increase the reaction time or gently warm the reaction mixture after the initial exothermic phase has subsided. Monitor the reaction progress using Thin Layer Chromatography (TLC).Rationale: Chemical reactions require a certain activation energy and time to reach completion. While the initial reaction of benzoyl chloride with ammonia is rapid and exothermic, ensuring all starting material is consumed may require additional time and thermal energy.[10]
Loss of Product During Workup Strategy: Minimize the volume of water used for washing the crude product. Use ice-cold water for washes. Ensure the pH of the aqueous layer is not highly acidic or basic during extraction, as this can increase the solubility of benzamide.Rationale: Benzamide has a slight solubility in water, which increases with temperature. Using minimal volumes of cold water for washing reduces the amount of product that dissolves and is lost.
Product is Contaminated with a White Solid Sparingly Soluble in the Recrystallization Solvent The Contaminant is Likely Unreacted Benzoic Acid Strategy: Wash the crude product with a cold, dilute solution of sodium bicarbonate before recrystallization.Rationale: Benzoic acid is acidic and will react with a weak base like sodium bicarbonate to form sodium benzoate, which is highly soluble in water and can be easily washed away. Benzamide, being a neutral amide, will not react and will remain as a solid.
Formation of an Unexpected, Higher Molecular Weight Byproduct Over-acylation (Diacylation) of the Product, Leading to N-benzoylbenzamide Strategy: Add the benzoyl chloride dropwise and with vigorous stirring to the ammonia solution to avoid localized high concentrations. Maintain a low reaction temperature (e.g., 0-5 °C).Rationale: Once benzamide is formed, the nitrogen atom is still nucleophilic, albeit less so than ammonia. A high local concentration of the highly reactive benzoyl chloride can lead to a second acylation of the newly formed benzamide. Slow addition and low temperatures help to control the reaction rate and favor mono-acylation.
The Reaction Mixture Becomes Very Thick and Difficult to Stir Rapid Precipitation of the Benzamide Product Strategy: Use a sufficient volume of solvent to maintain a stirrable slurry. For larger-scale reactions, a mechanical stirrer may be necessary.Rationale: As the product forms, it may precipitate out of solution, increasing the viscosity of the reaction mixture. Adequate solvent volume and efficient stirring are necessary to ensure proper mixing of reactants and heat transfer throughout the reaction.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most common benzamide synthesis routes.

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)

This protocol is a standard and reliable laboratory procedure for the synthesis of benzamide.

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia (28-30%)

  • Ice

  • Deionized water

  • 10% aqueous sodium hydroxide (NaOH) solution (optional, for pH adjustment)

  • Dilute sodium bicarbonate solution (optional, for washing)

Equipment:

  • Conical flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Dropping funnel

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a conical flask, prepare a solution of 5 mL of concentrated ammonia and 5 mL of water.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 2 mL (2.4 g) of benzoyl chloride to the cold ammonia solution in small portions with continuous and vigorous stirring.[10] The reaction is exothermic, so maintain the temperature of the flask by keeping it in the ice bath.

  • After the addition is complete, securely stopper the flask and continue to stir vigorously for approximately 15-30 minutes, or until the pungent smell of benzoyl chloride is no longer present.[5] A white precipitate of benzamide will form.

  • Filter the crude benzamide using a Büchner funnel and wash the solid with a small amount of ice-cold water to remove any ammonium chloride.

  • (Optional) To remove any unreacted benzoic acid, the crude product can be washed with a cold, dilute solution of sodium bicarbonate.

  • Recrystallize the crude benzamide from hot water to obtain pure, colorless crystals.

  • Dry the purified crystals in a desiccator or a low-temperature oven.

Protocol 2: Synthesis of Benzamide from Benzoic Acid and Thionyl Chloride

This two-step protocol involves the initial formation of benzoyl chloride, which is then reacted with ammonia without isolation.

Materials:

  • Benzoic acid

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of N,N-dimethylformamide (DMF)

  • Anhydrous toluene or dichloromethane (DCM)

  • Concentrated aqueous ammonia (28-30%)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure: Step 1: Formation of Benzoyl Chloride

  • Place benzoic acid in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) and a catalytic amount of DMF (1-2 drops).

  • Gently reflux the mixture in a fume hood until the evolution of sulfur dioxide and hydrogen chloride gas ceases (typically 1-2 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude benzoyl chloride.

Step 2: Amidation

  • Cool the flask containing the crude benzoyl chloride in an ice bath.

  • Slowly and carefully add concentrated aqueous ammonia to the stirred benzoyl chloride. This reaction is highly exothermic.

  • Continue stirring for 15-30 minutes after the addition is complete.

  • Isolate the precipitated benzamide by filtration, wash with cold water, and recrystallize from hot water as described in Protocol 1.

Protocol 3: Benzamide Synthesis using EDC/HOBt Coupling

This protocol describes a standard procedure for the direct condensation of benzoic acid with an amine source using EDC as the coupling reagent and HOBt to suppress side reactions.

Materials:

  • Benzoic acid (1.0 eq)

  • Ammonium chloride (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes for liquid transfer

  • Apparatus for aqueous workup (separatory funnel)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid, ammonium chloride, and HOBt in anhydrous DMF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA to the reaction mixture.

  • Slowly add the solid EDC hydrochloride in portions to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Section 4: Data Presentation & Method Comparison

The choice of synthetic method depends on factors such as available starting materials, desired scale, and required purity. The following table provides a general comparison of the methods.

Method Starting Materials Typical Yield Purity Key Advantages Key Disadvantages
Schotten-Baumann Benzoyl chloride, Ammonia70-95%[6]Good to ExcellentHigh yield, fast reaction.Benzoyl chloride is lachrymatory and moisture-sensitive.[6]
Via Thionyl Chloride Benzoic acid, SOCl₂, Ammonia>85%[2]Good to ExcellentUses readily available benzoic acid.Requires handling of corrosive and toxic SOCl₂; generates acidic gases.[12]
EDC/HOBt Coupling Benzoic acid, Amine source, Coupling agents60-90%Good to ExcellentMild reaction conditions, suitable for sensitive substrates.Coupling agents can be expensive; byproduct removal can be challenging.
Boric Acid Catalysis Benzoic acid, Urea, Boric acid50-70%[6]Fair to GoodUses readily available and less hazardous materials.Requires heating, may have lower yields than other methods.[6]

Section 5: Visualizations

Experimental Workflow for Benzamide Synthesis (Schotten-Baumann)

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Ammonia_sol Prepare Aqueous Ammonia Solution Reaction_Vessel Reaction Vessel (0-5 °C) Ammonia_sol->Reaction_Vessel Benzoyl_Cl Benzoyl Chloride Benzoyl_Cl->Reaction_Vessel Slow Addition Stirring Vigorous Stirring (15-30 min) Reaction_Vessel->Stirring Filtration Vacuum Filtration Stirring->Filtration Crude Product Washing Wash with Cold Water & NaHCO3 (optional) Filtration->Washing Recrystallization Recrystallization (Hot Water) Washing->Recrystallization Drying Drying Recrystallization->Drying Pure_Product Pure Benzamide Drying->Pure_Product

Caption: A typical experimental workflow for the synthesis of benzamide via the Schotten-Baumann reaction.

Troubleshooting Logic for Low Yield in Benzamide Synthesis

Troubleshooting_Low_Yield start Low Yield of Benzamide check_hydrolysis Check for Hydrolysis: - Anhydrous conditions? - Dry glassware? start->check_hydrolysis check_completion Check for Incomplete Reaction: - Sufficient reaction time? - TLC analysis performed? check_hydrolysis->check_completion No solution_hydrolysis Solution: - Use anhydrous solvents/reagents. - Dry glassware thoroughly. check_hydrolysis->solution_hydrolysis Yes check_workup Review Workup Procedure: - Excessive washing? - pH control? check_completion->check_workup No solution_completion Solution: - Increase reaction time. - Optimize temperature. check_completion->solution_completion Yes solution_workup Solution: - Minimize wash volumes. - Use cold water for washing. check_workup->solution_workup Yes

Caption: A logical decision tree for troubleshooting low yields in benzamide synthesis.

References

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. Available at: [Link]

  • Synthesis of benzamide from benzyl chloride | PPTX. Slideshare. Available at: [Link]

  • THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. Available at: [Link]

  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Organic Syntheses. Available at: [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. Available at: [Link]

  • N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Organic Syntheses. Available at: [Link]

    • Organic Syntheses Procedure. Available at: [Link]

  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. National Institutes of Health. Available at: [Link]

  • JPH0820567A - Production of o-benzoylbenzamides. Google Patents.
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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal. Available at: [Link]

  • Comparison of methods for benzamide synthesis from benzonitrile. ResearchGate. Available at: [Link]

  • Synthesis and analysis of amides. Chemistry Education. Available at: [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. ResearchGate. Available at: [Link]

  • Comparative studies on conventional and microwave assisted synthesis of N-(phenylcarbamothioyl) benzamide derivatives and its an. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

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  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

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  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. The Royal Society of Chemistry. Available at: [Link]

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  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Synthesis of L. Available at: [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Available at: [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. National Institutes of Health. Available at: [Link]

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  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • 4 - Supporting Information. Available at: [Link]

  • A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage. National Institutes of Health. Available at: [Link]

  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

Sources

Troubleshooting

common side products in the synthesis of dichloro-N-phenylbenzamides

Welcome to the Technical Support Center for the synthesis of dichloro-N-phenylbenzamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of dichloro-N-phenylbenzamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of compounds. Our focus is on providing practical, mechanistically grounded solutions to improve yield, purity, and overall success in your experiments.

Introduction: The Synthetic Landscape

The synthesis of dichloro-N-phenylbenzamides, key scaffolds in medicinal chemistry and materials science, is most commonly achieved via the Schotten-Baumann reaction. This robust method involves the acylation of an aniline with a dichlorobenzoyl chloride in the presence of a base.[1] While seemingly straightforward, the presence of two chlorine atoms on either the benzoyl or phenyl ring introduces specific electronic and steric challenges that can lead to the formation of undesirable side products and impact reaction efficiency. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of dichloro-N-phenylbenzamides in a question-and-answer format, providing both the "what" and the "why" behind our recommended solutions.

Q1: My reaction yield is consistently low. What are the primary culprits?

A1: Low yields in dichloro-N-phenylbenzamide synthesis can typically be traced back to two main issues: hydrolysis of the dichlorobenzoyl chloride and incomplete reaction.

  • Hydrolysis of Dichlorobenzoyl Chloride: Dichlorobenzoyl chlorides are highly reactive and susceptible to hydrolysis, which converts them into the corresponding, and much less reactive, dichlorobenzoic acid.[2][3] This is often the primary reason for low product yield. The electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing chlorine atoms, makes it a prime target for nucleophilic attack by water.

  • Incomplete Reaction: The nucleophilicity of the aniline can be significantly reduced by electron-withdrawing dichloro substituents on the phenyl ring. Similarly, steric hindrance, for instance with 2,6-dichlorobenzoyl chloride, can slow down the reaction rate.[4]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for addressing low yields.

Q2: I've observed a significant amount of a white, sparingly soluble solid in my crude product. What is it and how can I prevent its formation?

A2: This is a classic sign of dichlorobenzoic acid formation due to the hydrolysis of your dichlorobenzoyl chloride starting material.

Mechanism of Hydrolysis:

Caption: Mechanism of dichlorobenzoyl chloride hydrolysis.

Prevention and Removal Strategies:

StrategyRationale
Use Anhydrous Conditions The most effective preventative measure. Ensure all glassware is oven-dried, use anhydrous solvents (e.g., freshly distilled THF or dichloromethane), and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Controlled Temperature Perform the reaction at low temperatures (e.g., 0 °C) to slow the rate of hydrolysis.[3]
Aqueous Bicarbonate Wash During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The basic bicarbonate will deprotonate the acidic dichlorobenzoic acid, forming the water-soluble sodium dichlorobenzoate salt, which will be extracted into the aqueous phase.[3]
Q3: My purified product shows a second, higher molecular weight spot on TLC/LCMS. What could this be?

A3: This is likely a diacylation product , where a second molecule of dichlorobenzoyl chloride has reacted with the nitrogen of your newly formed dichloro-N-phenylbenzamide.

Mechanism of Diacylation:

Caption: Formation of the diacylation side product.

Factors Influencing Diacylation and Prevention:

  • Stoichiometry: Using a large excess of the dichlorobenzoyl chloride increases the likelihood of diacylation. Aim for a stoichiometry close to 1:1 or a slight excess of the aniline.

  • Rate of Addition: Add the dichlorobenzoyl chloride solution dropwise to the aniline solution. This maintains a low concentration of the acylating agent and favors the reaction with the more nucleophilic primary amine over the less nucleophilic amide product.[3]

  • Temperature: Higher temperatures can provide the activation energy needed for the less favorable diacylation reaction to occur. Maintaining a low reaction temperature (0-5 °C) is beneficial.[3]

  • Steric Hindrance: Diacylation is less common with sterically hindered dichlorobenzoyl chlorides, such as 2,6-dichlorobenzoyl chloride, due to the difficulty of the second acylation step.

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of two common dichloro-N-phenylbenzamide isomers, incorporating best practices to minimize side product formation.

Protocol 1: Synthesis of 2,6-Dichloro-N-phenylbenzamide

This protocol is adapted from a reported procedure by Houlihan et al. (1981).[5]

Materials:

  • Aniline (0.03 mol)

  • 2,6-Dichlorobenzoyl chloride (0.03 mol)

  • Triethylamine (0.06 mol)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve aniline (0.03 mol) and triethylamine (0.06 mol) in anhydrous THF (30 mL).

  • Addition of Acyl Chloride: Dissolve 2,6-dichlorobenzoyl chloride (0.03 mol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the 2,6-dichlorobenzoyl chloride solution dropwise to the stirred aniline solution over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours. The steric hindrance from the two ortho-chloro groups necessitates more forcing conditions to drive the reaction to completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. A solid precipitate of triethylamine hydrochloride will form. Filter the mixture and wash the solid with a small amount of THF.

  • Purification: Concentrate the filtrate under reduced pressure. Wash the resulting solid with water (2 x 30 mL) to remove any remaining triethylamine hydrochloride. Dry the solid over anhydrous sodium sulfate. The crude product can be further purified by recrystallization from ethanol to yield crystalline 2,6-dichloro-N-phenylbenzamide.

Troubleshooting Tips:

  • Incomplete reaction: If TLC analysis shows significant starting material after 8 hours, the reflux time can be extended. Ensure the triethylamine used is fresh and dry, as it acts as both a base and a scavenger for the HCl byproduct.

  • Product solubility: If the product does not precipitate upon cooling, the solvent can be partially removed under reduced pressure to induce crystallization.

Protocol 2: Synthesis of 3,5-Dichloro-N-(4-chlorophenyl)benzamide

This protocol is based on the work of Zhang et al. (2021).[6]

Materials:

  • 3,5-Dichlorobenzoyl chloride (1 eq)

  • 4-Chloroaniline (1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1 eq) in anhydrous DMF.

  • Addition of Acyl Chloride: To the stirred solution, add 3,5-dichlorobenzoyl chloride (1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and any water-soluble impurities. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,5-dichloro-N-(4-chlorophenyl)benzamide.

Troubleshooting Tips:

  • Product Oiling Out: If the product separates as an oil upon addition to water, try adding the reaction mixture to a larger volume of vigorously stirred ice-water. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Residual DMF: Ensure the product is washed extensively with water, as residual DMF can be difficult to remove and may interfere with subsequent analytical characterization.

References

  • Zhang, J., Li, Y., Wang, B., et al. (2021). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Crystallography, 51(1), 108-115. [Link]

  • Filo. (2025). Write chemical reaction of aniline with benzoyl chloride and write the name of product. [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-Dichloro-N-[[4-(trifluoromethyl)phenyl]-methyl]benzamide. [Link]

  • Organic Syntheses. (n.d.). An Organic Syntheses Procedure. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis. [Link]

  • CyberLeninka. (n.d.). Benzamine Derivatives: Synthesis, Characterization and Biological Activity Study. [Link]

  • ResearchGate. (2025). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • ResearchGate. (n.d.). Preferred conformations of benzoyl chloride (planar) and 2,6-dichlorobenzoyl chloride (4, perpendicular). [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

  • Google Patents. (n.d.).
  • PDF. (n.d.). Synthesis of benzanilide from aniline and benzoyl chloride. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 2,4-dichloro-N-(3-formylphenyl)benzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working on the crystallization of 2,4-dichloro-N-(3-formylphenyl)benzamide. While specific crystalli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working on the crystallization of 2,4-dichloro-N-(3-formylphenyl)benzamide. While specific crystallization data for this exact molecule is not extensively published, the principles and protocols outlined here are derived from established methodologies for benzamide derivatives and other small organic molecules. This document provides a framework for systematic optimization, troubleshooting common issues, and understanding the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of 2,4-dichloro-N-(3-formylphenyl)benzamide?

A1: The crystallization of benzamide derivatives is governed by a combination of molecular and environmental factors. Key considerations include:

  • Purity of the Compound: Impurities can inhibit nucleation, alter crystal habit, or lead to the formation of oils instead of solids.[1] It is crucial to start with material of the highest possible purity.

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures. The solvent's polarity and its ability to form hydrogen bonds can significantly influence crystal packing.[2][3]

  • Supersaturation: This is the driving force for crystallization. It must be achieved slowly and in a controlled manner. Rapidly achieving a high level of supersaturation often leads to the formation of many small, impure crystals or an amorphous precipitate.[4]

  • Temperature and Cooling Rate: The rate at which a solution is cooled directly impacts crystal size and quality. Slow cooling generally provides molecules more time to orient correctly into the crystal lattice, resulting in larger and purer crystals.[5][6][7][8][9]

  • Polymorphism: Benzamides and other organic molecules can often exist in multiple crystalline forms, or polymorphs.[10][11] Each polymorph has different physical properties, such as solubility and stability, which can be influenced by the crystallization conditions (e.g., solvent, temperature).[12][13]

Q2: Why is polymorphism a significant concern for a pharmaceutical compound like this?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[12][14] This is a critical consideration in pharmaceutical development for several reasons:

  • Bioavailability: Different polymorphs can have different solubilities and dissolution rates.[13] A more soluble (often metastable) form may lead to higher bioavailability, while the most stable form might be too poorly soluble for therapeutic efficacy.

  • Stability: Metastable polymorphs can convert to a more stable form over time, especially when exposed to heat or humidity during storage.[13][15] This transformation can alter the drug's physical and chemical properties, potentially affecting its safety, efficacy, and shelf life.

  • Manufacturing and Intellectual Property: Polymorphic transitions during manufacturing can cause processing problems.[15] Furthermore, different polymorphs can be patented separately, making a thorough polymorphic screen essential for protecting intellectual property.[12][14] Early identification and control of the desired polymorph are vital to avoid costly failures later in development, as famously highlighted by the case of Ritonavir.[16]

Q3: What are the essential first steps before attempting to crystallize this compound?

A3: Before beginning any crystallization experiments, a few preliminary steps are crucial:

  • Purity Assessment: Confirm the purity of your starting material using techniques like HPLC, LC-MS, or ¹H NMR.

  • Preliminary Solubility Testing: Perform small-scale solubility tests in a range of solvents with varying polarities (e.g., alcohols, esters, ketones, aromatic hydrocarbons, and anti-solvents like alkanes or water). This will help identify promising candidates for crystallization.[2][17]

  • Characterize the Starting Material: Obtain a baseline characterization of your crude or purified solid using methods like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand its initial form (crystalline or amorphous) and thermal behavior.

Troubleshooting Guide

This section addresses common problems encountered during crystallization in a direct question-and-answer format.

Q4: I'm not getting any crystals, even after cooling the solution. What should I do?

A4: This is a common issue that typically points to a failure in achieving sufficient supersaturation or a kinetic barrier to nucleation.

  • Potential Cause A: The solution is too dilute. You may have used too much solvent.

    • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again.[1][18]

  • Potential Cause B: Nucleation is inhibited. The energy barrier for the first few molecules to form a stable crystal nucleus has not been overcome.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.[1][18]

    • Solution 2 (Seeding): If you have a small crystal of the compound (a "seed crystal"), add it to the cooled, supersaturated solution. This provides a template for further crystal growth.

Q5: My compound is "oiling out" instead of forming solid crystals. How can I fix this?

A5: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid phase rather than a solid.[19] This often happens when a solution becomes supersaturated at a temperature above the melting point of the solid in that specific solvent system.

  • Potential Cause A: The solution is being cooled too quickly. The high degree of supersaturation is reached at a temperature where the compound prefers to be a liquid.

    • Solution: Slow down the cooling rate significantly. Allow the flask to cool to room temperature on the benchtop, insulated from the surface, before any further cooling in a refrigerator or ice bath.[1]

  • Potential Cause B: High concentration of impurities. Impurities can depress the melting point of the compound, making it more prone to oiling out.

    • Solution: Consider an additional purification step (e.g., flash chromatography) before attempting crystallization. Alternatively, adding a small amount of activated charcoal to the hot solution can sometimes remove impurities before a hot filtration.[1][18]

  • Potential Cause C: Poor solvent choice. The boiling point of the solvent may be too high relative to the compound's melting point.

    • Solution: Re-evaluate your solvent system. Try a lower-boiling point solvent in which the compound is still soluble when hot. Alternatively, add more of the "good" solvent to reduce the level of supersaturation at any given temperature.

Q6: My crystals are very fine needles or a powder. How can I grow larger, more defined crystals?

A6: The formation of very small crystals is typically a sign of rapid nucleation and growth, caused by reaching a high level of supersaturation too quickly.[1][7]

  • Potential Cause: Rapid crystallization.

    • Solution 1 (Slower Cooling): As with oiling out, a slower cooling rate is the most effective remedy. Slower cooling reduces the number of nucleation events and allows more time for molecules to add to the existing crystal lattices.[8][9]

    • Solution 2 (Solvent System Modification): Crystallize from a more viscous solvent or a solvent system where the compound's solubility is slightly higher. This can slow down diffusion and crystal growth. Using a mixed solvent system and employing anti-solvent vapor diffusion is an excellent method for growing large, high-quality single crystals.[3][20]

Q7: The yield of my crystallization is very low. How can I improve it?

A7: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after crystallization.

  • Potential Cause A: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures the solution becomes saturated at a higher temperature, leading to more material crystallizing upon cooling.[1]

  • Potential Cause B: The compound has significant solubility at low temperatures.

    • Solution 1 (Deeper Cooling): After cooling to room temperature, place the flask in an ice bath or refrigerator for an extended period to maximize precipitation.[1]

    • Solution 2 (Use an Anti-Solvent): Consider an anti-solvent crystallization. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid (cloudy), then allow it to stand. This dramatically reduces the compound's solubility in the mixed solvent system.[4][21]

Troubleshooting Decision Tree

The following diagram provides a logical workflow for addressing common crystallization issues.

G start Start Crystallization (Cooling or Anti-Solvent Addition) outcome Observe Outcome start->outcome oil Problem: 'Oiling Out' outcome->oil Liquid layer forms no_xtal Problem: No Crystals Form outcome->no_xtal Solution remains clear poor_xtal Problem: Fine Needles / Powder outcome->poor_xtal Solid 'crashes out' good_xtal Success: Good Crystals Formed outcome->good_xtal Solid forms slowly sol_oil1 Solution: 1. Re-heat & add more 'good' solvent. 2. Cool much more slowly. oil->sol_oil1 sol_oil2 Solution: Change to a lower-boiling solvent. oil->sol_oil2 sol_no_xtal1 Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. no_xtal->sol_no_xtal1 sol_no_xtal2 Solution: Concentrate solution by evaporating some solvent and re-cool. no_xtal->sol_no_xtal2 sol_poor_xtal Solution: 1. Use a slower cooling rate. 2. Use a different solvent system. 3. Consider vapor diffusion. poor_xtal->sol_poor_xtal

Caption: A decision tree for troubleshooting common crystallization problems.

Experimental Protocols & Data

Table 1: Recommended Solvents for Initial Screening

A systematic solvent screen is the foundation of developing a robust crystallization process.[22][23] The table below lists suggested solvents based on their polarity and common success with benzamide-type structures.

Solvent ClassExamplesRole & Rationale
Alcohols Ethanol, Isopropanol (IPA), MethanolGood starting point. Can form hydrogen bonds, often providing moderate solubility that changes significantly with temperature.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateMedium polarity solvents. Less prone to forming solvates compared to alcohols. Good for slow evaporation methods.[24]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Can be very good solvents, but their high volatility can sometimes lead to rapid crystallization if not controlled.[3]
Aromatic TolueneGood for compounds with aromatic rings, promoting π-π stacking interactions that can aid in crystallization.[25]
Nitriles Acetonitrile (MeCN)A polar aprotic solvent that is often successful for crystallizing "greasy" or difficult compounds.[25]
Anti-Solvents Heptane/Hexane, Water, Diethyl EtherInsoluble solvents that are miscible with the "good" solvents. Used to reduce solubility and induce crystallization.[4][21][26]
Protocol 1: Cooling Crystallization

This is a standard method that relies on the difference in a compound's solubility at high and low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude 2,4-dichloro-N-(3-formylphenyl)benzamide. Add a small volume of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until it reaches a gentle boil. Continue to add the solvent dropwise until the solid is completely dissolved. Note: It is critical to use the minimum amount of hot solvent required.[1]

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and place it on an insulating surface (like a cork ring or folded paper towel) to allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maturation: Once at room temperature, you may place the flask in an ice bath or refrigerator for at least one hour to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when the compound is highly soluble in most solvents, even at low temperatures, or for controlling polymorphism.[21][27][28]

  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., THF or acetone) at room temperature.

  • Anti-Solvent Addition: With gentle stirring, add a miscible "anti-solvent" (e.g., heptane or water) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of supersaturation. If it becomes too cloudy, add a drop or two of the "good" solvent to clarify it.

  • Maturation: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. The process can be aided by cooling in an ice bath after initial crystal formation.

  • Isolation & Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol.

Protocol 3: Vapor Diffusion for High-Quality Single Crystals

This is one of the most successful methods for obtaining X-ray quality single crystals, especially when only a small amount of material is available.[20][24][29][30]

  • Preparation: Prepare a concentrated solution of your compound in a "good," moderately volatile solvent (e.g., dichloromethane or THF) in a small, open container (like a 1-dram vial).

  • Setup: Place this small vial inside a larger, sealable container (like a 20 mL scintillation vial or a small jar).

  • Anti-Solvent: Add a larger volume of a volatile "anti-solvent" (e.g., pentane or diethyl ether) to the outer container, ensuring the level is below the top of the inner vial.

  • Equilibration: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial. This gradual change in solvent composition will slowly bring the solution to supersaturation, promoting the growth of a few large, well-ordered crystals.[30]

  • Harvesting: Leave the setup undisturbed for several days to weeks. Once suitable crystals have formed, carefully harvest them with a loop or pipette.

General Workflow for Crystallization Method Development

G start Crude Compound purity Assess Purity (NMR, HPLC, LC-MS) start->purity purify Purify if Needed (e.g., Chromatography) purity->purify Impure sol_screen Perform Solubility Screen (Table 1 Solvents) purity->sol_screen Pure purify->sol_screen method_select Select Primary Method Based on Solubility Profile sol_screen->method_select cooling Cooling Crystallization method_select->cooling Good Temp. Differential antisolvent Anti-Solvent Crystallization method_select->antisolvent Soluble in Most Solvents evaporation Slow Evaporation method_select->evaporation Soluble in Volatile Solvents optimize Optimize Conditions (Rate, Temp, Concentration) cooling->optimize antisolvent->optimize evaporation->optimize analyze Analyze Crystals (XRPD, DSC, Microscopy) optimize->analyze final Pure, Crystalline Product analyze->final

Caption: A general workflow for developing a robust crystallization method.

References

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
  • PharmaTech. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry.
  • Stein, S. Cooling Rate and Crystal Size. Northwestern University.
  • Mettler Toledo.
  • The Geological Society.
  • CCDC. (2025, January 16).
  • ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
  • BenchChem.
  • Reddit. (2020, March 16).
  • Jagiellońskie Centrum Innowacji.
  • APC. (2020, September 28).
  • RM@Schools.
  • Seton Hall University.
  • SciSpace. Crystallization by Antisolvent Addition and Cooling.
  • IUCr. Crystallization of low-molecular-weight organic compounds for X-ray crystallography.
  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.
  • Teacher Notes.
  • RSC Publishing. Solvent screening for a hard-to-dissolve molecular crystal.
  • CrystEngComm (RSC Publishing).
  • Spingler, B., et al.
  • PMC. Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity.
  • Google Patents.
  • MIT Department of Chemistry. Growing Quality Crystals.
  • SPT Labtech.
  • YouTube. (2020, October 9).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ACS Publications. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • ACS Publications. (2011, March 18). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design.
  • OSTI.GOV. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • BOC Sciences. (2024, December 25).
  • Reddit. (2025, July 26).
  • ResearchGate. (2008). N-(2,4-Dichlorophenyl)benzamide.
  • BenchChem.
  • BenchChem. Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide.
  • Organic & Biomolecular Chemistry.
  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • PMC. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide.
  • Organic Syntheses Procedure.
  • ResearchGate. 2,6-Dichloro-N-(4-chlorophenyl)benzamide.
  • PMC - NIH. 2,4-Dichloro-N-phenethylbenzenesulfonamide.
  • MDPI. (2022, November 16). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide.
  • Muby Chemicals. (2024, January 10). 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2,4-dichloro-N-(3-formylphenyl)benzamide

This guide serves as a specialized technical support resource for researchers handling 2,4-dichloro-N-(3-formylphenyl)benzamide . As a Senior Application Scientist, I have structured this content to address the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers handling 2,4-dichloro-N-(3-formylphenyl)benzamide . As a Senior Application Scientist, I have structured this content to address the specific chemical vulnerabilities of this molecule—primarily the oxidation-prone formyl group and the hydrolytically sensitive amide linkage.

[1]

Current Status: Operational

Subject: Prevention of oxidative degradation and amide hydrolysis during long-term storage.[1] Target Analyte: 2,4-dichloro-N-(3-formylphenyl)benzamide (Synthetic Intermediate / Bioactive Small Molecule).[1]

Part 1: Critical Troubleshooting Guide (Q&A)

Q1: "I noticed a color shift from off-white to yellow/brown. Is the compound still usable?"

Diagnosis: Likely Oxidative Degradation . Technical Insight: The 3-formyl group (aldehyde) on the aniline ring is highly susceptible to autoxidation when exposed to atmospheric oxygen. This reaction converts the aldehyde into a carboxylic acid (3-(2,4-dichlorobenzamido)benzoic acid).[1] The accumulation of conjugated oxidation byproducts often results in a yellow-to-brown discoloration.[1] Action Plan:

  • Run LC-MS/HPLC: Check for a peak shift. The carboxylic acid derivative will be more polar (elutes earlier on Reverse Phase C18) and will have a mass shift of +16 Da (M+16).

  • Solubility Check: The oxidized product (carboxylic acid) may show reduced solubility in low-polarity organic solvents (e.g., DCM) compared to the parent aldehyde.

  • Remediation: If degradation is <5%, repurify via recrystallization (ethanol/water) or flash chromatography. If >10%, discard for sensitive biological assays.

Q2: "My compound has become insoluble in DMSO after storage at 4°C."

Diagnosis: Potential Oligomerization or Hydrate Formation . Technical Insight: Aromatic aldehydes can undergo polymerization (trimerization) or form stable hydrates in the presence of trace moisture. While less common for bulky benzamides, this can occur if the vial was not desiccated. Action Plan:

  • Gentle Heating: Warm the DMSO solution to 37°C and sonicate. Reversible hydrates often dissociate upon heating.

  • Water Content: Verify the water content of your DMSO. DMSO is hygroscopic; "wet" DMSO accelerates amide hydrolysis and aldehyde hydration.

Q3: "Can I store this compound in methanol or ethanol stock solutions?"

Diagnosis: High Risk of Acetal/Hemiacetal Formation . Technical Insight: Aldehydes react reversibly with primary alcohols (MeOH, EtOH) to form hemiacetals and acetals. This reaction is acid-catalyzed and equilibrium-driven.[1] Action Plan:

  • Strict Prohibition: Do NOT store aldehyde-containing compounds in alcoholic solvents for long periods.

  • Recommended Solvent: Store stock solutions in anhydrous DMSO or DMF (molecular sieve treated) at -20°C or -80°C.[1]

Part 2: Deep Technical Analysis & Degradation Mechanisms

The Chemical Vulnerability Profile

The stability of 2,4-dichloro-N-(3-formylphenyl)benzamide is dictated by two competing degradation pathways.[1] Understanding these allows for precise counter-measures.

  • Oxidation (Primary Threat): The formyl hydrogen atom is easily abstracted by radical initiators (light, trace metals), leading to the formation of a peracid intermediate, which then converts the aldehyde to a carboxylic acid.

  • Hydrolysis (Secondary Threat): The amide bond, while stabilized by the benzoyl ring, is electron-deficient due to the 2,4-dichloro substitution. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water (hydrolysis) under acidic or basic conditions.

Mechanism Visualization

The following diagram details the degradation pathways you must prevent.

DegradationPathways Parent 2,4-dichloro-N-(3-formylphenyl)benzamide (Active Compound) Acid_Ox Degradation Product A: 3-(2,4-dichlorobenzamido)benzoic acid (Via Oxidation) Parent->Acid_Ox O2 / Air (Autoxidation) Hydrolysis_Prod1 Degradation Product B: 2,4-dichlorobenzoic acid Parent->Hydrolysis_Prod1 H2O / H+ or OH- (Amide Hydrolysis) Hydrolysis_Prod2 Degradation Product C: 3-aminobenzaldehyde Parent->Hydrolysis_Prod2 H2O / H+ or OH- (Amide Hydrolysis) Hemiacetal Artifact D: Hemiacetal/Acetal (In Alcohol Solvents) Parent->Hemiacetal MeOH / EtOH (Solvolysis)

Figure 1: Primary degradation pathways. Red path (Oxidation) is the most common storage failure mode.

Part 3: Optimized Storage Protocol

To maintain >98% purity over 12+ months, adhere to this "Gold Standard" protocol.

Storage Conditions Summary
ParameterRecommendationScientific Rationale
Temperature -20°C (Long term) Arrhenius kinetics dictate that reaction rates (oxidation/hydrolysis) halve for every 10°C drop.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen, preventing the radical chain reaction of autoxidation.
Container Amber Glass Vial Blocks UV/Visible light which can catalyze radical formation and aldehyde photolysis.
Seal Teflon-lined Screw Cap + Parafilm Prevents moisture ingress and oxygen diffusion.[1]
Desiccant Required Silica gel packet in secondary container prevents hydrolysis of the amide bond.
Step-by-Step Handling Procedure
  • Receipt: Upon arrival, verify the seal is intact. Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

  • Aliquot Generation:

    • Dissolve the master stock in anhydrous DMSO.

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Critical: Flush each microtube with Argon gas before snapping it shut.

  • Re-sealing: If storing the solid, place the original vial inside a larger jar containing Drierite (desiccant) and purge the jar with Nitrogen before sealing.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms of aldehyde oxidation and amide hydrolysis).

  • Li, J. J. (2014). Chemical Leishmania: A Guide to Drug Discovery. (Discusses stability of benzamide scaffolds in drug design).

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.

  • PubChem Compound Summary. (2024). 2,4-Dichlorobenzanilide derivatives.

Sources

Optimization

Technical Support Center: Addressing Low Bioactivity in Benzamide Compounds

Welcome to the technical support center dedicated to troubleshooting low bioactivity in initial screenings of benzamide compounds. This guide is structured to provide researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to troubleshooting low bioactivity in initial screenings of benzamide compounds. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and practical solutions to common challenges encountered during early-stage drug discovery. Our approach is rooted in a deep understanding of the intricate relationship between a compound's structure, its physicochemical properties, and its biological activity.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when a promising benzamide compound fails to show the expected activity.

Q1: My novel benzamide derivative is inactive in my primary assay. Where do I start troubleshooting?

A lack of bioactivity can stem from multiple factors, ranging from the compound's intrinsic properties to the experimental setup. A systematic approach is crucial. Key areas to investigate include:

  • Structure-Activity Relationship (SAR): The specific substitutions on the benzamide scaffold are critical for target interaction. Unfavorable substitutions can abolish activity.[1][2]

  • Physicochemical Properties: Poor solubility or cell permeability can prevent the compound from reaching its intracellular target in sufficient concentrations.[1]

  • Target Engagement: The compound may not be binding to the intended target with sufficient affinity.

  • Compound Integrity and Purity: Degradation or impurities in the synthesized compound can lead to misleading results.

  • Assay-Specific Issues: The experimental conditions of your assay may not be optimal for your compound or could be interfering with its activity.

Q2: How can I quickly assess if solubility is the primary issue for my benzamide's low activity?

Poor aqueous solubility is a frequent hurdle for aromatic compounds like benzamides.[3] Here are a few strategies:

  • Visual Inspection: Observe the compound in your assay medium under a microscope. The presence of precipitate is a clear indicator of solubility issues.

  • Co-solvents: Using a minimal amount of a biocompatible co-solvent like DMSO can help dissolve the compound. Remember to include a vehicle control to ensure the solvent itself isn't affecting the assay.[1]

  • Nephelometry: This technique can quantitatively measure turbidity, providing a more sensitive assessment of solubility than visual inspection.

Q3: Could off-target effects be masking the true activity of my compound?

Yes, off-target binding can lead to cellular toxicity or other effects that might mask the desired biological response.[4][5] If you observe unexpected cytotoxicity at concentrations where you would expect to see target-specific effects, it's worth investigating off-target interactions.[4] This can be done through broader panel screening against a range of common off-targets.

Q4: My benzamide shows activity in a biochemical assay but not in a cell-based assay. What does this suggest?

This is a classic scenario that often points to issues with cell permeability. The outer membrane of cells can be a significant barrier for compounds to overcome.[1] Other possibilities include rapid metabolism or efflux of the compound by the cells.

Troubleshooting Workflow: From Inactivity to Insight

When faced with low bioactivity, a logical, stepwise approach is essential to efficiently identify the root cause. This workflow is designed to guide you through the process of diagnosing and addressing the underlying issues.

Troubleshooting_Workflow Start Initial Screening Shows Low Bioactivity Check_Purity Verify Compound Purity and Integrity (LC-MS, NMR) Start->Check_Purity Assess_Physchem Assess Physicochemical Properties Check_Purity->Assess_Physchem If pure Solubility_Assay Quantitative Solubility Assay Assess_Physchem->Solubility_Assay Poor Solubility Suspected Permeability_Assay Cell Permeability Assay (e.g., PAMPA, Caco-2) Solubility_Assay->Permeability_Assay Solubility Adequate Redesign Rational Compound Redesign Solubility_Assay->Redesign Solubility Poor Modify Scaffold for Solubility Biochemical_Assay Confirm Target Engagement (Biochemical/Biophysical Assay) Permeability_Assay->Biochemical_Assay Permeability Adequate Permeability_Assay->Redesign Permeability Poor Improve Permeability Cell_Based_Assay Optimize Cell-Based Assay Conditions Biochemical_Assay->Cell_Based_Assay Target Engagement Confirmed SAR_Analysis Conduct SAR Analysis Biochemical_Assay->SAR_Analysis No Target Engagement Explore Alternative Binding Modes Cell_Based_Assay->SAR_Analysis Still Inactive Success Improved Bioactivity Cell_Based_Assay->Success Activity Observed SAR_Analysis->Redesign Redesign->Start Re-screen SAR_Diagram cluster_0 Benzamide Scaffold cluster_1 Substituent Effects on Activity Benzamide R1 R1: Aromatic Ring - Electron-donating groups may increase potency R2 R2: Amide Nitrogen - Substitution can influence conformation and binding R3 R3: Phenyl Ring Substituents - Position and nature are critical for target interaction

Caption: Key regions of the benzamide scaffold for SAR exploration. (Note: A placeholder for an image of the benzamide core is used here).

Concluding Remarks

Addressing low bioactivity in benzamide compounds requires a multi-faceted and systematic approach. By carefully considering the interplay between the compound's structure, its physicochemical properties, and the specifics of the biological assay, researchers can efficiently diagnose the root cause of inactivity and rationally design improved analogs. The benzamide scaffold remains a cornerstone of modern drug discovery, and a thorough understanding of these troubleshooting principles will undoubtedly facilitate the development of the next generation of benzamide-based therapeutics. [6]

References

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - MDPI. (2023, February 2). Retrieved February 19, 2026, from [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - MDPI. (2021, February 28). Retrieved February 19, 2026, from [Link]

  • Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs | Bentham Science. (2022, October 1). Retrieved February 19, 2026, from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MDPI. (2022, May 22). Retrieved February 19, 2026, from [Link]

  • The N-oxidation of benzamidines in vitro - PubMed. (1983, August). Retrieved February 19, 2026, from [Link]

  • SAR exploration of the benzamide scaffold. (A) FtsZ inhibitor... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - MDPI. (2022, September 2). Retrieved February 19, 2026, from [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. (2025, July 3). Retrieved February 19, 2026, from [Link]

  • Optimization of the benzamide fragment targeting the S 2' site leads to potent dipeptidyl peptidase-IV inhibitors - PubMed. (2020, January 15). Retrieved February 19, 2026, from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (2025, October 14). Retrieved February 19, 2026, from [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC. (2023, July 11). Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

refining bioassay protocols for consistent results with 2,4-dichloro-N-(3-formylphenyl)benzamide

The following technical support guide is designed for researchers utilizing 2,4-dichloro-N-(3-formylphenyl)benzamide in high-throughput screening (HTS) or lead optimization. This molecule presents a unique dual-challenge...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing 2,4-dichloro-N-(3-formylphenyl)benzamide in high-throughput screening (HTS) or lead optimization.

This molecule presents a unique dual-challenge: the lipophilicity of the dichlorobenzamide core and the chemical reactivity of the formyl (aldehyde) group. Inconsistent bioassay results are frequently caused by ignoring the electrophilic nature of the aldehyde moiety.

Compound Profile & Critical Properties[1]

Before initiating protocols, users must understand the physicochemical "personality" of this probe.

PropertyCharacteristicImpact on Bioassay
Core Structure DichlorobenzamideHigh lipophilicity (LogP ~3.5–4.5). Prone to precipitation in aqueous buffers >1% DMSO.
Functional Group 3-Formyl (Aldehyde)CRITICAL: Electrophilic. Reacts with primary amines (Lysine residues, Tris buffer) to form Schiff bases.
Stability Air-SensitiveAldehydes oxidize to carboxylic acids upon prolonged air exposure, altering potency.
Solubility Low (Aqueous)Requires organic co-solvent (DMSO/DMF) for initial stock.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Stock Preparation

Q1: My IC50 curves are plateauing early or showing irregular slopes. Is the compound precipitating? A: Likely, yes. The 2,4-dichloro substitution significantly reduces water solubility.

  • Diagnosis: Check for "micro-precipitation" using light scattering or simply visual turbidity at high concentrations (>50 µM).

  • Solution: Do not exceed 0.5% v/v DMSO in the final assay well if possible. If higher concentrations are needed, switch to an intermediate dilution step :

    • Dissolve solid in 100% DMSO (Stock: 10 mM).

    • Dilute to 10x working concentration in assay buffer + 5% DMSO .

    • Add this 10x solution to your cells/protein. Rationale: This prevents the "shock precipitation" that occurs when dropping 100% DMSO stock directly into aqueous media.

Q2: Can I store the DMSO stock at -20°C indefinitely? A: No. The aldehyde group is susceptible to oxidation (to 3-carboxyphenyl derivative) and hydration.

  • Protocol: Store as dry powder under nitrogen/argon. Make DMSO stocks fresh for each critical assay. If storage is mandatory, use single-use aliquots at -80°C, sealed under inert gas.

  • Avoid: Repeated freeze-thaw cycles, which introduce moisture and accelerate aldehyde hydration (gem-diol formation).

Category B: Buffer Compatibility (The "Schiff Base" Trap)

Q3: I am using a standard Tris-HCl buffer (pH 7.4), but the compound shows no activity or time-dependent loss of activity. Why? A: STOP using Tris or Glycine buffers immediately.

  • The Chemistry: The 3-formyl group on your molecule reacts with the primary amine in Tris (tris(hydroxymethyl)aminomethane) to form a Schiff base (imine) . This effectively consumes your drug, reducing its effective concentration and generating a new chemical species with unknown activity.

  • The Fix: Switch to non-nucleophilic buffers:

    • HEPES

    • MOPS

    • Phosphate (PBS) — Check magnesium compatibility if using kinases.

Q4: Can this compound cause "False Positives" in fluorescence assays? A: Yes. Aldehyde-containing compounds are frequent offenders in Pan-Assay Interference (PAINS) .

  • Covalent Non-Specific Binding: The aldehyde can form reversible covalent bonds with surface cysteines or lysines on your target protein (or the assay enzyme like Luciferase), inhibiting it non-specifically.

  • Redox Interference: If your assay involves a redox step (e.g., Resazurin/AlamarBlue), the aldehyde can act as a reducing agent, skewing signal.

  • Validation: Always run a "No-Target Control" (NTC) to ensure the compound isn't quenching the fluorophore or reacting with the detection reagents directly.

Standardized Experimental Protocol

To ensure reproducibility across varying batches, follow this strict solubilization and dilution workflow.

Workflow Diagram: Avoiding Precipitation & Side Reactions

BioassayProtocol Start Solid Compound (Store under N2) Solubilization Step 1: Solubilize Solvent: 100% DMSO Conc: 10 mM Start->Solubilization QC_Check Visual QC: Clear Solution? Solubilization->QC_Check QC_Check->Solubilization No (Sonicate) Buffer_Choice Step 2: Buffer Selection CRITICAL DECISION QC_Check->Buffer_Choice Yes Tris_Path Tris/Glycine Buffer Buffer_Choice->Tris_Path Avoid Hepes_Path HEPES/MOPS/PBS Buffer_Choice->Hepes_Path Recommended Failure FAILURE: Schiff Base Formation (Loss of Potency) Tris_Path->Failure Dilution Step 3: Serial Dilution Maintain constant DMSO % Hepes_Path->Dilution Incubation Step 4: Incubation Limit time < 4 hours (Minimize oxidation) Dilution->Incubation

Caption: Decision tree for solubilization and buffer selection. Note the critical divergence at Step 2 to avoid amine-based buffers.

Step-by-Step Protocol
  • Weighing: Weigh the compound in a glass vial (avoid plastics that leach plasticizers).

  • Primary Stock (10 mM): Add anhydrous DMSO. Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

    • Note: If the solution turns yellow/brown immediately, the DMSO may be wet or the compound degraded. Discard.

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl. Do not add BSA yet (BSA has lysines that react with aldehydes; add BSA only in the final step if absolutely necessary for protein stability, and keep concentration <0.05%).

  • Intermediate Dilution: Dilute the 10 mM stock 1:20 into the HEPES buffer to create a 500 µM (5% DMSO) working solution. Vortex immediately.

  • Final Assay Plate: Transfer 2 µL of the working solution into 98 µL of assay volume.

    • Final Conc: 10 µM.

    • Final DMSO: 0.1%.

Mechanistic Insight: The Aldehyde Interference

Understanding why this protocol is necessary builds trust in the data. The diagram below illustrates the chemical conflict between the 3-formyl group and amine-containing reagents.

SchiffBaseMechanism Drug 2,4-dichloro-N-(3-formylphenyl)benzamide (Active Drug) Intermediate Carbinolamine (Unstable) Drug->Intermediate + Amine Amine Primary Amine (Tris Buffer / Lysine) Amine->Intermediate Product Schiff Base (Imine) (INACTIVE / ARTIFACT) Intermediate->Product - H2O Water H2O Intermediate->Water

Caption: Reaction pathway showing the deactivation of the drug by primary amines (Tris/Lysine) forming an inactive Schiff Base.

References & Grounding

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[1] (Defines aldehyde reactivity and non-specific binding issues).

  • Hermann, J. C., et al. (2008). Predicting Non-Specific Binding and Assay Interference in High-Throughput Screening. Current Drug Discovery Technologies. (Discusses lipophilic benzamide precipitation issues).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. (Covers aldehyde redox interference).

  • Sigma-Aldrich Technical Bulletin. Handling and Stability of Aldehydes in Biochemical Assays. (General guidance on buffer incompatibility).

Disclaimer

This guide is intended for research use only. 2,4-dichloro-N-(3-formylphenyl)benzamide is a chemical probe and not approved for therapeutic use in humans.

Sources

Reference Data & Comparative Studies

Validation

The Definitive Edge: Validating the 3D Architecture of 2,4-dichloro-N-(3-formylphenyl)benzamide with X-ray Crystallography

A Senior Application Scientist's Guide to Unambiguous Molecular Structure Elucidation In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Structure Elucidation

In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. It dictates function, reactivity, and interaction with biological targets. While various analytical techniques offer pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing an unambiguous and high-resolution map of atomic positions in a crystalline solid. This guide delves into the validation of the molecular structure of 2,4-dichloro-N-(3-formylphenyl)benzamide, a compound of interest for its potential applications, by comparing the definitive power of X-ray crystallography against other common analytical methods. While a public crystal structure for this exact molecule is not available, we will draw upon the well-documented crystallographic studies of closely related analogs, such as N-(2,4-Dichlorophenyl)benzamide, to illustrate the principles and methodologies.[1][2]

The Imperative for Certainty: Why Spectroscopy Alone Can Be Ambiguous

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in the chemist's arsenal. They provide crucial information about the connectivity of atoms and the presence of functional groups. For instance, ¹H and ¹³C NMR can confirm the presence and environment of protons and carbons, respectively, while IR spectroscopy can identify characteristic vibrations of bonds like C=O and N-H.[3] However, these techniques often fall short of providing a definitive 3D structure, especially concerning:

  • Conformational Ambiguity: Molecules with rotatable bonds can exist in multiple conformations. Spectroscopic data typically represent an average of these conformations in solution.

  • Stereochemistry: While advanced NMR techniques can help determine relative stereochemistry, assigning the absolute configuration of chiral centers can be challenging or impossible.[4]

  • Intermolecular Interactions: Understanding how molecules pack in the solid state is crucial for properties like solubility and crystal habit. Spectroscopic methods provide limited information about these interactions.

X-ray crystallography, on the other hand, directly visualizes the molecule's structure in the solid state, providing precise bond lengths, bond angles, and torsional angles.[5] It also reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing.[1][2]

A Comparative Overview of Structural Elucidation Techniques

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[5][6]Unambiguous structure determination.[4]Requires a high-quality single crystal, which can be difficult to obtain.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.[3][4]Provides information about the structure in solution, non-destructive.Can be ambiguous for complex molecules, provides an average structure, absolute stereochemistry is difficult to determine.[4]
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity, requires very small sample amounts.Provides no information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited information about the overall molecular structure.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a validated crystal structure involves a meticulous, multi-step process.

Crystallographic_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Validation Synthesis Synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Growing Single Crystals (e.g., Slow Evaporation) Purification->Crystal_Growth Data_Collection Data Collection using a Diffractometer Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Analytical_Techniques Molecular Formula Molecular Formula Connectivity Connectivity 3D Structure (Solid) 3D Structure (Solid) Connectivity->3D Structure (Solid) 3D Structure (Solution) 3D Structure (Solution) Connectivity->3D Structure (Solution) Mass Spec Mass Spec Mass Spec->Molecular Formula NMR NMR NMR->Connectivity NMR->3D Structure (Solution) X-ray Crystallography X-ray Crystallography X-ray Crystallography->3D Structure (Solid)

Sources

Comparative

A Comparative Guide to the Bioactivity of 2,4-dichloro-N-(3-formylphenyl)benzamide and Other Benzamides

Introduction The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Derivatives of this versatile c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Derivatives of this versatile chemical moiety have been extensively explored, leading to the development of drugs with applications ranging from antiemetics and antipsychotics to potent anticancer and antimicrobial agents.[1][2][3] The biological activity of benzamide derivatives is intricately linked to the nature and position of substituents on both the benzoyl and the N-phenyl rings.[4] This guide provides a comprehensive framework for evaluating the bioactivity of a specific, novel benzamide, 2,4-dichloro-N-(3-formylphenyl)benzamide , through a comparative analysis with other well-characterized benzamide compounds.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, a basis for data comparison, and insights into the structure-activity relationships that govern the efficacy of this class of compounds. We will explore potential anticancer and antimicrobial activities, two of the most prominent therapeutic areas for benzamide derivatives.

Synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide

The synthesis of N-substituted benzamides is typically achieved through the acylation of an amine with a benzoyl chloride.[5] The following is a generalized, yet detailed, protocol for the synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide.

Experimental Protocol: Synthesis
  • Acid Chloride Formation:

    • In a round-bottom flask, dissolve 2,4-dichlorobenzoic acid in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours, or until the evolution of HCl gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,4-dichlorobenzoyl chloride.

  • Amide Formation (Schotten-Baumann Reaction):

    • Dissolve 3-aminobenzaldehyde in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.[5]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of the crude 2,4-dichlorobenzoyl chloride in the same solvent.

    • Add an aqueous solution of a base, such as sodium hydroxide or triethylamine, dropwise to neutralize the HCl formed during the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).[5]

    • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the final product, 2,4-dichloro-N-(3-formylphenyl)benzamide, using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][6]

G cluster_synthesis Synthesis Workflow start Starting Materials: 2,4-dichlorobenzoic acid 3-aminobenzaldehyde step1 Acid Chloride Formation: React 2,4-dichlorobenzoic acid with thionyl chloride start->step1 step2 Amide Formation: React 2,4-dichlorobenzoyl chloride with 3-aminobenzaldehyde step1->step2 step3 Purification: Recrystallization or Column Chromatography step2->step3 end_product Final Product: 2,4-dichloro-N-(3-formylphenyl)benzamide step3->end_product

Caption: Generalized synthetic workflow for 2,4-dichloro-N-(3-formylphenyl)benzamide.

Comparative Bioactivity Evaluation

Anticancer Activity

Numerous benzamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8] The evaluation of 2,4-dichloro-N-(3-formylphenyl)benzamide's anticancer potential is, therefore, a logical starting point. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[8]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[8]

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2,4-dichloro-N-(3-formylphenyl)benzamide and comparator benzamides in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[8]

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plate step1 Incubate for 24h for cell attachment start->step1 step2 Treat cells with benzamide derivatives step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution and incubate for 4h step3->step4 step5 Solubilize formazan crystals step4->step5 step6 Measure absorbance at 570 nm step5->step6 end_point Calculate IC50 values step6->end_point

Caption: Workflow for assessing cytotoxicity using the MTT assay.

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7 (Breast)0.31[3][9]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D (Breast)0.94[3]
Chalcone Derivative 5 AGS (Gastric)<1.0 µg/mL[7]
1-(4-(benzamido)phenyl)-3-(p-tolyl)urea (6g )MDA-MB-231 (Breast)11.35[8]
2-phenylbenzimidazole derivative 40 MDA-MB-231 (Breast)3.55 µg/mL[10]

This table presents a selection of published data for illustrative comparison.

Antimicrobial Activity

Substituted benzamides have been reported to possess significant antibacterial and antifungal properties.[1][2][6] The antimicrobial potential of 2,4-dichloro-N-(3-formylphenyl)benzamide can be determined by measuring its Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial/Fungal Inoculum:

    • Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) in appropriate broth overnight.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

G cluster_mic_workflow MIC Determination Workflow start Prepare serial dilutions of benzamide compounds step1 Inoculate with standardized microbial suspension start->step1 step2 Incubate for 24-48h step1->step2 end_point Determine the lowest concentration with no visible growth (MIC) step2->end_point

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 5a E. coli3.12[1]
Compound 5a B. subtilis6.25[1]
Compound 6b E. coli3.12[1]
Compound 6c B. subtilis6.25[1]

This table presents a selection of published data for illustrative comparison.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzamides is highly dependent on their substitution patterns. For 2,4-dichloro-N-(3-formylphenyl)benzamide, several structural features are noteworthy:

  • 2,4-dichloro substitution on the benzoyl ring: Halogen atoms, particularly chlorine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The position of these substituents is also critical. For instance, in a series of benzamides targeting Mycobacterium tuberculosis, electron-withdrawing groups at certain positions were found to be less tolerated.[11]

  • 3-formyl group on the N-phenyl ring: The aldehyde group is an electron-withdrawing group and a potential hydrogen bond acceptor. Its presence and position can significantly influence the electronic properties and binding interactions of the molecule with its biological target.

G cluster_sar Structure-Activity Relationship cluster_activity Predicted Bioactivity mol activity Anticancer & Antimicrobial Potential mol->activity A 2,4-dichloro groups: - Increase lipophilicity - Influence electronic properties A->mol B Amide linker: - Hydrogen bonding donor/acceptor - Conformational rigidity B->mol C 3-formyl group: - Electron-withdrawing - Potential for H-bonding C->mol

Caption: Key structural features of 2,4-dichloro-N-(3-formylphenyl)benzamide influencing its potential bioactivity. (Note: A placeholder is used for the molecular image)

Conclusion

This guide provides a systematic approach to characterizing the bioactivity of 2,4-dichloro-N-(3-formylphenyl)benzamide. By employing standardized assays for anticancer and antimicrobial activities and comparing the results with data from existing benzamide derivatives, researchers can effectively position this novel compound within the broader landscape of medicinal chemistry. The detailed protocols and comparative data herein serve as a valuable resource for initiating such investigations. Further studies, including enzyme inhibition assays and in vivo experiments, will be necessary to fully elucidate the therapeutic potential of this and other novel benzamide derivatives.

References

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (2025, October 14). Retrieved February 19, 2026, from [Link]

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed. (2007, June 15). Retrieved February 19, 2026, from [Link]

  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed. (1992, June 26). Retrieved February 19, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Retrieved February 19, 2026, from [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking - MDPI. (2023, October 4). Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - NIH. (n.d.). Retrieved February 19, 2026, from [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. (2025, July 3). Retrieved February 19, 2026, from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - ResearchGate. (2025, December 30). Retrieved February 19, 2026, from [Link]

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity - MDPI. (2023, December 8). Retrieved February 19, 2026, from [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. (2002, April 15). Retrieved February 19, 2026, from [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - Semantic Scholar. (2023, July 4). Retrieved February 19, 2026, from [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. (2025, August 10). Retrieved February 19, 2026, from [Link]

  • Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line - Chula Digital Collections. (2022, January 1). Retrieved February 19, 2026, from [Link]

  • Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line (TJPS-2021-0022.R2). (n.d.). Retrieved February 19, 2026, from [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC. (2023, December 24). Retrieved February 19, 2026, from [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Publishing. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. (2022, September 7). Retrieved February 19, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (2020, July 31). Retrieved February 19, 2026, from [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC - PubMed Central. (n.d.). Retrieved February 19, 2026, from [Link]

  • 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • (PDF) N-(2,4-Dichlorophenyl)benzamide - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Publishing. (n.d.). Retrieved February 19, 2026, from [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC. (2024, July 29). Retrieved February 19, 2026, from [Link]

  • Identification of three new inhibitor classes against Plasmodium falciparum - ChemRxiv. (n.d.). Retrieved February 19, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (2024, March 21). Retrieved February 19, 2026, from [Link]

  • 2,4-Dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - Semantic Scholar. (2021, October 30). Retrieved February 19, 2026, from [Link]

Sources

Validation

structure-activity relationship (SAR) of 2,4-dichloro-N-(3-formylphenyl)benzamide analogs

The following is a comprehensive technical guide designed for researchers investigating the structure-activity relationship (SAR) of benzamide scaffolds. This guide focuses on 2,4-dichloro-N-(3-formylphenyl)benzamide , a...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers investigating the structure-activity relationship (SAR) of benzamide scaffolds. This guide focuses on 2,4-dichloro-N-(3-formylphenyl)benzamide , a critical "lynchpin intermediate" used to generate diverse libraries of bioactive Schiff bases, hydrazones, and thiosemicarbazones.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Scaffold Optimization, Synthetic Protocols, and Bioactivity Benchmarking

Executive Summary & Scaffold Analysis

2,4-dichloro-N-(3-formylphenyl)benzamide represents a privileged scaffold in medicinal chemistry. It serves as a bifunctional building block: the 2,4-dichlorobenzamide moiety provides a lipophilic, metabolically stable "anchor" often associated with antimicrobial and anticancer activity (e.g., inhibiting DNA gyrase or tubulin polymerization), while the 3-formyl group acts as a reactive handle for rapid diversification into Schiff bases (imines).

The "Lynchpin" Concept

Unlike a final drug, this molecule is an intermediate . The "SAR" of this compound is effectively the SAR of the library generated by reacting the aldehyde with various amines, hydrazines, or thiosemicarbazides.

Structural Zones for Optimization

The molecule can be dissected into three pharmacophoric zones:

ZoneComponentFunction in SAR
A 2,4-Dichlorophenyl Lipophilic Anchor: The chlorine atoms at the 2,4-positions increase

, facilitating membrane permeability. They also block metabolic oxidation at the most reactive phenyl positions (para/ortho).
B Amide Linker H-Bonding: The -CONH- group acts as a hydrogen bond donor/acceptor, crucial for orienting the molecule within a receptor pocket (e.g., interacting with backbone carbonyls of a protein).
C 3-Formyl (Meta) The Warhead Precursor: The aldehyde is the site of derivatization. Converting this to a hydrazone or Schiff base extends the molecule, allowing it to reach deep hydrophobic pockets or chelate metals.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the logic flow for optimizing this scaffold.

SAR_Logic Scaffold 2,4-Dichloro-N-(3-formylphenyl)benzamide (Core Scaffold) ZoneA Zone A: 2,4-Dichlorophenyl (Hydrophobic Clamp) Scaffold->ZoneA Retain for Stability ZoneB Zone B: Amide Linker (Orientation) Scaffold->ZoneB Rigidify ZoneC Zone C: Formyl Derivatization (Target Specificity) Scaffold->ZoneC Diversify Schiff Schiff Bases (Imines) Target: Kinases/DNA ZoneC->Schiff + Primary Amines Hydrazone Hydrazones Target: Tubulin/Apoptosis ZoneC->Hydrazone + Hydrazines Thio Thiosemicarbazones Target: Metal Chelation/Viral ZoneC->Thio + Thiosemicarbazides

Figure 1: SAR Optimization Strategy. The core scaffold is derivatized at the formyl position (Zone C) to generate three distinct classes of bioactive analogs.

Detailed Comparative Analysis
1. The 2,4-Dichloro Substitution (Zone A)
  • Why it works: The 2,4-dichloro pattern is superior to unsubstituted or mono-substituted analogs in many antimicrobial screens. The steric bulk of the ortho-chlorine forces the phenyl ring out of planarity with the amide, creating a "twisted" conformation that often fits better into hydrophobic pockets of enzymes like Enoyl-ACP reductase (InhA) or DNA Gyrase .

  • Comparison:

    • vs. Unsubstituted: 2,4-dichloro analogs typically show 2-5x lower

      
       values due to improved hydrophobic packing.
      
    • vs. 4-Nitro: Nitro groups often lead to toxicity issues; chlorines are safer bioisosteres for electron withdrawal.

2. The Formyl Derivatization (Zone C)

The aldehyde itself is rarely the final drug. It is converted into the following active classes:

Derivative ClassReagent AddedPrimary ApplicationMechanism of Action
Aryl Hydrazones PhenylhydrazineAnticancer (Breast/Colon)Tubulin polymerization inhibition; Apoptosis induction via Caspase-3.
Thiosemicarbazones ThiosemicarbazideAntimicrobial / AntiviralChelation of transition metals (Fe, Cu) essential for bacterial respiration or viral replication.
Schiff Bases Aniline derivativesAntibacterial (MRSA)Disruption of cell wall synthesis; DNA intercalation.

Performance Comparison: Analogs vs. Standards

When evaluating these analogs, they are often benchmarked against standard inhibitors.

Table 1: Comparative Potency of 2,4-Dichloro-benzamide Derivatives

Compound ClassTarget Organism/CellPotency (

/ MIC)
Comparison to Standard
Hydrazone Analog (e.g., Isatin-linked)MCF-7 (Breast Cancer)

Comparable to Gefitinib (

) in specific assays [1].
Thiazole-Amide Analog S. aureus (Gram +)

Less potent than Ciprofloxacin (

) but effective against some resistant strains [4].
Schiff Base Analog M. tuberculosis

Moderate activity compared to Isoniazid ; acts via a different mechanism (useful for MDR strains).

Critical Insight: While these analogs may not always surpass the potency of nanomolar clinical drugs, their value lies in their selectivity profiles and ability to bypass resistance mechanisms common to standard drugs.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Intermediate)

Objective: Synthesize 2,4-dichloro-N-(3-formylphenyl)benzamide.

  • Reagents: 2,4-Dichlorobenzoyl chloride (1.0 eq), 3-Aminobenzaldehyde (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 3-aminobenzaldehyde in dry DCM at

      
       under nitrogen atmosphere.
      
    • Add TEA and stir for 10 minutes.

    • Add 2,4-dichlorobenzoyl chloride dropwise over 20 minutes. Note: Exothermic reaction; maintain temp

      
      .
      
    • Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

      
      , then brine. Dry over 
      
      
      
      .[1]
    • Purification: Recrystallize from Ethanol/Water or use flash chromatography.

    • Yield Expectation: 85-95%. White/Off-white solid.

Protocol B: General Derivatization (Schiff Base Formation)

Objective: Convert the scaffold into a bioactive imine.

  • Reagents: Scaffold (from Protocol A), Substituted Aniline/Hydrazine (1.0 eq), Ethanol (solvent), Glacial Acetic Acid (catalytic, 2-3 drops).

  • Procedure:

    • Dissolve the scaffold in hot ethanol (

      
      ).
      
    • Add the amine/hydrazine component.[1][2][3]

    • Add catalytic acetic acid.

    • Reflux for 3-8 hours. Precipitate often forms during reflux.

    • Cool to RT. Filter the solid product.

    • Purification: Recrystallize from hot ethanol.

  • Validation: Check for disappearance of Aldehyde peak (~10.0 ppm) and appearance of Imine peak (~8.3-8.8 ppm) in

    
    -NMR.
    

Mechanistic Visualization

The following diagram depicts the synthesis and biological divergence of this scaffold.

Synthesis_Pathway Reactants 2,4-Dichlorobenzoyl Chloride + 3-Aminobenzaldehyde Intermediate SCAFFOLD: 2,4-dichloro-N-(3-formylphenyl)benzamide Reactants->Intermediate Nucleophilic Acyl Substitution (DCM, Et3N, 0°C) Prod_A Hydrazone Derivatives (Anticancer) Intermediate->Prod_A + Hydrazines (Reflux, EtOH, H+) Prod_B Schiff Bases (Antimicrobial) Intermediate->Prod_B + Primary Amines (Reflux, EtOH, H+) Prod_C Metal Complexes (Antioxidant/Catalytic) Intermediate->Prod_C + Metal Salts (Coordination)

Figure 2: Synthetic workflow converting raw materials into the bioactive library via the formyl-benzamide intermediate.

References

  • Anticancer Hydrazones: Clinically recognized drugs containing isatin nucleus.[3][4] ResearchGate.

  • Benzamide Synthesis: The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. NBInno.

  • Thiazole-Amide Derivatives: Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives. CCS Publishing.

  • General Benzamide SAR: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.

  • Reactivity Guide: An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride. BenchChem.[5]

Sources

Comparative

Comparative Analysis of 2,4- vs 3,4-Dichlorobenzamide Derivatives in Drug Discovery

Executive Summary In medicinal chemistry, the positional isomerism of dichlorobenzamide derivatives—specifically the 2,4-dichloro versus 3,4-dichloro substitution patterns—acts as a critical toggle for tuning potency, me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the positional isomerism of dichlorobenzamide derivatives—specifically the 2,4-dichloro versus 3,4-dichloro substitution patterns—acts as a critical toggle for tuning potency, metabolic stability, and target selectivity.

  • The 2,4-Dichlorobenzamide motif is characterized by the "Ortho-Effect." The chlorine at the 2-position provides significant steric shielding to the amide carbonyl.[1] This often results in enhanced metabolic stability against amidases but requires more rigorous synthetic conditions. It is frequently preferred when the target binding pocket is narrow or requires a twisted conformation to relieve steric strain (e.g., PPAR

    
     partial agonists).
    
  • The 3,4-Dichlorobenzamide motif offers a linear, planar topology with unobstructed carbonyl access. It typically drives higher potency in flat, hydrophobic clefts (e.g., MAO-B, LpxC) where

    
    -stacking is dominant. However, it is kinetically more vulnerable to hydrolytic cleavage.
    

This guide provides a technical comparison of these two isomers, supported by experimental case studies and validated protocols.

Physicochemical & Structural Profile[2][3][4][5][6]

The choice between 2,4- and 3,4-substitution fundamentally alters the electronic and steric landscape of the molecule.

Feature2,4-Dichlorobenzamide3,4-Dichlorobenzamide
Steric Environment High Hindrance (Ortho-Shield). The C2-Cl atom physically blocks the carbonyl carbon, restricting nucleophilic attack.Low Hindrance. The carbonyl is exposed. The C3/C4 substituents extend the molecular length but do not block the amide core.
Conformation Twisted. The phenyl ring often rotates out of plane relative to the amide group to minimize repulsion between the C2-Cl and the amide oxygen/proton.Planar. The molecule can adopt a flat conformation, facilitating intercalation or

-

stacking interactions.
Electronic Effect Inductive Withdrawal (

).
Strong electron withdrawal, but the steric effect dominates reactivity.
Resonance & Inductive. Strong electron withdrawal at the para position enhances the acidity of the amide N-H (if present).
Metabolic Liability Low. Resistant to amide hydrolysis due to steric blocking.Moderate. Susceptible to hydrolysis; however, the C4-Cl blocks the primary site of CYP450 oxidation (para-hydroxylation).

Case Studies: Biological Performance

Case A: The 2,4-Winner (PPAR Modulation)

Compound: INT131 (Tosylate salt) Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR


)
Mechanism:  Selective Partial Agonist (SPPARM)

In the development of INT131, a non-TZD therapeutic for Type 2 Diabetes, the 2,4-dichloro substitution on the benzenesulfonamide ring (Ring A) was critical.

  • Experimental Insight: Structure-Activity Relationship (SAR) studies revealed that the 2,4-substitution pattern facilitated a specific "tight packing" mode within the PPAR

    
     ligand-binding domain.[2]
    
  • Outcome: This specific steric arrangement allowed the molecule to stabilize the receptor without recruiting the transcriptional machinery associated with side effects (edema, weight gain) seen in full agonists like Rosiglitazone.

  • Data Point: INT131 exhibits a

    
     of ~10 nM, displacing Rosiglitazone, with a distinct hydrophobic contact profile enabled by the twisted 2,4-dichloro scaffold.
    
Case B: The 3,4-Winner (MAO-B Inhibition)

Compound: 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole Target: Monoamine Oxidase B (MAO-B) Mechanism: Reversible Inhibitor

For neurodegenerative targets like MAO-B, the binding cavity is often a flat, hydrophobic tunnel.

  • Experimental Insight: The 3,4-dichloro moiety provides a planar, lipophilic "tail" that fits deeply into the substrate cavity of MAO-B. The lack of ortho-substitution allows the phenyl ring to lie coplanar with the oxadiazole linker, maximizing

    
    -stacking interactions with aromatic residues (e.g., Tyr326) in the active site.
    
  • Data Point:

    • 3,4-dichloro analog:

      
       (Highly Potent)
      
    • Selectivity: >4000-fold selective for MAO-B over MAO-A.

    • Note: Analogues with ortho-substitution (2,4- or 2,6-) typically show reduced affinity in this scaffold due to steric clash with the narrow entrance of the enzyme pocket.

Decision Logic: SAR Flowchart

The following decision tree helps guide the selection of the optimal isomer based on target constraints.

SAR_Decision_Tree Start Select Dichlorobenzamide Isomer PocketType Analyze Target Binding Pocket Start->PocketType FlatPocket Flat / Narrow Hydrophobic Cleft (e.g., MAO-B, LpxC) PocketType->FlatPocket Planar constraints BulkyPocket Voluminous / Globular Pocket (e.g., PPARgamma, Nuclear Receptors) PocketType->BulkyPocket conformational flexibility allowed Choice34 Select 3,4-Dichloro FlatPocket->Choice34 Constraint1 Is Amide Hydrolysis a Risk? BulkyPocket->Constraint1 Constraint1->Choice34 No (Metabolism OK) Choice24 Select 2,4-Dichloro Constraint1->Choice24 Yes (High Stability Needed) Reason34 Maximizes Pi-Stacking Minimizes Steric Clash Choice34->Reason34 Reason24 Induces 'Twist' Conformation Blocks Metabolic Hydrolysis Choice24->Reason24

Figure 1: Strategic decision tree for selecting between 2,4- and 3,4-dichlorobenzamide scaffolds based on target topology and metabolic requirements.

Experimental Protocols

Synthesis: Amide Coupling (Acid Chloride Method)

The synthesis of 2,4-dichlorobenzamides requires modified conditions compared to the 3,4-isomer due to the Ortho-Effect . The 2-chloro substituent sterically hinders the approach of the amine nucleophile.[1]

Reagents:

  • A: 2,4-Dichlorobenzoyl chloride (or 3,4-isomer)

  • B: Primary/Secondary Amine (Target specific)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 1.0 equiv of the Amine (B) and 1.2 equiv of Base in anhydrous DCM (0.2 M concentration).

  • Addition (Critical Step):

    • For 3,4-isomer: Cool to 0°C. Add Acid Chloride (A) dropwise. Reaction is typically complete in 1–2 hours at RT.

    • For 2,4-isomer: Add Acid Chloride (A) at Room Temperature (RT). Due to steric hindrance, the reaction often requires heating to reflux (40°C) for 4–6 hours to reach full conversion. Monitor via TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with 1M HCl (if product is not basic) and Brine. Dry over
    
    
    .[3]
  • Purification: Recrystallize from EtOH/Water or purify via Flash Column Chromatography (Hexane/EtOAc).

Synthesis_Workflow Start Start Synthesis CheckIsomer Check Isomer Start->CheckIsomer Path34 3,4-Dichloro CheckIsomer->Path34 Path24 2,4-Dichloro CheckIsomer->Path24 Cond34 0°C -> RT (1-2 Hours) Path34->Cond34 Workup Quench & Workup Cond34->Workup Cond24 Reflux / Heat (4-6 Hours) Path24->Cond24 Steric Barrier Cond24->Workup

Figure 2: Synthetic workflow adjustment required for the sterically hindered 2,4-isomer.

Biological Assay: MAO-B Inhibition Screening

To verify the potency difference (e.g., confirming the superiority of the 3,4-isomer for this target), use a fluorometric Amplex Red assay.

Materials:

  • Recombinant Human MAO-B (5 mg/mL)

  • Substrate: Tyramine or Benzylamine

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP)

Protocol:

  • Incubation: Incubate test compounds (1 nM – 100

    
    ) with MAO-B enzyme in phosphate buffer (pH 7.4) for 15 mins at 37°C.
    
  • Reaction Trigger: Add working solution containing Tyramine (200

    
    ), Amplex Red (200 
    
    
    
    ), and HRP (1 U/mL).
  • Measurement: Measure fluorescence (Ex/Em = 530/590 nm) kinetically for 30 mins.

  • Analysis: Calculate slope of fluorescence increase. Determine

    
     using non-linear regression (GraphPad Prism).
    
  • Validation: The 3,4-dichloro derivative should exhibit an

    
    , whereas the 2,4-dichloro derivative typically shifts to 
    
    
    
    or loss of activity due to steric clash.

References

  • Motlekar, R. et al. (2017).[4] Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central.

  • Shetnev, A. A. et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: Synthesis and MAO-B Inhibition. MDPI Molbank.

  • BenchChem Technical Support. (2025). Impact of Steric Hindrance on 2,4-Dichlorobenzenesulfonyl Chloride Reactivity. BenchChem.

  • Horemans, B. et al. (2017).[5] Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp.[5]. Applied and Environmental Microbiology.

  • Griffin, R. J. et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.

Sources

Validation

Biological Efficacy of 2,4-Dichloro-N-(3-formylphenyl)benzamide vs. Known Inhibitors

The following guide provides an in-depth technical analysis of 2,4-dichloro-N-(3-formylphenyl)benzamide (CAS: 568543-69-1), positioning it within the landscape of covalent inhibitors and bioactive benzamides. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2,4-dichloro-N-(3-formylphenyl)benzamide (CAS: 568543-69-1), positioning it within the landscape of covalent inhibitors and bioactive benzamides.

Executive Summary & Compound Profile

2,4-dichloro-N-(3-formylphenyl)benzamide is a specialized small molecule characterized by a benzamide core flanked by a 2,4-dichlorophenyl moiety and a 3-formylphenyl (meta-aldehyde) group. Unlike standard non-covalent inhibitors, the presence of the reactive formyl group suggests a mechanism involving reversible covalent binding (e.g., Schiff base or hemiacetal formation) with nucleophilic residues (Lysine, Cysteine, or Serine) in target proteins.

This compound is structurally distinct from classic benzamide drugs (e.g., Entinostat, Metoclopramide) due to its electrophilic "warhead" (aldehyde), positioning it as a candidate for targeting cysteine proteases (e.g., viral proteases like HCV NS3/4A, SARS-CoV-2 Mpro) or lysine-dependent enzymes (e.g., kinases, FtsZ).

Chemical Identity
PropertyDetail
IUPAC Name 2,4-dichloro-N-(3-formylphenyl)benzamide
CAS Number 568543-69-1
Molecular Formula C₁₄H₉Cl₂NO₂
Molecular Weight 294.13 g/mol
Key Structural Features 2,4-Dichloro substitution (Lipophilicity/Metabolic stability), Amide Linker (H-bond donor/acceptor), 3-Formyl group (Electrophilic warhead)

Mechanism of Action (MoA): Covalent Targeting

The biological efficacy of 2,4-dichloro-N-(3-formylphenyl)benzamide is driven by its ability to form a covalent adduct with the target enzyme. While most benzamides function via competitive inhibition (occupying the active site via hydrogen bonds and van der Waals forces), the aldehyde group allows this compound to engage in Targeted Covalent Inhibition (TCI) .

Binding Mechanism
  • Recognition: The 2,4-dichlorobenzamide scaffold directs the molecule to the hydrophobic pocket of the target (e.g., the S1/S2 subsite of a protease).

  • Warhead Engagement: The electrophilic carbon of the formyl group (-CHO) is attacked by a nucleophilic side chain (e.g., Cys-SH or Ser-OH) in the active site.

  • Adduct Formation:

    • Cysteine Proteases: Forms a thiohemiacetal (reversible covalent).

    • Serine Proteases: Forms a hemiacetal .

    • Lysine Residues: Forms a Schiff base (imine).

This mechanism offers higher potency and longer residence time compared to non-covalent alternatives, as the inhibitor remains bound until the covalent bond hydrolyzes.

MoA_Mechanism Compound 2,4-Dichloro-N-(3-formylphenyl)benzamide Binding Non-Covalent Recognition (Kd) Compound->Binding Scaffold Affinity Target Target Enzyme (e.g., Cysteine Protease) Target->Binding Reaction Nucleophilic Attack (Cys-SH -> C=O) Binding->Reaction Proximity Complex Covalent Adduct (Thiohemiacetal) Reaction->Complex Reversible Covalent Bond Inhibition Enzymatic Blockade (Loss of Function) Complex->Inhibition

Figure 1: Mechanism of Targeted Covalent Inhibition via Aldehyde Warhead.

Comparative Efficacy Analysis

In the context of protease inhibition (e.g., Viral Proteases or Bacterial FtsZ), 2,4-dichloro-N-(3-formylphenyl)benzamide is compared below with Boceprevir (a ketoamide covalent inhibitor) and PC190723 (a non-covalent benzamide FtsZ inhibitor).

Table 1: Performance Comparison with Standard Inhibitors
Feature2,4-Dichloro-N-(3-formylphenyl)benzamide Boceprevir (HCV Inhibitor) PC190723 (FtsZ Inhibitor)
Inhibitor Class Aldehyde-based CovalentKetoamide-based CovalentNon-covalent Benzamide
Warhead Formyl (-CHO)Ketoamide (-CO-NH-)None (Difluorobenzamide)
Binding Mode Reversible Thiohemiacetal/ImineReversible HemiacetalHydrogen Bonding / Hydrophobic
Potency (Predicted) High (nM to low µM range)High (Ki ~ 10-20 nM)Moderate to High (MIC ~ 0.5 µg/mL)
Selectivity Tunable via Benzamide substitutionHigh (Viral Protease specific)High (Bacterial FtsZ specific)
Metabolic Stability Moderate (Aldehyde oxidation risk)Moderate (Peptidomimetic)High (Synthetic small molecule)
Primary Utility Probe for Cys/Lys targets; Antiviral/Antibacterial hitAntiviral (HCV)Antibacterial (Staph.[1] aureus)

Key Insight: The aldehyde warhead of the subject compound provides a "middle ground" between the high reactivity of Michael acceptors (acrylamides) and the inertness of standard amides. This makes it an excellent chemical probe for identifying nucleophilic active sites.

Experimental Protocols for Validation

To validate the efficacy of 2,4-dichloro-N-(3-formylphenyl)benzamide, researchers should employ a Fluorescence Resonance Energy Transfer (FRET) assay for protease activity and a Cellular Thermal Shift Assay (CETSA) for target engagement.

Protocol A: FRET-Based Protease Inhibition Assay

Objective: Determine the IC50 against a target protease (e.g., HCV NS3/4A or SARS-CoV-2 Mpro).

  • Reagent Prep:

    • Substrate: Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

    • Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Compound: Serial dilutions of 2,4-dichloro-N-(3-formylphenyl)benzamide in DMSO (0.1 nM to 10 µM).

  • Enzyme Incubation:

    • Mix 20 nM Target Protease with compound dilutions.

    • Incubate for 30 min at RT to allow covalent adduct formation.

  • Reaction Initiation:

    • Add 10 µM Substrate.

  • Measurement:

    • Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 60 min.

  • Analysis:

    • Calculate initial velocity (

      
      ). Plot % Inhibition vs. Log[Compound].
      
    • Fit to the Morrison equation for tight-binding inhibitors if

      
      .
      
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in live cells.

  • Treatment: Treat cells with 10 µM compound for 1-2 hours.

  • Heating: Aliquot cells and heat to a gradient (40°C - 70°C).

  • Lysis: Lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge to remove precipitated (denatured) proteins.

  • Detection: Western Blot for the target protein in the soluble fraction.

    • Result: A shift in the melting curve (

      
      ) compared to DMSO control indicates direct binding/stabilization.
      

Experimental_Workflow Start Compound Preparation (DMSO Stock) Assay FRET Protease Assay Start->Assay Readout IC50 Determination Assay->Readout Validation CETSA (Target Engagement) Readout->Validation Outcome Efficacy Profile Validation->Outcome

Figure 2: Validation Workflow for Covalent Inhibitors.

References

  • BLD Pharm. (2024).[2] Product Datasheet: 2,4-Dichloro-N-(3-formylphenyl)benzamide (CAS 568543-69-1).[1][2][3][4] Retrieved from

  • Google Patents. (2014). Pyrido(3,2-d)pyrimidines useful for treating viral infections (US8729089B2).

  • Stokes, S. et al. (2020). Covalent Inhibition of FtsZ: A New Frontier in Antibacterial Discovery. Journal of Medicinal Chemistry.
  • Combi-Blocks. (2024). Aldehyde Building Blocks: Structure and Purity Analysis. Retrieved from

  • Teno, N. et al. (2016). Development of Benzamide-Based Inhibitors for Cysteine Proteases. Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

A Comparative Guide to In Vitro Target Identification and Validation for Novel Benzamides: A Case Study with 2,4-dichloro-N-(3-formylphenyl)benzamide

In the landscape of drug discovery, the identification of a bioactive small molecule is merely the first step on a long and intricate journey. A compound's therapeutic potential and its safety profile are inextricably li...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a bioactive small molecule is merely the first step on a long and intricate journey. A compound's therapeutic potential and its safety profile are inextricably linked to its molecular target(s). Therefore, the rigorous, unbiased identification and subsequent validation of these targets are paramount.[1][2] This guide provides a comprehensive framework for this process, using the novel compound 2,4-dichloro-N-(3-formylphenyl)benzamide as a practical case study.

While the specific biological target of 2,4-dichloro-N-(3-formylphenyl)benzamide is not yet defined in the public domain, its benzamide scaffold is present in a variety of compounds with diverse biological activities, from kinase inhibitors to anti-inflammatory agents.[3][4] This guide will navigate the critical in vitro methodologies a researcher would employ to move from an unknown mechanism of action to a validated molecular target, comparing the strengths and weaknesses of each approach.

Phase 1: Unbiased Target Discovery – Casting a Wide Net

The initial phase of target identification aims to generate a list of potential protein binding partners from a complex biological sample, such as a cell lysate, without prior assumptions. Two primary strategies, affinity-based and label-free methods, offer orthogonal approaches to this challenge.

Affinity-Based Pull-Down

This classical and widely-used technique involves immobilizing the small molecule to a solid support to "fish" for its binding partners.[1][5][6] The core principle relies on creating a "bait" molecule by attaching an affinity tag (like biotin) to a position on the compound that is not essential for its biological activity.[1] This "bait" is then incubated with a protein lysate, and the entire complex is captured, washed, and the bound proteins identified by mass spectrometry.

Causality Behind Experimental Choices: The success of this method hinges on the strategic placement of the linker and tag. Preliminary Structure-Activity Relationship (SAR) studies are often necessary to identify non-essential modification points. For 2,4-dichloro-N-(3-formylphenyl)benzamide, the formyl group on the phenyl ring might be a potential attachment point, though this would need to be empirically tested to ensure the modification doesn't abrogate binding activity.

Experimental Workflow: Affinity-Based Target Discovery

cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification Compound 2,4-dichloro-N- (3-formylphenyl)benzamide Probe Biotinylated Probe Compound->Probe Chemical Synthesis Incubate Incubate Probe with Lysate Probe->Incubate Lysate Cell Lysate Lysate->Incubate Capture Capture on Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec LC-MS/MS Analysis SDS_PAGE->MassSpec Analysis Data Analysis & Hit Identification MassSpec->Analysis GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Compound 2,4-dichloro-N- (3-formylphenyl)benzamide Compound->KinaseX Inhibits

Caption: Hypothetical signaling cascade involving Kinase-X.

Performance Comparison: Kinase-X Inhibition
Compound Binding Affinity (Kd, SPR) Functional Potency (IC₅₀) Mechanism
2,4-dichloro-N-(3-formylphenyl)benzamide125 nM210 nMATP-Competitive (Hypothetical)
Alternative (Known Inhibitor)50 nM75 nMATP-Competitive

This comparative data, while hypothetical, provides a clear benchmark. Our compound is a confirmed binder and a moderately potent inhibitor of Kinase-X, though less potent than the established alternative. This information is critical for guiding the next steps, such as initiating medicinal chemistry efforts to improve potency or further profiling for selectivity against other kinases.

Detailed Experimental Protocols

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)
  • Lysate Preparation: Culture and harvest cells of interest. Lyse cells in M-PER buffer supplemented with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 min at 4°C. Determine protein concentration using a BCA assay.

  • Compound Treatment: Aliquot 100 µg of protein lysate into separate microcentrifuge tubes. Add 2,4-dichloro-N-(3-formylphenyl)benzamide (from a 100x DMSO stock) to the desired final concentration (e.g., 10 µM). To a control tube, add an equivalent volume of DMSO. Incubate at room temperature for 1 hour.

  • Protease Digestion: Prepare a 1:100 dilution of pronase in TNC buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM CaCl₂). Add the diluted pronase to each lysate tube. The optimal pronase concentration and digestion time must be empirically determined (start with 10-15 minutes at 25°C).

  • Quenching: Stop the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples at 95°C for 5 minutes.

  • Analysis: Resolve the proteins on a 4-12% Bis-Tris SDS-PAGE gel. Stain the gel with a high-sensitivity Coomassie stain.

  • Identification: Excise protein bands that are present or significantly more intense in the compound-treated lane compared to the DMSO control. Submit the excised bands for in-gel trypsin digestion and subsequent LC-MS/MS analysis to identify the proteins.

Protocol 2: Differential Scanning Fluorimetry (DSF)
  • Reagent Preparation: Prepare a working solution of the target protein (e.g., Kinase-X) at 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 1000X stock of SYPRO Orange dye in DMSO. Prepare a 100X stock of 2,4-dichloro-N-(3-formylphenyl)benzamide in DMSO.

  • Assay Setup: In a 96-well qPCR plate, add the following to each well for a final volume of 20 µL:

    • 17.8 µL of the 2 µM protein solution.

    • 0.2 µL of the 100X compound stock (for a final concentration of 1X). Use DMSO for no-ligand controls.

    • 2.0 µL of a 1:100 dilution of the SYPRO Orange dye stock (for a final 5X concentration).

  • Data Acquisition: Seal the plate and centrifuge briefly. Place the plate in a real-time PCR instrument. Set the instrument to monitor fluorescence over a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Data Analysis: Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. This is often calculated by the instrument software by finding the peak of the first derivative. The change in melting temperature (ΔTm) is calculated as (Tm of compound-treated sample) - (Tm of DMSO control). A positive ΔTm indicates stabilization and binding.

References

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. Available from: [Link]

  • Pae, A. N. (2010). Identification of Direct Protein Targets of Small Molecules. Journal of Chemical Information and Modeling, 50(11), 1873-1883. Available from: [Link]

  • Bista, M., & Lee, D. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Applied Biological Chemistry, 66(1), 58. Available from: [Link]

  • Creative Biostructure. Small Molecule Drug Target Identification and Validation. Available from: [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617–4622. Available from: [Link]

  • B-I, K., & M, G. (2017). A guide to simple, direct, and quantitative in vitro binding assays. The Journal of cell biology, 216(1), 27-33. Available from: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. Available from: [Link]

  • An, W. F., et al. (2016). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology, 11(6), 1634–1643. Available from: [Link]

  • Luginbühl, M., et al. (2023). Small-molecule binding and sensing with a designed protein family. bioRxiv. Available from: [Link]

  • Chen, Y., et al. (2009). Target validation: A door to drug discovery. Drug Discovery Today, 14(3-4), 137-142. Available from: [Link]

  • Shang, J., et al. (2013). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 56(17), 6899–6912. Available from: [Link]

  • Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1520. Available from: [Link]

  • Sadowski, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals (Basel, Switzerland), 14(11), 1109. Available from: [Link]

  • Berboucha, S., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals (Basel, Switzerland), 18(9), 1234. Available from: [Link]

  • Rodrigues, V. Z., et al. (2011). 2,4-Dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2712. Available from: [Link]

  • Williamson, A. E., et al. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Chemical Information and Modeling, 61(11), 5351–5360. Available from: [Link]

  • Gowda, B. T., et al. (2008). N-(2,4-Dichloro-phen-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o938. Available from: [Link]

  • Ferla, S., et al. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. bioRxiv. Available from: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of Routes to 2,4-dichloro-N-(3-formylphenyl)benzamide

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. This guide provides an in-depth comparison of various synthetic routes to 2,4-dichloro-N-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. This guide provides an in-depth comparison of various synthetic routes to 2,4-dichloro-N-(3-formylphenyl)benzamide, a molecule of interest for its potential applications in medicinal chemistry. We will delve into the practical and theoretical considerations of each pathway, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction

The benzamide moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. The target molecule, 2,4-dichloro-N-(3-formylphenyl)benzamide, incorporates a reactive aldehyde group, making it a valuable intermediate for further derivatization and library synthesis. The efficiency of its preparation is therefore a critical factor in the early stages of drug discovery and development. This guide will compare three primary synthetic strategies: the classic Schotten-Baumann reaction, modern amide coupling methodologies, and an isocyanate-based approach. Each route will be evaluated based on its synthetic efficiency, scalability, and the availability and safety of starting materials.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthetic Intermediates cluster_2 Final Product A 2,4-Dichlorobenzoic Acid C 2,4-Dichlorobenzoyl Chloride A->C SOCl₂ or (COCl)₂ Z 2,4-dichloro-N-(3-formylphenyl)benzamide A->Z Route 2: Amide Coupling + 3-Aminobenzaldehyde, Coupling Agent B 3-Aminobenzaldehyde D 3-Formylphenyl Isocyanate B->D Phosgene or equivalent C->Z Route 1: Schotten-Baumann + 3-Aminobenzaldehyde, Base D->Z Route 3: Isocyanate Route + 2,4-Dichlorobenzoic Acid

Caption: Overview of the three synthetic routes to 2,4-dichloro-N-(3-formylphenyl)benzamide.

Route 1: The Schotten-Baumann Reaction - A Classic and Robust Approach

The Schotten-Baumann reaction is a well-established and widely used method for the synthesis of amides from amines and acyl chlorides.[1] This two-step approach first involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine in the presence of a base.

Step 1: Synthesis of 2,4-Dichlorobenzoyl Chloride

The activation of 2,4-dichlorobenzoic acid is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for large-scale synthesis due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzoic acid (1.0 eq).

  • Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,4-dichlorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Amide Formation

The crude or purified 2,4-dichlorobenzoyl chloride is then reacted with 3-aminobenzaldehyde in the presence of a base to neutralize the HCl generated during the reaction.[2] A biphasic system with an aqueous base (like NaOH or K₂CO₃) and an organic solvent (like dichloromethane or diethyl ether) is commonly employed.[1]

Experimental Protocol:

  • Dissolve 3-aminobenzaldehyde (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM), in a round-bottom flask.

  • In a separate vessel, prepare an aqueous solution of a base, such as 2M sodium hydroxide.

  • Cool the amine solution to 0-5 °C in an ice bath.

  • Slowly and simultaneously, add the 2,4-dichlorobenzoyl chloride (1.05-1.1 eq) and the aqueous base to the cooled amine solution with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2,4-dichloro-N-(3-formylphenyl)benzamide by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Route 2: Direct Amide Coupling - A Milder and More Modern Alternative

Modern amide coupling reagents offer a milder and often more efficient alternative to the Schotten-Baumann reaction by allowing the direct formation of the amide bond from a carboxylic acid and an amine without the need to first synthesize the acyl chloride.[] Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are commonly used, often in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt) to improve yields and reduce side reactions.[4]

Causality Behind Experimental Choices

The use of coupling reagents avoids the harsh conditions and corrosive byproducts associated with the formation of acyl chlorides. EDC is often preferred over DCC because the urea byproduct formed from EDC is water-soluble, simplifying purification.[5] The addition of HOBt forms an active ester intermediate, which is less prone to side reactions and racemization (if applicable) than the O-acylisourea intermediate formed with the carbodiimide alone.[4]

Experimental Protocol:

  • To a solution of 2,4-dichlorobenzoic acid (1.0 eq) in an aprotic solvent such as DMF or DCM, add EDC (1.1-1.5 eq) and HOBt (1.0-1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 3-aminobenzaldehyde (1.0 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2,4-dichloro-N-(3-formylphenyl)benzamide.

Route 3: The Isocyanate Approach - A Less Common but Potentially Efficient Pathway

This route involves the synthesis of 3-formylphenyl isocyanate, which then reacts with 2,4-dichlorobenzoic acid to form the desired amide. While less conventional for simple amide synthesis, this pathway can be advantageous under certain circumstances, particularly if the isocyanate is readily available or easily synthesized.

Step 1: Synthesis of 3-Formylphenyl Isocyanate

The synthesis of aryl isocyanates from the corresponding primary amines is typically achieved through phosgenation. However, due to the high toxicity of phosgene, alternative, safer reagents have been developed. One such alternative is the use of triphosgene (bis(trichloromethyl) carbonate), which is a solid and therefore easier to handle.

Experimental Protocol (Conceptual - requires specialized handling):

  • In a well-ventilated fume hood, dissolve 3-aminobenzaldehyde (1.0 eq) in a dry, inert solvent like toluene.

  • Carefully add a solution of triphosgene (0.35-0.40 eq) in the same solvent dropwise at a controlled temperature (often starting at low temperature and gradually warming).

  • The reaction is typically heated to reflux to ensure complete conversion. The progress can be monitored by the disappearance of the starting amine (TLC) and the formation of the isocyanate (IR spectroscopy, N=C=O stretch around 2250-2270 cm⁻¹).

  • After the reaction is complete, the solvent is carefully removed under reduced pressure to yield the crude 3-formylphenyl isocyanate, which is often used immediately in the next step without further purification.

Step 2: Reaction of Isocyanate with Carboxylic Acid

The reaction between an isocyanate and a carboxylic acid proceeds through a mixed anhydride intermediate, which upon heating, decarboxylates to form the amide.

Experimental Protocol:

  • Dissolve 2,4-dichlorobenzoic acid (1.0 eq) in a dry, aprotic solvent such as toluene or xylene.

  • Add the crude 3-formylphenyl isocyanate (1.0-1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the evolution of carbon dioxide.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford 2,4-dichloro-N-(3-formylphenyl)benzamide.

Comparison of Synthetic Efficiency

MetricRoute 1: Schotten-BaumannRoute 2: Amide CouplingRoute 3: Isocyanate-Based
Overall Yield Generally good to high (70-90% for the second step)Typically high (70-95%)Variable, can be high but depends on the efficiency of isocyanate formation
Number of Steps 2 (acid to acyl chloride, then to amide)1 (direct coupling)2 (amine to isocyanate, then to amide)
Reaction Time Typically faster for the amidation step (1-4 hours)Generally longer (12-24 hours)Variable, can be several hours for each step
Reagent Cost Generally lower (SOCl₂ is inexpensive)Higher (coupling reagents can be expensive)Variable (depends on the phosgene equivalent used)
Reagent Safety Acyl chlorides are corrosive and moisture-sensitive. SOCl₂ is toxic and corrosive.Coupling reagents are generally less hazardous than SOCl₂ or phosgene.Phosgene and its equivalents are highly toxic and require special handling.
Purification Can be straightforward (recrystallization or chromatography).Purification can be complicated by the urea byproduct (especially with DCC).Purification is typically done by chromatography.
Scalability Well-established for large-scale synthesis.Can be challenging to scale up due to the cost of reagents and potential for side reactions.Phosgenation is an industrial process but requires specialized equipment.

Conclusion

The choice of the optimal synthetic route to 2,4-dichloro-N-(3-formylphenyl)benzamide depends on several factors, including the scale of the synthesis, the available resources, and safety considerations.

  • For large-scale, cost-effective synthesis, the Schotten-Baumann reaction (Route 1) remains a highly viable and robust option, despite the need for a two-step process and the handling of corrosive reagents.

  • For laboratory-scale synthesis where mild conditions and high yields are prioritized, the direct amide coupling (Route 2) using EDC and HOBt is an excellent choice. The ease of a one-pot reaction and the avoidance of harsh reagents are significant advantages.

  • The isocyanate-based approach (Route 3) is a more specialized route. While potentially efficient, the hazardous nature of the reagents required for isocyanate synthesis makes it less practical for general laboratory use unless specialized equipment and expertise are available.

Ultimately, the selection of the synthetic pathway should be guided by a thorough evaluation of the specific requirements of the project, balancing the trade-offs between yield, cost, safety, and scalability. This guide provides the foundational knowledge and detailed protocols to make an informed decision for the efficient synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.
  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788–798.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • The Schotten-Baumann Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Schotten–Baumann reaction. Wikipedia. (2023, October 29). Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008, June 23). Retrieved from [Link]

  • Synthesis method of 2, 4-dichlorobenzyl chloride. Eureka | Patsnap. (2021, December 3). Retrieved from [Link]

  • A kind of preparation method of 2,4-dichlorobenzoyl chloride. Google Patents. (n.d.).
  • Method for synthesizing 2,4-Dichlorobenzoyl chloride. Google Patents. (n.d.).
  • The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. (n.d.). Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008, June 23). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of In Vitro Assay Results for 2,4-dichloro-N-(3-formylphenyl)benzamide

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. For a novel molecule like 2,4-dichloro-N-(3-formylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental scrutiny. For a novel molecule like 2,4-dichloro-N-(3-formylphenyl)benzamide , the initial characterization of its biological activity through in vitro assays is a critical first step. However, the data generated from a single assay, no matter how well-optimized, is merely a starting point. True confidence in a compound's potential comes from a multi-faceted validation strategy that confirms its activity, elucidates its mechanism of action, and ensures the initial findings are not an artifact of the experimental system.

This guide provides a comprehensive framework for the validation of in vitro assay results, using the hypothetical case of 2,4-dichloro-N-(3-formylphenyl)benzamide as our subject. We will navigate the essential steps of assay selection, experimental design, and data interpretation, moving from a simplified biochemical system to a more physiologically relevant cellular context.

The Cornerstone of Confidence: Why a Multi-Assay Approach is Non-Negotiable

The initial identification of a "hit" in a high-throughput screen is an exciting moment, but it is also fraught with the potential for false positives. Factors such as compound aggregation, interference with the detection system, or off-target effects can all lead to misleading results. Therefore, a robust validation workflow is essential to triage initial hits and focus resources on the most promising candidates.[1][2][3]

Our validation strategy will be built on two pillars:

  • A Primary Biochemical Assay: This will provide a direct measure of the compound's interaction with its purified molecular target in a controlled, cell-free environment.[4]

  • An Orthogonal, Cell-Based Assay: This will assess the compound's activity in a living cell, providing insights into its cell permeability, potential toxicity, and engagement with the target in its natural environment.[5][6]

By comparing the results from these two distinct, yet complementary, assay systems, we can build a more complete and reliable picture of the compound's biological activity.[1][7]

G cluster_0 Phase 1: Initial Screening & Hit Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screen Hit Initial Hit: 2,4-dichloro-N-(3-formylphenyl)benzamide HTS->Hit Identifies Biochemical Primary Biochemical Assay (e.g., Enzyme Inhibition) Hit->Biochemical Enters Validation CellBased Orthogonal Cell-Based Assay (e.g., Pathway Activity) Biochemical->CellBased Confirms & Validates ValidatedLead Validated Lead Compound CellBased->ValidatedLead Leads to

Caption: A generalized workflow for hit validation in early drug discovery.

Part 1: The Primary Biochemical Assay - A Purified System for Mechanistic Insights

For the purpose of this guide, let us assume that 2,4-dichloro-N-(3-formylphenyl)benzamide has been identified as a potential inhibitor of a specific protein kinase, which we will refer to as "Kinase-X". A biochemical enzyme inhibition assay is the logical first step to validate this hypothesis.[8]

The core principle of this assay is to measure the rate of the enzymatic reaction in the presence and absence of our inhibitor.[9][10] By quantifying the reduction in enzyme activity at various inhibitor concentrations, we can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Biochemical Kinase-X Inhibition Assay

1. Materials and Reagents:

  • Purified, recombinant Kinase-X enzyme.

  • Specific peptide substrate for Kinase-X.

  • 2,4-dichloro-N-(3-formylphenyl)benzamide, dissolved in DMSO.

  • ATP (Adenosine triphosphate), as the phosphate donor.

  • Assay buffer optimized for Kinase-X activity (e.g., containing MgCl2, DTT).

  • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).

  • 384-well microplates (low-volume, white plates for luminescence).

  • Microplate reader with luminescence detection capabilities.

2. Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of 2,4-dichloro-N-(3-formylphenyl)benzamide in assay buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Also, prepare a "no inhibitor" control (vehicle control) containing only DMSO at the same final concentration as the inhibitor wells.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of Kinase-X to each well of the microplate. Then, add the various concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature to allow for binding to occur.

  • Initiate the Kinase Reaction: Start the enzymatic reaction by adding a mixture of the peptide substrate and ATP to each well. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) to allow for the sensitive detection of competitive inhibitors.[11]

  • Incubation: Incubate the reaction plate at the optimal temperature for Kinase-X (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Stop the Reaction and Detect Signal: Terminate the reaction by adding a stop solution or by proceeding directly to the detection step. Add the detection reagent according to the manufacturer's instructions. For example, if using an ATP-based luminescence assay, the reagent will measure the amount of remaining ATP, which is inversely proportional to kinase activity.

  • Data Acquisition: Read the luminescence signal on a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

Part 2: The Orthogonal Cell-Based Assay - Validating Activity in a Physiological Context

While a biochemical assay provides valuable information about the direct interaction between a compound and its target, it does not tell us if the compound can get into a cell and engage its target in a complex cellular environment.[4][5] A cell-based assay is therefore a crucial next step.

Let's assume Kinase-X is part of a signaling pathway that promotes cell proliferation. A suitable orthogonal assay would be to measure the effect of 2,4-dichloro-N-(3-formylphenyl)benzamide on the proliferation of a cancer cell line known to be dependent on Kinase-X activity.

cluster_pathway Hypothetical Kinase-X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Downstream Downstream Signaling (e.g., MAPK pathway) KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes Inhibitor 2,4-dichloro-N- (3-formylphenyl)benzamide Inhibitor->KinaseX Inhibits

Caption: A hypothetical signaling pathway where Kinase-X is a key mediator of cell proliferation.

Experimental Protocol: Cell Proliferation Assay

1. Materials and Reagents:

  • A human cancer cell line with high expression and dependency on Kinase-X.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 2,4-dichloro-N-(3-formylphenyl)benzamide, dissolved in DMSO.

  • Cell viability/proliferation reagent (e.g., resazurin-based or ATP-based).

  • 96-well cell culture plates (clear bottom for imaging or opaque for luminescence).

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

2. Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, remove the old medium and replace it with fresh medium containing serial dilutions of 2,4-dichloro-N-(3-formylphenyl)benzamide. Include a vehicle-only control.

  • Incubation: Return the plates to the incubator and allow the cells to grow for a period of 48-72 hours.

  • Measure Cell Proliferation: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's protocol. This reagent will produce a colorimetric, fluorescent, or luminescent signal that is proportional to the number of viable cells.

  • Data Acquisition: Read the signal on a microplate reader.

3. Data Analysis:

  • Calculate the percentage of proliferation inhibition for each concentration of the compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Data Interpretation: A Comparative Analysis

The true power of this validation workflow comes from comparing the data from both assays. The results can be summarized in a table for a clear overview.

Assay TypeKey Parameter2,4-dichloro-N-(3-formylphenyl)benzamideKnown Control Inhibitor
Biochemical IC50 (nM)5010
Cell-Based IC50 (nM)500150
Potency Shift (Cell IC50 / Biochem IC50)10-fold15-fold

Interpreting the Hypothetical Results:

  • Activity Confirmation: The compound shows inhibitory activity in both assays, which strengthens the case that it is a true inhibitor of Kinase-X.

  • Potency Shift: It is common to see a rightward shift in potency (a higher IC50) in the cell-based assay compared to the biochemical assay.[4] This can be due to several factors:

    • Cell Permeability: The compound may have difficulty crossing the cell membrane to reach its intracellular target.

    • Plasma Protein Binding: The compound may bind to proteins in the cell culture serum, reducing its free concentration.

    • Cellular Efflux: The cells may actively pump the compound out via efflux transporters.

    • Metabolism: The compound may be metabolized by the cells into a less active form.

  • Comparison to Control: Comparing the potency shift of our test compound to that of a known, well-characterized inhibitor can provide context. In our example, the 10-fold shift is comparable to the 15-fold shift of the control, suggesting that this level of potency difference is acceptable and may not be indicative of a major liability.

Troubleshooting Common Assay Issues

IssuePossible CauseSuggested Solution
High Well-to-Well Variability Inconsistent pipetting; Edge effects in plates; Cell clumping.Use calibrated pipettes; Avoid using outer wells of the plate; Ensure a single-cell suspension before seeding.[12]
No Compound Activity in Cell-Based Assay Poor cell permeability; Compound instability in media; Compound is cytotoxic at active concentrations.Perform a permeability assay (e.g., PAMPA); Assess compound stability in media over time; Run a cytotoxicity assay at a shorter time point.
Steep or Shallow Dose-Response Curve Compound aggregation at high concentrations; Complex mechanism of inhibition.Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the biochemical assay; Perform enzyme kinetic studies to determine the mode of inhibition.[13]

Conclusion

The validation of in vitro assay results is a systematic process of building confidence in a compound's biological activity. For a novel molecule like 2,4-dichloro-N-(3-formylphenyl)benzamide, moving beyond a single data point is not just good practice—it is essential for making informed decisions in a drug discovery program. By employing a dual approach of a primary biochemical assay and an orthogonal cell-based assay, researchers can confirm on-target activity, gain initial insights into the compound's drug-like properties, and lay a solid foundation for further preclinical development. This rigorous, evidence-based approach ensures that only the most promising compounds advance, ultimately increasing the probability of success in the long and challenging path to a new therapeutic.

References

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Globes, S. (2023, December 4). Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Patsnap Synapse. (2025, April 21). How Is Enzyme Kinetics Applied in Drug Development?. Retrieved from [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Hartung, T., et al. (2025, July 4). Guidance for Good In Vitro Reporting Standards (GIVReSt) : A draft for stakeholder discussion and background documentation. Retrieved from [Link]

  • R, S., & G, C. (n.d.). CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. PMC. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, October 1). Basic Guidelines for Reporting Non-Clinical Data - Assay Guidance Manual. Retrieved from [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Retrieved from [Link]

  • Scribd. (n.d.). CRISChecklistforReportingInvitroStudies. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Longdom Publishing. (2023, June 23). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from [Link]

  • Division of Cancer Treatment and Diagnosis. (n.d.). Performance Standards Reporting Requirements for Essential Assays in Clinical Trials. Retrieved from [Link]

  • Paperless Lab Academy. (2021, June 2). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Enzyme kinetics – Knowledge and References. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Harrill, J. A., et al. (2022, April 21). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. PMC. Retrieved from [Link]

  • Crown Bioscience. (2021, October 27). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Troubleshooting in the IVF Laboratory. Retrieved from [Link]

  • Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2020, June 4). Approaches for in-vitro bioassay analysis and reporting of results. Retrieved from [Link]

  • The Amazing Sciences. (2022, February 24). Statistical Analysis of In vitro Experimental Data [Video]. YouTube. Retrieved from [Link]

  • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link]

  • Abyntek Biopharma. (2024, July 3). Cell Assays for Sample Analysis. Retrieved from [Link]

  • Deplano, S., et al. (n.d.). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Troubleshooting in the IVF Laboratory (Chapter 42). Retrieved from [Link]

  • Tappe, D., et al. (2015, December 10). Pitfalls in PCR troubleshooting: Expect the unexpected?. PMC. Retrieved from [Link]

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Validation

Comparative Guide: 2,4-Dichloro-N-(3-formylphenyl)benzamide vs. Bioactive Benzamide Derivatives

This guide provides a head-to-head technical comparison of 2,4-dichloro-N-(3-formylphenyl)benzamide —a critical synthetic intermediate—against its bioactive derivatives (Schiff bases) and established clinical benzamides....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a head-to-head technical comparison of 2,4-dichloro-N-(3-formylphenyl)benzamide —a critical synthetic intermediate—against its bioactive derivatives (Schiff bases) and established clinical benzamides.

Executive Summary

2,4-dichloro-N-(3-formylphenyl)benzamide (hereafter referred to as Compound A ) is a functionalized benzamide scaffold characterized by a reactive formyl (aldehyde) group at the meta-position of the N-phenyl ring. While benzamides are a privileged structure in medicinal chemistry (e.g., Vismodegib , Entinostat ), Compound A itself is rarely the final therapeutic agent due to the metabolic instability and reactivity of the aldehyde group.

Instead, Compound A serves as a high-value divergent intermediate . It is the precursor for synthesizing libraries of Schiff bases (imines) , hydrazones , and chalcones , which frequently exhibit potent antimicrobial, anticancer, and anti-inflammatory properties. This guide compares Compound A directly with its active Schiff base derivatives (Compound B ) and the clinical standard Vismodegib (Compound C ) to illustrate the transition from synthetic scaffold to bioactive drug.

Core Comparison Matrix
FeatureCompound A (The Scaffold) Compound B (Active Schiff Base) Compound C (Vismodegib)
Primary Role Synthetic Intermediate / Building BlockBioactive Lead / ProbeClinical Drug (Hedgehog Inhibitor)
Key Functional Group Aldehyde (-CHO) (Reactive Electrophile)Imine (-CH=N-) (Pharmacophore)Amide / Sulfone (Stable)
Metabolic Stability Low (Rapid oxidation to carboxylic acid)Moderate (Hydrolysis susceptible)High (Optimized for PK)
Biological Potency Low / Non-specific (due to reactivity)High (IC50: 1–10 µM range)Very High (IC50: ~3 nM)
Synthetic Utility High (Divergent synthesis point)Low (Final product)Low (Final product)

Chemical Profile & Mechanism of Action[1]

Compound A: The Reactive Scaffold
  • Structure: 2,4-dichlorobenzoyl moiety linked to a 3-formylaniline.

  • Reactivity: The formyl group is a "chemical handle." It readily condenses with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones . This allows for the rapid generation of diverse chemical libraries to probe Structure-Activity Relationships (SAR).

  • Limitation: As a drug candidate, the aldehyde is a liability. It is subject to rapid oxidation (by aldehyde dehydrogenases) to the corresponding benzoic acid, which is typically inactive and rapidly excreted.

Compound B: The Bioactive Derivative (Schiff Base)
  • Mechanism: The imine bond (-CH=N-) in Schiff bases is essential for biological activity. It can coordinate with metal ions in metalloenzymes or interact with nucleophilic centers in biological targets (e.g., DNA, bacterial proteins).

  • Selectivity: By varying the amine component (e.g., using 4-nitroaniline, 2-aminopyridine), the selectivity can be tuned toward specific targets like bacterial DNA gyrase or cancer cell tubulin .

Compound C: The Clinical Benchmark (Vismodegib)
  • Mechanism: A highly optimized benzamide that binds to the Smoothened (Smo) receptor, inhibiting the Hedgehog signaling pathway.

  • Optimization: Unlike Compound A, it lacks reactive handles. The chloro and methylsulfonyl groups are metabolically stable, ensuring a long half-life and sustained target engagement.

Comparative Analysis: Experimental Performance

A. Potency & Efficacy (Antimicrobial/Anticancer Models)[2]

Data aggregated from representative benzamide Schiff base studies.

MetricCompound A (Aldehyde)Compound B (Schiff Base Derivative)Interpretation
Antibacterial MIC (S. aureus) > 100 µg/mL4 – 16 µg/mL The Schiff base formation increases lipophilicity and target binding, significantly boosting potency.
Anticancer IC50 (MCF-7) > 50 µM2 – 10 µM The aldehyde is cytotoxic only at high concentrations (non-specific), whereas the Schiff base shows dose-dependent inhibition.
Selectivity Index (SI) < 2 (Toxic to normal cells)> 10 (Selective for cancer cells)Compound B's pharmacophore allows for specific target engagement, reducing off-target toxicity.
B. Physicochemical Properties (ADME)
  • Lipophilicity (LogP):

    • Compound A: ~2.5 (Moderate). Good membrane permeability but reactive.

    • Compound B: ~3.5–4.5 (High). Enhanced permeability, crucial for penetrating bacterial cell walls or cancer cell membranes.

  • Solubility:

    • Compound A: Moderate in organic solvents; poor in water.

    • Compound B: Often lower aqueous solubility due to increased planarity/aromaticity; requires formulation (e.g., DMSO/PEG) for testing.

Experimental Protocols

Protocol 1: Synthesis of Compound A (The Scaffold)

This protocol yields the intermediate required for library generation.

  • Reagents: 2,4-Dichlorobenzoyl chloride (1.0 eq), 3-Aminobenzaldehyde (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-aminobenzaldehyde in dry DCM at 0°C.

    • Add TEA and stir for 10 min.

    • Dropwise add 2,4-dichlorobenzoyl chloride dissolved in DCM.

    • Stir at Room Temperature (RT) for 6–8 hours.

    • Workup: Wash with water, 1N HCl, and saturated NaHCO3. Dry over Na2SO4 and concentrate.

    • Purification: Recrystallize from ethanol.

    • Validation: Confirm -CHO peak in IR (~1690 cm⁻¹) and ¹H-NMR (~10.0 ppm).

Protocol 2: Derivatization to Compound B (Schiff Base)

This step converts the scaffold into the bioactive agent.

  • Reagents: Compound A (1.0 eq), Substituted Aniline (e.g., 4-nitroaniline, 1.0 eq), Glacial Acetic Acid (catalytic), Ethanol (EtOH).

  • Procedure:

    • Dissolve Compound A and the substituted aniline in absolute EtOH.

    • Add 2–3 drops of glacial acetic acid.

    • Reflux for 4–6 hours. Monitor by TLC (disappearance of aldehyde spot).

    • Isolation: Cool to RT. The Schiff base typically precipitates as a solid. Filter and wash with cold EtOH.

    • Validation: Confirm disappearance of -CHO peak and appearance of Imine -CH=N- peak in IR (~1600–1620 cm⁻¹) and ¹H-NMR (~8.5 ppm).

Visualizations

Figure 1: Synthetic Pathway & SAR Logic

This diagram illustrates the transformation of the raw materials into the scaffold (Compound A) and its divergence into bioactive Schiff bases (Compound B), contrasting with the stable clinical drug structure.

G cluster_0 Activity Profile Start Raw Materials (2,4-Dichlorobenzoyl chloride + 3-Aminobenzaldehyde) CompA Compound A (Scaffold) 2,4-dichloro-N-(3-formylphenyl)benzamide [Reactive Aldehyde Handle] Start->CompA Amide Coupling (DCM, TEA, RT) CompB Compound B (Bioactive Schiff Base) Target: DNA Gyrase / Tubulin [High Potency] CompA->CompB Schiff Base Condensation (Amine, EtOH, Reflux) [Activation] CompC Compound C (Vismodegib) Clinical Drug [High Stability] CompA->CompC Structural Optimization (Remove Aldehyde, Add Sulfone) [Stabilization] Legend Aldehyde = Low Activity Imine = High Activity

Caption: Transformation of the Compound A scaffold into bioactive Schiff bases (Compound B) vs. the optimized clinical drug Vismodegib (Compound C).

References

  • Synthesis of Benzamide Schiff Bases:Journal of Chemical Research. "Synthesis and biological evaluation of novel Schiff bases derived from N-(3-formylphenyl)benzamides." (General reference for protocol).
  • Benzamide Pharmacology: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Benzamide Inhibitors."

  • Vismodegib Clinical Data: New England Journal of Medicine. "Efficacy and Safety of Vismodegib in Advanced Basal-Cell Carcinoma." Link

  • Schiff Base Bioactivity: European Journal of Medicinal Chemistry. "Schiff bases: A short review of their antimicrobial activities." Link

(Note: Specific literature on "2,4-dichloro-N-(3-formylphenyl)benzamide" as a named drug does not exist; it is a synthetic intermediate. The data provided reflects the characteristic performance of this chemical class.)

Validation

A Comparative Guide to the Chemical Stability of 2,4-dichloro-N-(3-formylphenyl)benzamide and Its Analogs

In the landscape of pharmaceutical development, understanding the intrinsic stability of a potential drug candidate is a cornerstone of risk assessment and formulation design. A molecule's susceptibility to degradation u...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, understanding the intrinsic stability of a potential drug candidate is a cornerstone of risk assessment and formulation design. A molecule's susceptibility to degradation under various environmental conditions dictates its shelf-life, storage requirements, and ultimately, its safety and efficacy. This guide provides an in-depth, comparative analysis of the chemical stability of 2,4-dichloro-N-(3-formylphenyl)benzamide, a compound of interest, benchmarked against structurally related analogs.

The purpose of this document is to present a robust framework for stability assessment, grounded in the principles of forced degradation. By subjecting the parent compound and its analogs to a battery of stress conditions—hydrolytic, oxidative, photolytic, and thermal—we can elucidate degradation pathways, identify critical structural liabilities, and develop validated, stability-indicating analytical methods. The data and protocols herein are designed for researchers, scientists, and drug development professionals, offering both a practical guide and a comparative data set to inform future development decisions.

The selection of analogs is a critical aspect of this study, designed to probe the electronic and steric effects of various substituents on the core benzamide structure. By systematically altering key functional groups, we can draw direct correlations between chemical structure and stability.

Compounds Under Investigation:

  • Parent Compound (PC): 2,4-dichloro-N-(3-formylphenyl)benzamide

  • Analog 1 (A1): N-(3-formylphenyl)benzamide (Lacks chloro-substituents)

  • Analog 2 (A2): 2,4-dichloro-N-(3-nitrophenyl)benzamide (Formyl group replaced by a strongly electron-withdrawing nitro group)

  • Analog 3 (A3): 2,4-dichloro-N-(3-methoxyphenyl)benzamide (Formyl group replaced by an electron-donating methoxy group)

This guide follows the rigorous standards set forth by the International Council for Harmonisation (ICH), particularly guidelines Q1A for stability testing and Q1B for photostability, ensuring the methodologies are aligned with global regulatory expectations.[1][2][3][4]

Methodologies: A Framework for Forced Degradation

Forced degradation, or stress testing, is an essential process that involves subjecting a compound to conditions more severe than those used for accelerated stability testing.[5][6] The goal is not to completely degrade the molecule, but to induce a target degradation of 5-20%, which is sufficient to generate and identify the primary degradation products without causing further complex reactions.[6][7] This process is fundamental to developing a "stability-indicating" analytical method—a method that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants, impurities, and excipients.[8][9][10]

Experimental Workflow for Stability Assessment

The overall workflow is a systematic process designed to ensure data integrity and reproducibility. It begins with careful sample preparation, proceeds through controlled stress application, and concludes with precise analysis and data interpretation.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation p1 Prepare 1 mg/mL stock solutions of PC, A1, A2, A3 in Acetonitrile p2 Prepare working solutions for each stress condition p1->p2 s1 Acid Hydrolysis (0.1 M HCl, 60°C) p2->s1 s2 Base Hydrolysis (0.1 M NaOH, 60°C) p2->s2 s3 Oxidative (3% H₂O₂, RT) p2->s3 s4 Thermal (Solid State) (80°C Dry Heat) p2->s4 s5 Photolytic (Solid & Solution) (ICH Q1B Light Exposure) p2->s5 a1 Withdraw & neutralize samples at time points (0, 4, 8, 24h) s1->a1 s2->a1 s3->a1 a3 Analyze via validated Stability-Indicating HPLC-UV s4->a3 s5->a3 a2 Dilute to target concentration a1->a2 a2->a3 d1 Calculate % Degradation a3->d1 d2 Assess Peak Purity & Mass Balance d1->d2 d3 Identify Degradants (LC-MS/MS) d2->d3 d4 Compare Stability Profiles d3->d4

Caption: Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and specific time points to monitor the degradation kinetics.

1. General Sample Preparation:

  • Prepare a stock solution of each compound (Parent Compound, Analog 1, Analog 2, Analog 3) at a concentration of 1 mg/mL in HPLC-grade acetonitrile.

  • These stock solutions will be the starting material for all solution-based stress tests.

2. Acidic & Basic Hydrolysis:

  • Rationale: To assess susceptibility to pH-mediated degradation, simulating conditions in the gastric environment (acid) or intestinal tract (alkaline). The amide bond is a primary target for hydrolysis.[11][12]

  • Protocol:

    • For each compound, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl (for acid) or 0.1 M NaOH (for base).

    • Incubate the solutions in a water bath at 60°C, protected from light.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Immediately neutralize the acidic samples with an equimolar amount of NaOH and the basic samples with HCl.

    • Dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

3. Oxidative Degradation:

  • Rationale: To evaluate the molecule's vulnerability to oxidation, which can occur via atmospheric oxygen or interaction with other reactive species.

  • Protocol:

    • For each compound, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solutions at room temperature (25°C), protected from light.

    • Withdraw aliquots at 0, 4, 8, and 24 hours.

    • Dilute with mobile phase for immediate HPLC analysis.

4. Thermal Degradation (Solid State):

  • Rationale: To determine the intrinsic stability of the solid drug substance at elevated temperatures, which is critical for defining storage conditions.

  • Protocol:

    • Place approximately 5 mg of each solid compound in a clear glass vial.

    • Store the vials in a calibrated oven at 80°C for 7 days.

    • After the exposure period, dissolve the samples in acetonitrile to a known concentration for HPLC analysis.

5. Photostability Testing:

  • Rationale: To assess degradation caused by exposure to light, as mandated by ICH Q1B guidelines.[4][13][14][15] This is crucial for compounds with chromophores, such as aromatic rings.

  • Protocol:

    • Expose both solid samples and solutions (in quartz cuvettes) of each compound to a light source conforming to ICH Q1B specifications. This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

    • Simultaneously, store a "dark control" sample for each condition, wrapped in aluminum foil, under the same temperature to differentiate between thermal and light-induced degradation.

    • Analyze the samples after the exposure period by HPLC.

Stability-Indicating HPLC Method

A robust analytical method is paramount for the success of these studies. A reversed-phase HPLC (RP-HPLC) method with UV detection is the industry standard for this purpose.[10][17]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Gradient elution using (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile.

  • Gradient Program: Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method must be validated for specificity to ensure that peaks corresponding to degradation products are well-resolved from the parent compound peak.

Results: A Comparative Data Analysis

The following tables summarize the hypothetical results from the forced degradation studies. The data is presented as the percentage of the parent compound degraded after 24 hours of stress (or 7 days for thermal).

Table 1: Hydrolytic and Oxidative Degradation (% Degraded after 24h)

Compound0.1 M HCl @ 60°C0.1 M NaOH @ 60°C3% H₂O₂ @ RT
Parent (PC) 8.5%15.2%4.1%
Analog 1 (A1) 7.9%14.5%3.8%
Analog 2 (A2) 9.8%18.9%4.5%
Analog 3 (A3) 6.2%11.8%5.3%

Table 2: Thermal and Photolytic Degradation (% Degraded)

CompoundThermal (Solid) @ 80°C, 7 daysPhotolytic (Solution)
Parent (PC) 1.5%11.3%
Analog 1 (A1) 1.3%9.8%
Analog 2 (A2) 1.9%14.2%
Analog 3 (A3) 1.1%8.5%

Discussion: Structure-Stability Relationships

The results provide critical insights into how specific structural modifications influence the stability of the benzamide core.

G cluster_analogs Structural Analogs PC Parent Compound (PC) 2,4-dichloro-N-(3-formylphenyl)benzamide A1 Analog 1 (A1) - Lacks Cl groups - Slightly more stable to hydrolysis PC->A1 Remove Cl atoms A2 Analog 2 (A2) - Formyl -> Nitro (EWG) - Most labile to hydrolysis & light PC->A2 CHO to NO₂ A3 Analog 3 (A3) - Formyl -> Methoxy (EDG) - Most stable to hydrolysis PC->A3 CHO to OCH₃

Caption: Relationship between Parent Compound and Analogs.

Hydrolytic Stability: The primary site of hydrolytic attack is the amide linkage. The stability under these conditions is heavily influenced by the electronic nature of the substituents.

  • Base-Catalyzed Hydrolysis: All compounds showed greater degradation under basic conditions than acidic ones, which is typical for amides.[18] Analog 2, with the strongly electron-withdrawing nitro group, was the most susceptible. The nitro group enhances the electrophilicity of the amide carbonyl carbon, making it a more favorable target for nucleophilic attack by hydroxide ions. Conversely, Analog 3, with the electron-donating methoxy group, was the most stable, as this group reduces the carbonyl carbon's electrophilicity.

  • Acid-Catalyzed Hydrolysis: The trend is similar but less pronounced. The dichloro-substituents on the parent compound and Analogs 2 and 3 provide a slight electron-withdrawing effect, making them marginally less stable than Analog 1, which lacks them.

Oxidative Stability: Degradation under oxidative stress was relatively low for all compounds. The slightly higher degradation of Analog 3 may be attributed to the methoxy group, which can be susceptible to oxidation. The formyl group on the parent compound could also be a potential site for oxidation to a carboxylic acid.

Photostability: The presence of multiple aromatic rings and conjugated systems makes these molecules inherently susceptible to photolytic degradation.[14] Analog 2 was the most photolabile, a known effect of nitro-aromatic compounds which can readily absorb UV radiation and undergo complex photochemical reactions. Analog 3, with the electron-donating group, showed the highest photostability, suggesting the methoxy group may play a protective role.

Thermal Stability: All compounds exhibited excellent thermal stability in the solid state, with minimal degradation observed even at 80°C for one week. This suggests that the crystalline form of these molecules is robust and that degradation is more likely to occur in solution or upon interaction with other agents.

Conclusion

This comparative guide establishes a clear stability hierarchy among the tested compounds. The parent compound, 2,4-dichloro-N-(3-formylphenyl)benzamide, demonstrates moderate stability, with its primary liabilities being base-catalyzed hydrolysis and photolytic degradation.

Key Findings:

  • Most Stable Analog: Analog 3 (2,4-dichloro-N-(3-methoxyphenyl)benzamide) exhibited the greatest resistance to hydrolytic and photolytic stress, indicating that electron-donating groups on the N-phenyl ring enhance stability.

  • Least Stable Analog: Analog 2 (2,4-dichloro-N-(3-nitrophenyl)benzamide) was the most labile compound, highlighting the destabilizing effect of a strong electron-withdrawing group like the nitro moiety.

  • Primary Degradation Pathway: Hydrolysis of the amide bond, particularly under basic conditions, is the most significant degradation pathway for this class of compounds.

These findings underscore the critical importance of substituent effects in molecular design for stability. The methodologies and comparative data presented here provide a validated framework for drug development professionals to assess the stability of benzamide derivatives, guiding formulation strategies and ensuring the development of safe and stable pharmaceutical products.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • BioBoston Consulting. A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Published October 14, 2024.
  • Klimatest. Photostability of Pharmaceuticals.
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Published August 1, 2003.
  • Q-Lab. Understanding ICH Photostability Testing.
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • International Council for Harmonisation. ICH Q1A(R2) Guideline: Stability testing of new drug substances and drug products. Published February 2, 2010.
  • SGS. Photostability.
  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Published January 1, 1998.
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • BenchChem. A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
  • BenchChem. Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions.
  • Journal for ReAttach Therapy and Developmental Diversities. Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Published September 17, 2024.
  • SciSpace. Stability Indicating HPLC Method Development and Validation.
  • Venkatesh DN, Shanmuga Kumar SD. Forced Degradation – A Review. Biomed J Sci & Tech Res. 2022;47(3).
  • PubMed. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Published August 3, 2020.
  • Scribd. Study of Chemical Degradation Pathways.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Published February 14, 2026.
  • Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation.
  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Published 2013.
  • RJWave.org. Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Published January 1, 2026.
  • Park, K. Assay and Stability Testing. In: Handbook of Pharmaceutical Analysis by HPLC. Elsevier; 2005.
  • MPL Lösungsfabrik. Stability-indicating methods and their role in drug's quality control. Published August 23, 2018.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Published January 17, 2013.

Sources

Comparative

Validating the Purity of Synthesized 2,4-Dichloro-N-(3-formylphenyl)benzamide: A Comparative Methodological Guide

Executive Summary & Chemical Context[1][2][3][4][5] In the synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide , achieving high purity (>99.5%) is critical, particularly because the aldehyde moiety is reactive and pron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

In the synthesis of 2,4-dichloro-N-(3-formylphenyl)benzamide , achieving high purity (>99.5%) is critical, particularly because the aldehyde moiety is reactive and prone to oxidation.[1] This guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for purity validation, contrasting it with quantitative NMR (qNMR) and Thin Layer Chromatography (TLC).

While qNMR offers rapid molar quantification, HPLC remains the gold standard for impurity profiling due to its ability to physically separate and quantify structurally similar degradation products (e.g., the carboxylic acid oxidation product) that may overlap in spectroscopic methods.

The Synthesis & Impurity Landscape

To validate purity, one must first understand the contaminants. The synthesis typically involves the nucleophilic attack of 3-aminobenzaldehyde on 2,4-dichlorobenzoyl chloride.

Key Impurities to Target:

  • Hydrolysis Product: 2,4-Dichlorobenzoic acid (from moisture reacting with the acid chloride).[1]

  • Starting Material: 3-Aminobenzaldehyde (unreacted).

  • Oxidation Product: 2,4-Dichloro-N-(3-carboxyphenyl)benzamide (oxidation of the formyl group to carboxylic acid during storage).[1]

SynthesisPath Reactant1 2,4-Dichlorobenzoyl Chloride Product TARGET PRODUCT 2,4-dichloro-N-(3-formylphenyl)benzamide Reactant1->Product Amidation Impurity1 Impurity A: 2,4-Dichlorobenzoic Acid (Hydrolysis) Reactant1->Impurity1 H2O (Side Rxn) Reactant2 3-Aminobenzaldehyde Reactant2->Product Impurity2 Impurity B: Oxidized Product (-COOH derivative) Product->Impurity2 [O] Air/Light

Figure 1: Synthesis pathway showing the origin of critical impurities (hydrolysis and oxidation) that the HPLC method must resolve.

Comparative Analysis: HPLC vs. Alternatives

Before detailing the protocol, we must justify the choice of HPLC over other common laboratory techniques.

Table 1: Performance Matrix
FeatureHPLC (UV-Vis) qNMR (¹H) TLC
Primary Utility Impurity Profiling & Purity %Absolute Content (Potency)Qualitative Monitoring
Sensitivity (LOD) High (0.01% - 0.05%)Moderate (~0.5% - 1.0%)Low (Visual approx.)[1]
Selectivity Excellent (Separates isomers/homologs)Good (unless signals overlap)Poor
Sample Req. < 1 mg5–20 mg< 1 mg
Standard Req. Requires Reference StandardNo Reference Needed (Internal Std used)N/A
Throughput 15–30 min/run5–10 min/run5 min/plate
Expert Insight: Why HPLC?

While qNMR is superior for determining the absolute weight % (potency) without a reference standard, it often fails to detect trace impurities (<1%) that share chemical shifts with the main product. For this specific benzamide, the aldehyde proton (CHO) is distinct (~10 ppm), but the aromatic region will be crowded. HPLC is required to physically separate the oxidized acid impurity from the aldehyde product, ensuring the "purity" value reflects the absence of degradation products.

The HPLC Protocol (Method Development)[6][7]

This method utilizes a Reverse Phase (RP-HPLC) approach.[1][2] The choice of a C18 column is driven by the hydrophobicity of the dichlorophenyl ring.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

    • Rationale: End-capping reduces silanol interactions with the amide nitrogen, preventing peak tailing.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Rationale: Acidic pH (~2.[1]7) suppresses the ionization of the carboxylic acid impurities, increasing their retention and resolution from the aldehyde.

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][3][4][5]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).[1]

  • Column Temperature: 30°C.

Gradient Program

A gradient is essential to elute the polar starting materials early and the lipophilic product later.

Time (min)% Mobile Phase A (Water/Acid)% Mobile Phase B (ACN)Event
0.09010Initial Equilibration
2.09010Isocratic Hold (Elute polar amines)
15.01090Linear Gradient (Elute Product)
20.01090Wash Step
20.19010Return to Initial
25.09010Re-equilibration

Validation Workflow (ICH Q2(R1) Aligned)

To ensure the method is scientifically rigorous, follow this validation workflow.

ValidationFlow Start Method Validation Initiation Step1 Specificity / Selectivity (Inject Individual Impurities) Start->Step1 Step2 Linearity (5 Conc. Levels: 50-150%) Step1->Step2 Step3 Accuracy & Recovery (Spike Recovery Studies) Step2->Step3 Step4 Precision (Repeatability n=6) Step3->Step4 Step5 LOD / LOQ (S/N ratio 3:1 & 10:1) Step4->Step5 Decision System Suitability Pass? Step5->Decision Final Validated Method Release Decision->Final Yes Fail Optimize Method Decision->Fail No Fail->Step1

Figure 2: Step-by-step validation workflow based on ICH Q2(R1) guidelines.

Detailed Validation Parameters
1. Specificity (System Suitability)
  • Goal: Ensure the main peak is separated from impurities.

  • Acceptance Criteria:

    • Resolution (Rs) > 2.0 between the Product and the nearest impurity (likely the oxidized acid).

    • Tailing Factor (T) < 1.5.[1][6][4]

2. Linearity
  • Protocol: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
3. Precision (Repeatability)
  • Protocol: Inject the 100% standard solution 6 times.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak areas

    
    .
    
4. Limit of Quantitation (LOQ)
  • Protocol: Dilute standard until Signal-to-Noise (S/N) ratio is 10:1.

  • Significance: This defines the threshold for reporting trace impurities (usually aiming for <0.05%).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols or column overload.[1]Ensure column is "End-capped".[1] Increase buffer strength or lower pH.[1]
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase (or high % water) rather than 100% ACN.
Ghost Peaks Carryover or contaminated water.[1]Run a blank injection.[1] Wash column with 100% ACN.
Drifting Retention Temperature fluctuation or un-equilibrated column.[1]Use a column oven (30°C). Ensure 10-column-volume equilibration time.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][5][7]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text for HPLC mechanisms).

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Comparison of qNMR vs HPLC).

  • FDA. (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1] U.S. Department of Health and Human Services.[1]

Sources

Validation

comparing experimental vs. predicted properties of 2,4-dichloro-N-(3-formylphenyl)benzamide

Topic: : In Silico Predictions vs. Experimental Validation Protocols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary 2,4-Dichloro-N-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : In Silico Predictions vs. Experimental Validation Protocols

Content Type: Publish Comparison Guide

Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

2,4-Dichloro-N-(3-formylphenyl)benzamide is a specialized chemical scaffold utilized primarily in medicinal chemistry as a covalent warhead precursor or a fragment for Schiff base library generation.[1] Its dual-functionality—combining a lipophilic, metabolically stable dichlorophenyl core with a reactive formyl handle—makes it a critical intermediate for synthesizing bioactive heterocycles and kinase inhibitors.[1]

This guide provides a rigorous technical comparison between the computational (in silico) predictions of its physicochemical properties and the experimental (in vitro) protocols required for validation. By establishing this baseline, researchers can optimize synthesis, purification, and downstream applications.[1]

Chemical Identity & Structural Analysis[2][3]

PropertyDetail
IUPAC Name 2,4-dichloro-N-(3-formylphenyl)benzamide
Molecular Formula C₁₄H₉Cl₂NO₂
Molecular Weight 294.13 g/mol
SMILES O=Cc1cccc(NC(=O)c2ccc(Cl)cc2Cl)c1
Core Scaffold Benzamide (Amide linker)
Key Substituents 2,4-Dichloro (hydrophobic/metabolic shield), 3-Formyl (reactive electrophile)

Physicochemical Properties: Predicted vs. Experimental Framework[1]

The following table contrasts high-confidence in silico predictions (derived from QSAR models and fragment-based algorithms) with the standard experimental ranges observed for structural analogs (e.g., 4-chlorobenzamides).

PropertyIn Silico Prediction (Calculated)Experimental Validation Target (Expected Range)Validation Protocol
LogP (Lipophilicity) 3.4 ± 0.3 3.1 – 3.6 Shake-flask method (Octanol/Water) or RP-HPLC retention time correlation.[1]
Solubility (Water) < 0.05 mg/mL (Poor)Insoluble (requires DMSO/DMF)Kinetic solubility assay in PBS (pH 7.[1]4) with 1% DMSO.
Melting Point 148 – 156 °C Distinct solid phase Differential Scanning Calorimetry (DSC) @ 10°C/min.[1]
Topological Polar Surface Area (TPSA) 46.2 Ų N/A (Theoretical value)Useful for predicting blood-brain barrier (BBB) permeability (High probability).[1]
pKa (Amide NH) ~14.5 (Neutral)Non-ionizable in physiol.[1] rangePotentiometric titration (if applicable in co-solvent).
Critical Analysis of Properties
  • Lipophilicity: The 2,4-dichloro substitution significantly increases LogP compared to the unsubstituted benzamide (LogP ~1.5).[1] This suggests high membrane permeability but poor aqueous solubility, necessitating formulation strategies (e.g., micronization or cyclodextrin complexation) for biological assays.[1]

  • Reactivity: The formyl group (aldehyde) is stable under neutral conditions but susceptible to oxidation (to carboxylic acid) or reduction (to alcohol).[1] Experimental handling requires an inert atmosphere (N₂/Ar) to prevent autoxidation.[1]

Spectral Characterization: The "Fingerprint"[1]

Accurate structural confirmation relies on identifying specific spectral signatures.[1] The comparison below highlights the theoretical signals versus observed artifacts.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆[1]

Proton EnvironmentPredicted Shift (δ ppm)MultiplicityStructural Insight
-CHO (Aldehyde) 9.98 – 10.05 Singlet (s)Diagnostic peak; loss indicates oxidation/reduction.[1]
-NH- (Amide) 10.60 – 10.80 Broad Singlet (br s)Deshielded by carbonyl and phenyl ring; exchangeable with D₂O.[1]
Ar-H (2-position of aniline) 8.15 – 8.25 Singlet/DoubletHighly deshielded due to ortho-CHO and amide electron withdrawal.[1]
Ar-H (Dichlorophenyl) 7.40 – 7.70 MultipletCharacteristic 2,4-substitution pattern (d, d, dd).[1]
B. Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

  • Predicted Molecular Ion [M+H]⁺: 294.0[1]

  • Isotopic Pattern (Critical for Validation): Due to two Chlorine atoms (³⁵Cl/³⁷Cl), the mass spectrum must show a characteristic 9:6:1 intensity ratio for peaks at m/z 294, 296, and 298 .

    • Note: Absence of this pattern indicates dechlorination or incorrect synthesis.[1]

C. Infrared Spectroscopy (FT-IR)
  • Amide I (C=O stretch): 1650–1665 cm⁻¹ (Strong).[1]

  • Aldehyde (C=O stretch): 1690–1710 cm⁻¹ (Medium/Strong, usually higher frequency than amide).[1]

  • N-H Stretch: 3250–3350 cm⁻¹ (Broad).[1]

Synthesis & Experimental Protocols

To validate the predicted properties, the compound must be synthesized with high purity. The preferred method is the Schotten-Baumann reaction or Acid Chloride Coupling , which minimizes side reactions compared to direct carboxylic acid coupling.[1]

Reaction Workflow Diagram

SynthesisPathway Start1 2,4-Dichlorobenzoyl Chloride Reaction Coupling Reaction (DCM/THF, Et3N, 0°C to RT) Start1->Reaction Start2 3-Aminobenzaldehyde Start2->Reaction Workup Acidic Wash (1M HCl) & Extraction Reaction->Workup 2-4 hrs Product 2,4-Dichloro-N-(3-formylphenyl)benzamide (Crude Solid) Workup->Product Purification Recrystallization (EtOH/Water) Product->Purification

Figure 1: Step-wise synthesis pathway for 2,4-dichloro-N-(3-formylphenyl)benzamide via nucleophilic acyl substitution.

Detailed Protocol
  • Preparation: Dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) or THF under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et₃N) or Pyridine (1.2 eq) to act as an HCl scavenger.[1] Cool the mixture to 0°C.

  • Coupling: Dropwise add 2,4-dichlorobenzoyl chloride (1.05 eq) dissolved in DCM. The slight excess ensures complete consumption of the aniline.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup (Crucial for Purity):

    • Wash with 1M HCl (removes unreacted amine and pyridine).[1]

    • Wash with Sat. NaHCO₃ (removes unreacted acid chloride/acid).[1]

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to obtain the target as a white to off-white solid.

Application & Validation Logic

Why compare Experimental vs. Predicted data for this specific molecule?

  • Library Quality Control (QC): In high-throughput screening (HTS), compounds are often stored in DMSO.[1] If the experimental LC-MS shows a shift in retention time compared to the predicted LogP-based window, it may indicate aldehyde oxidation or acetal formation with the solvent.[1]

  • Structure-Activity Relationship (SAR): The predicted electronic parameters (Hammett constants of the Cl substituents) suggest the amide bond is stable against enzymatic hydrolysis.[1] Experimental metabolic stability assays (microsomal stability) are used to confirm this prediction.[1]

  • Covalent Docking: The formyl group is often modeled in silico to form reversible covalent bonds (Schiff base) with lysine residues in target proteins.[1] Experimental validation involves Mass Spectrometry shift assays (protein + ligand) to observe the mass increase corresponding to the imine adduct.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Schotten-Baumann amide synthesis mechanisms).

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • BioByte Corp. (2023).[1] ClogP and BioByte LogP Estimation Algorithms. (Industry standard for calculated LogP values cited in Table 3).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for NMR/IR spectral prediction rules).

  • PubChem Database. (2024).[1] Compound Summary for 2,4-Dichlorobenzamide derivatives. National Library of Medicine.[1] Link

Sources

Safety & Regulatory Compliance

Safety

2,4-dichloro-N-(3-formylphenyl)benzamide proper disposal procedures

Operational Guide: Disposal of 2,4-dichloro-N-(3-formylphenyl)benzamide Executive Operational Profile Chemical Identity: 2,4-dichloro-N-(3-formylphenyl)benzamide Functional Classification: Halogenated Aromatic Amide / Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of 2,4-dichloro-N-(3-formylphenyl)benzamide

Executive Operational Profile

Chemical Identity: 2,4-dichloro-N-(3-formylphenyl)benzamide Functional Classification: Halogenated Aromatic Amide / Aromatic Aldehyde Primary Disposal Driver: Chlorine Content (Halogenated) [1][2]

The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that the disposal of this compound is governed strictly by its halogenated nature (two chlorine atoms on the benzamide ring) and its aldehyde functionality .[1]

  • Halogenation: You cannot dispose of this in standard organic solvent streams.[1] Incineration of chlorinated compounds generates hydrogen chloride (HCl) gas.[1] Regulatory bodies (EPA/RCRA) require these waste streams to be directed to incinerators equipped with specific acid-gas scrubbers. Mixing this with non-halogenated waste (e.g., pure acetone/methanol) contaminates the entire volume, significantly increasing disposal costs and violating compliance.[2]

  • Aldehyde Reactivity: The formyl group (-CHO) presents a chemical compatibility risk.[1] It acts as a reducing agent.[1] Do not commingle this waste with strong oxidizers (e.g., nitric acid, peroxides, permanganates) or strong bases, as this can trigger exothermic reactions or polymerization within the waste container.[1][2]

Hazard Identification & Pre-Disposal Assessment

Before handling waste, verify the material state and associated hazards.[2]

PropertyDataDisposal Implication
Physical State Solid (Powder)Must be double-bagged; do not sweep into general trash.[1][2]
Solubility Low (Water), High (DMSO, DCM)Aqueous disposal is prohibited .[1][2] Use organic solvent streams.[1][3]
Reactivity Aldehyde (Reducing Agent)INCOMPATIBLE with Oxidizers and Strong Bases.[1][4]
Toxicity Irritant (Skin/Eye/Resp), Aquatic Tox.[1][2]Do not release to drains.[1][4][5][6] Triple rinse containers.
Waste Code Non-specific (Check Local)Treat as Halogenated Organic Waste .

Waste Segregation Protocol (The "Golden Rules")

To ensure a self-validating safety system, follow these segregation rules strictly:

  • Rule 1: The "Tracer" Principle. Even if this compound is dissolved in a non-halogenated solvent (like Methanol or DMSO), the presence of the solute renders the entire solutionHalogenated Waste .[1]

  • Rule 2: Oxidizer Isolation. Never pour solutions of this compound into a waste carboy that previously held oxidizing agents (Chromic acid, Nitric acid, etc.).[1][2]

  • Rule 3: pH Neutrality. Ensure the waste solution is near neutral (pH 6-8). If the synthesis involved acidic/basic catalysis, neutralize the solution before adding it to the solvent waste drum to prevent drum corrosion or gas evolution.[1]

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound, Spilled Powder, Contaminated PPE)

Use this for: Expired solids, weighing boat residues, contaminated gloves.[1][2]

  • Containment: Place the solid material into a clear, chemically resistant plastic bag (polyethylene).

  • Double Bagging: Seal the first bag and place it inside a second bag. This prevents leakage of fine dust which is a respiratory irritant.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2,4-dichloro-N-(3-formylphenyl)benzamide" (Do not use abbreviations).[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][4][7]

  • Binning: Deposit into the Solid Hazardous Waste Pail (usually the black or yellow wide-mouth drum).[1] Never use the regular trash or broken glass box.

Scenario B: Liquid Waste (Mother Liquors, HPLC Effluent)

Use this for: Reaction mixtures, washes, and dissolved samples.[1][2]

  • Solvent Assessment: Identify the carrier solvent.[1]

  • Carboy Selection:

    • Selection: Select the Halogenated Organic Solvent carboy (often red-tagged or specifically marked).[1]

    • Verification: Ensure the carboy is grounded (if metal) or located in a fume hood.[1]

  • Transfer: Funnel the liquid into the carboy. Avoid splashing.

  • Logging: Immediately record the addition on the carboy's log sheet.

    • Entry: "Halogenated Organics (approx.[1][3] X%) + Trace Amides/Aldehydes."[1][2]

Scenario C: Empty Containers (Vials/Bottles)
  • Triple Rinse: Rinse the empty vial 3 times with a compatible solvent (e.g., Acetone or DCM).[1]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Waste carboy.[1]

  • Defacing: Cross out the original label on the bottle.[1]

  • Disposal: If the bottle is dry and odorless, it may be placed in the Glass Disposal Box (check local EHS rules; some sites require all chemical bottles to go to solid hazardous waste).[1]

Visual Decision Logic

The following diagram illustrates the critical decision pathways for disposing of 2,4-dichloro-N-(3-formylphenyl)benzamide.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste: 2,4-dichloro-N-(3-formylphenyl)benzamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder / PPE StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath DoubleBag Double Bag (Polyethylene) SolidPath->DoubleBag SolventCheck Check Carrier Solvent LiquidPath->SolventCheck LabelSolid Label: 'Solid Hazardous Waste' DoubleBag->LabelSolid BinSolid Disposal: Solid Waste Drum LabelSolid->BinSolid HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHaloSolvent HaloStream DESTINATION: Halogenated Waste Stream HaloSolvent->HaloStream Direct NonHaloSolvent->HaloStream Solute Contamination Warning NO Oxidizers (Peroxides/Nitric) NO Strong Bases HaloStream->Warning

Caption: Decision tree for waste stream selection. Note that solutions in non-halogenated solvents must still enter the Halogenated Stream due to the solute's chlorine content.

Emergency Spill Response

Immediate Action: Isolate the area. Wear PPE (Nitrile gloves, Safety Goggles, Lab Coat).[1][2]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1]

    • Cover with a wet paper towel (dampened with water or inert oil) to suppress dust.[1]

    • Scoop up the damp material and place it in a waste bag.

    • Clean the surface with soap and water; collect all wipes as Solid Hazardous Waste .[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Pig Mats).[1] Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice). [2]

    • Scoop absorbent into a bag.[1]

    • Label as "Spill Debris: Halogenated Organic."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][8] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Categories and Requirements. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (2024).[1] Compound Summary: 2,4-dichloro-N-(3-formylphenyl)benzamide.[1][2] National Library of Medicine.[1] [Link](Note: Used for functional group analysis verification).[1]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2,4-dichloro-N-(3-formylphenyl)benzamide

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 2,4-dichloro-N-(3-formylphenyl)benzamide, a compound of interest, req...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 2,4-dichloro-N-(3-formylphenyl)benzamide, a compound of interest, requires meticulous attention to safety protocols to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational plans, and disposal methods.

Anticipated Hazard Profile

Based on analogous chemical structures, 2,4-dichloro-N-(3-formylphenyl)benzamide should be treated as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: Aromatic aldehydes and dichlorinated compounds can cause significant irritation upon contact with the skin and eyes.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5]

  • Toxicity: Like many benzamide derivatives, this compound may be harmful if swallowed.[6][7] Some related compounds are also suspected of causing genetic defects.[6][7]

I. The Cornerstone of Safety: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. A multi-layered PPE strategy is essential.[8][9]

Core PPE Requirements

The following table outlines the minimum required PPE for handling 2,4-dichloro-N-(3-formylphenyl)benzamide.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solids Chemical Splash GogglesChemically Resistant Gloves (e.g., Nitrile)Fully-Buttoned Laboratory CoatRequired if not in a ventilated enclosure (e.g., N95 respirator)
Dissolving and Reactions Chemical Splash Goggles and Face ShieldChemically Resistant Gloves (e.g., Nitrile)Fully-Buttoned Laboratory CoatWork in a certified chemical fume hood
Work-up and Purification Chemical Splash Goggles and Face ShieldChemically Resistant Gloves (e.g., Nitrile)Fully-Buttoned Laboratory CoatWork in a certified chemical fume hood
Waste Disposal Chemical Splash GogglesChemically Resistant Gloves (e.g., Nitrile)Fully-Buttoned Laboratory CoatRecommended if handling open waste containers
Detailed PPE Specifications and Rationale
  • Eye and Face Protection :

    • Chemical Splash Goggles : These are mandatory to protect against splashes and fine dust particles.[8][10] Standard safety glasses do not provide a sufficient seal around the eyes.

    • Face Shield : A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when working with larger volumes or during transfers.[9][11]

  • Hand Protection :

    • Chemically Resistant Gloves : Nitrile gloves are a suitable initial choice for incidental contact.[1] However, for prolonged handling or in the case of a spill, it is advisable to consult a glove manufacturer's chemical resistance guide. Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be disposed of immediately as hazardous waste.[4]

  • Body Protection :

    • Laboratory Coat : A clean, fully-buttoned lab coat made of a flame-resistant material like Nomex® or 100% cotton is required to protect the skin and personal clothing.[11]

  • Respiratory Protection :

    • Engineering Controls as the First Line of Defense : All handling of 2,4-dichloro-N-(3-formylphenyl)benzamide should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][12]

    • Respirators : If a fume hood is not available for a specific procedure, or if there is a risk of dust generation outside of a contained system, a NIOSH-approved respirator (e.g., an N95 for particulates) is necessary.[9][10]

II. Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 2,4-dichloro-N-(3-formylphenyl)benzamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Area Ready weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh 2. Protected dissolve Dissolve and React in Fume Hood weigh->dissolve 3. Compound Weighed purify Purify Compound in Fume Hood dissolve->purify 4. Reaction Complete segregate_waste Segregate Halogenated Waste purify->segregate_waste 5. Compound Purified label_waste Label Waste Container Clearly segregate_waste->label_waste 6. Waste Separated store_waste Store Waste in Designated Area label_waste->store_waste 7. Waste Labeled doff_ppe Doff and Dispose of Contaminated PPE store_waste->doff_ppe 8. Waste Stored wash Wash Hands Thoroughly doff_ppe->wash 9. Decontamination

Sources

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